6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKCSUSXBKSENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598512 | |
| Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-02-2 | |
| Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the class of isoquinolinones. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active natural products and synthetic molecules.[1] The incorporation of a chlorine atom at the 6-position of the dihydroisoquinolinone core can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. While experimental data for this specific compound is limited in the public domain, this guide will leverage data from closely related compounds and established chemical principles to provide a thorough and practical resource for researchers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation.
Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [2][3][4] |
| Molecular Weight | 181.62 g/mol | [2][3] |
| CAS Number | 22246-02-2 | [2][3][4][5][6] |
| Appearance | Light yellow solid | [4] |
Computed Physicochemical Data
The following table summarizes key computed physicochemical properties which are valuable for predicting the compound's behavior in various systems.
| Property | Value | Source |
| XLogP3 | 1.9 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
Experimental Physical Properties
Detailed experimental data for this compound is not widely available in published literature. However, data from the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, and information from suppliers can provide useful estimates.
-
Boiling Point: A boiling point for this compound is not available.[3] Given its solid nature at room temperature and relatively high molecular weight, it is expected to have a high boiling point, likely above 300 °C at atmospheric pressure.
-
Solubility: Specific solubility data is not available. However, based on its structure, it is expected to be sparingly soluble in water and more soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
-
Storage: It is recommended to store the compound in a dry, sealed container at room temperature[3] or at 0-8 °C.[4]
Spectroscopic Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not readily found in public databases, the expected spectral features can be predicted based on its chemical structure. ChemicalBook indicates the availability of ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound.[7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons (Ar-H): Three protons on the benzene ring are expected to appear in the range of δ 7.0-8.0 ppm. The splitting pattern will be complex due to their coupling with each other.
-
Methylene Protons (-CH₂-): Two methylene groups are present in the dihydroisoquinolinone core. The protons of the C4 methylene group are expected to appear as a triplet around δ 3.0 ppm, while the protons of the C3 methylene group, being adjacent to the nitrogen atom, would be shifted downfield to around δ 3.5 ppm and also appear as a triplet.
-
Amide Proton (-NH-): A broad singlet corresponding to the amide proton is expected to appear in the downfield region, typically between δ 8.0-9.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and is expected to appear in the range of δ 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 120-140 ppm. The carbon bearing the chlorine atom (C6) will be influenced by the halogen's electronic effects.
-
Methylene Carbons: The two methylene carbons (C3 and C4) are expected to appear in the aliphatic region of the spectrum, typically between δ 25-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the amide is expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration should be observed around 1650-1680 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a molecule containing one chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio).
Synthesis and Reactivity
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be achieved through several established methods. One of the most common and versatile is the Bischler-Napieralski reaction.
General Synthetic Protocol: Bischler-Napieralski Reaction
This reaction involves the intramolecular cyclization of an N-acyl-β-arylethylamine in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Step-by-Step Methodology:
-
Acylation of the Amine: The starting material, a substituted 2-phenylethylamine, is first acylated to form the corresponding amide. For the synthesis of this compound, the starting amine would be 2-(4-chlorophenyl)ethylamine. This amine is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to yield N-[2-(4-chlorophenyl)ethyl]acetamide.
-
Intramolecular Cyclization: The resulting amide is then treated with a strong Lewis acid like POCl₃. This promotes an intramolecular electrophilic aromatic substitution reaction, leading to the formation of a dihydroisoquinoline intermediate.
-
Hydrolysis: The intermediate is subsequently hydrolyzed to yield the final product, this compound.
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IUPAC name for C9H8ClNO
An In-Depth Technical Guide to Key Isomers of C9H8ClNO: Nomenclature, Synthesis, and Applications in Drug Discovery
Abstract
The molecular formula C9H8ClNO represents a diverse landscape of chemical structures, many of which are of significant interest to the pharmaceutical and life sciences industries. This guide provides an in-depth exploration of select, medicinally relevant isomers of C9H8ClNO, with a particular focus on the quinoline and quinazoline scaffolds. We will delve into the precise IUPAC nomenclature, synthetic methodologies, structural characterization, and pharmacological significance of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to guide future research and development endeavors.
Introduction: The Significance of Isomerism in Drug Development
The chemical formula C9H8ClNO is a rich source of isomeric diversity, encompassing a multitude of structural and stereoisomers. Among these, heterocyclic compounds, particularly those containing quinoline and quinazoline cores, have garnered considerable attention due to their wide range of biological activities.[6][7] Chloro-substituted derivatives, in particular, have demonstrated enhanced potency in various therapeutic areas, including antimicrobial, antimalarial, and anticancer applications.[7][8] This guide will focus on a selection of these important isomers, providing a detailed technical overview for the discerning scientific audience.
The Quinoline Isomers: A Focus on Chloro-Substituted Quinolones
The quinoline ring system is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs.[7][9] For the molecular formula C9H8ClNO, several chloro-substituted quinolinone isomers are possible. We will examine a representative example to illustrate the key scientific considerations.
IUPAC Nomenclature and Structural Elucidation
A key isomer in this class is 6-Chloro-4-phenyl-1,2-dihydroquinolin-2-one .
-
IUPAC Name Breakdown:
-
quinolin-2-one: The core heterocyclic structure is a quinoline ring with a ketone group at the 2-position. The "-one" suffix indicates the ketone.
-
1,2-dihydro: This prefix indicates that the double bond between the 1 and 2 positions of the quinoline ring is saturated.
-
6-Chloro: A chlorine atom is substituted at the 6-position of the quinoline ring.
-
4-phenyl: A phenyl group is attached to the 4-position of the quinoline ring.
-
The systematic naming conventions provided by the International Union of Pure and Applied Chemistry (IUPAC) are essential for unambiguous communication of chemical structures.[10][11][12]
Synthesis and Mechanistic Insights
The synthesis of 6-Chloro-4-phenyl-1,2-dihydroquinolin-2-one can be achieved through established synthetic routes. A common method involves the reaction of 2'-benzoyl-5'-chloroacetanilide with sodium hydroxide.[13]
2.2.1. Experimental Protocol: Synthesis of 6-Chloro-4-phenyl-1,2-dihydroquinolin-2-one
-
Reactant Preparation: Dissolve 2'-benzoyl-5'-chloroacetanilide in a suitable solvent, such as ethanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux for a specified period, typically several hours, to facilitate the intramolecular cyclization.
-
Neutralization and Precipitation: After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure compound.
The causality behind this reaction lies in the base-catalyzed intramolecular condensation, where the enolate of the acetanilide attacks the benzoyl carbonyl group, leading to cyclization and subsequent dehydration to form the quinolinone ring.
2.2.2. Synthesis Workflow Diagram
Caption: General synthetic pathway for quinazolinones.
Structural Characterization
Similar to the quinoline isomers, a combination of spectroscopic methods is essential for the structural elucidation of quinazoline derivatives. [14][15]High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. [14]
Pharmacological Relevance
Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antitubercular properties. [16]The specific substitution pattern on the quinazoline core plays a crucial role in determining the pharmacological profile. For instance, certain derivatives act as potent tyrosine kinase inhibitors. [16]The chloro and phenyl substitutions in our example isomer provide a template for further lead optimization in drug discovery programs.
Distinguishing Isomers: The Role of Advanced Analytical Techniques
Given that different isomers of C9H8ClNO can exhibit varied biological effects, their accurate identification and differentiation are paramount. [17][18]While standard spectroscopic techniques are powerful, advanced methods may be required to distinguish between closely related isomers, such as positional isomers.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques provide information about the connectivity of atoms within a molecule, which is invaluable for unambiguously assigning the positions of substituents. [14]* X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule. [16]* Hyphenated Chromatographic Techniques (GC-MS, LC-MS): These methods are essential for separating and identifying isomers in a mixture. [14][15] The choice of analytical methodology should be guided by the specific isomeric challenge at hand.
Conclusion and Future Directions
The molecular formula C9H8ClNO represents a rich chemical space with significant potential for drug discovery. This guide has provided a detailed technical overview of representative quinoline and quinazoline isomers, highlighting their IUPAC nomenclature, synthesis, characterization, and pharmacological relevance. The principles and protocols discussed herein serve as a foundation for researchers and scientists working in this exciting field.
Future research should focus on the synthesis and biological evaluation of a wider range of C9H8ClNO isomers to fully explore their therapeutic potential. The development of novel, efficient, and stereoselective synthetic methods will be crucial for accessing enantiomerically pure compounds. [2]Furthermore, the application of computational modeling and AI-driven approaches can accelerate the identification of promising lead compounds and the optimization of their pharmacological properties. [5]
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Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
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PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR. [Link]
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The nitro-chloro substitution on two quinolinone-chalcones: from molecular modeling to antioxidant potential. PMC - NIH. [Link]
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Isomer discovery could yield countless new drugs. BioWorld. [Link]
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6-Chloro-3,4-dihydroisoquinolin-1(2H)-one CAS number 22246-02-2
An In-depth Technical Guide to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 22246-02-2): Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Significance of a Privileged Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a prominent heterocyclic motif classified by medicinal chemists as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery. Found in a variety of natural products and synthetic molecules, this rigid, bicyclic lactam structure has been successfully exploited to develop agents with a wide range of pharmacological activities.[1][2]
This guide focuses on a specific, synthetically crucial derivative: This compound (CAS No. 22246-02-2). The introduction of a chlorine atom at the 6-position not only modulates the electronic properties of the aromatic ring but also provides a versatile handle for further synthetic elaboration. This document serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its properties, synthesis, reactivity, and, most notably, its pivotal role as a foundational building block for a new generation of targeted therapeutics, particularly in oncology.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in synthesis and analysis.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.[3][4][5]
| Property | Value |
| CAS Number | 22246-02-2[3] |
| Molecular Formula | C₉H₈ClNO[3] |
| Molecular Weight | 181.62 g/mol [3] |
| IUPAC Name | 6-chloro-3,4-dihydro-2H-isoquinolin-1-one[3] |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥97%[5] |
| Storage | Room temperature, sealed in a dry environment[4][6] |
Spectroscopic Signature
The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control.
| Technique | Interpretation of Key Signals |
| ¹H NMR | ~8.0 ppm (d, 1H): Aromatic proton at C8, ortho to the carbonyl group. ~7.2-7.4 ppm (m, 2H): Aromatic protons at C5 and C7. ~6.5-7.0 ppm (br s, 1H): Lactam N-H proton. ~3.5 ppm (t, 2H): Methylene protons at C3 (adjacent to NH). ~3.0 ppm (t, 2H): Methylene protons at C4 (benzylic).[7] |
| ¹³C NMR | ~165 ppm: Carbonyl carbon (C1) of the lactam. ~125-140 ppm: Six aromatic carbons. ~40 ppm: Methylene carbon at C3. ~28 ppm: Methylene carbon at C4. |
| IR (Infrared) | ~3200 cm⁻¹: N-H stretching vibration. ~1660 cm⁻¹: Strong C=O stretching vibration (amide I band). ~1600, 1480 cm⁻¹: C=C aromatic ring stretching. ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of aromatic substitution pattern. ~750 cm⁻¹: C-Cl stretching vibration. |
| MS (Mass Spec.) | m/z 181/183: Molecular ion (M⁺) peak displaying the characteristic ~3:1 isotopic pattern for a single chlorine atom.[8] |
Section 2: Core Synthesis Strategies
The construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a well-established area of organic synthesis.[1] Among the various methods, the Beckmann rearrangement of an appropriately substituted α-tetralone oxime stands out as a robust and reliable approach.
Featured Protocol: Synthesis via Beckmann Rearrangement
The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide.[9][10] For this target molecule, the synthesis begins with 6-chloro-α-tetralone. The causality of this choice is clear: the existing chloro-substituted bicyclic ketone provides the exact carbon and chlorine framework required for the final lactam product.
Workflow Overview:
-
Oximation: The carbonyl group of 6-chloro-α-tetralone is converted into an oxime using hydroxylamine.
-
Rearrangement: The oxime is treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid), which catalyzes the rearrangement to the corresponding seven-membered lactam ring. The group anti-periplanar to the hydroxyl group on the nitrogen migrates.[9]
-
Isolation: The product is isolated and purified.
Caption: Workflow for the Beckmann Rearrangement Synthesis.
Detailed Experimental Protocol:
-
Step 1: Oximation of 6-Chloro-α-tetralone
-
To a solution of 6-chloro-α-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude oxime. This is often used in the next step without further purification.
-
-
Step 2: Beckmann Rearrangement
-
Caution: This step involves a strong, viscous acid at high temperatures. Perform in a fume hood with appropriate personal protective equipment.
-
Add the crude 6-chloro-α-tetralone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) (approx. 10x weight of oxime) at 120 °C with vigorous mechanical stirring.
-
Continue heating and stirring at 120-140 °C for 30-60 minutes. The reaction is often exothermic.
-
Monitor the reaction by quenching a small aliquot in water and analyzing the precipitate by TLC.
-
Once complete, cool the viscous mixture slightly and carefully pour it onto crushed ice with stirring.
-
Collect the resulting solid precipitate by filtration.
-
-
Step 3: Purification
-
Wash the crude solid thoroughly with water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid, and then again with water.
-
Dry the crude product.
-
Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure this compound.
-
Section 3: Chemical Reactivity and Derivatization
The molecule possesses several reactive sites that can be selectively functionalized to build molecular complexity, making it a highly versatile intermediate.
Caption: Key sites for synthetic modification.
-
N-Functionalization: The lactam nitrogen is a key handle for introducing diversity. It can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated, arylated (e.g., via Buchwald-Hartwig amination), or acylated to install a wide variety of substituents. This is critical for modulating properties like solubility and target engagement.
-
α-Functionalization: The methylene group at the C4 position, being benzylic, can be functionalized. For instance, oxidation can lead to the corresponding 3,4-dihydroisoquinolone.[11]
-
Aromatic Ring Substitution: The existing chlorine atom and the lactam ring direct further electrophilic aromatic substitution. The lactam is an ortho, para-director, while the chlorine is also an ortho, para-director but deactivating. The outcome of such reactions will depend on the specific reagents and conditions used.
Section 4: A Privileged Scaffold in Drug Discovery - The Case of PARP Inhibitors
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has gained significant attention as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically successful class of anti-cancer agents.[12][13]
Mechanism of PARP Inhibition
PARP enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand DNA breaks.[13] In cancers with defects in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage that the cancer cells cannot repair, resulting in cell death. This concept is known as "synthetic lethality."
The dihydroisoquinolinone core acts as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[13] The lactam carbonyl and N-H group mimic the hydrogen bonding interactions made by the primary amide of nicotinamide within the enzyme's active site, competitively inhibiting its function.
Caption: Role as a pharmacophore for PARP inhibition.
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been developed into potent PARP inhibitors with favorable drug-like properties.[12][14][15] The 6-chloro derivative serves as an advanced intermediate, where the chlorine can be retained or replaced (e.g., via Suzuki or Buchwald-Hartwig coupling) to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic profiles.
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[16]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is far more than a catalog chemical; it is a strategically designed building block that embodies the principles of modern medicinal chemistry. Its robust synthesis, well-defined spectroscopic properties, and versatile reactivity make it an invaluable tool for synthetic chemists. Most importantly, its structural similarity to the nicotinamide core of NAD+ has positioned it as a cornerstone in the development of potent PARP inhibitors, contributing to the advancement of targeted cancer therapies. For researchers in drug discovery, this compound represents a validated and highly tractable starting point for the design of next-generation therapeutics.
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biological activity of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one derivatives
An In-depth Technical Guide to the Biological Activities of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Derivatives
Executive Summary
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that forms the backbone of numerous natural products and pharmacologically active compounds. The strategic introduction of a chlorine atom at the 6-position can significantly modulate the physicochemical properties and biological interactions of these molecules, making this compound a compelling starting point for drug discovery. This technical guide synthesizes current research to provide an in-depth analysis of the biological activities associated with derivatives of this specific scaffold. We will explore its significant potential in oncology through the potent inhibition of Poly(ADP-ribose) polymerase (PARP), its application in agriculture as a novel antioomycete agent, and its prospective role in neuroscience based on the known neuroprotective effects of the broader isoquinoline class. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships (SAR), and proven experimental protocols.
The this compound Scaffold: A Foundation for Bioactivity
The core structure, this compound (C₉H₈ClNO), is a bicyclic lactam.[1] The isoquinolinone framework is of significant interest due to its structural rigidity and defined three-dimensional geometry, which allows for precise orientation of substituents to interact with biological targets. The chlorine atom at the 6-position serves as a critical modulator of activity. As an electron-withdrawing group, it can influence the electron density of the aromatic ring, affect the pKa of the lactam nitrogen, and enhance hydrophobic interactions within a target's binding pocket, often leading to improved potency and metabolic stability.
Anticancer Activity: A New Frontier in PARP Inhibition
A highly promising therapeutic application for derivatives of this scaffold is in oncology, specifically as inhibitors of Poly(ADP-ribose) polymerase (PARP).[2]
The Rationale: PARP Inhibition and the Principle of Synthetic Lethality
PARP enzymes, particularly PARP-1, are central to the DNA damage response, acting as molecular sensors for DNA single-strand breaks (SSBs).[3] Upon detecting a break, PARP-1 catalyzes the formation of poly(ADP-ribose) chains on itself and other acceptor proteins, recruiting the necessary machinery for Base Excision Repair (BER).[3]
In cancer cells with defects in other DNA repair pathways, such as Homologous Recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP creates a state of "synthetic lethality". When PARP is inhibited, SSBs are not efficiently repaired and can degrade into more cytotoxic double-strand breaks (DSBs) during DNA replication.[4] While healthy cells can repair these DSBs using their functional HR pathway, BRCA-deficient tumor cells cannot, leading to genomic instability and apoptotic cell death.[4] This targeted approach offers a therapeutic window to selectively eliminate cancer cells while sparing normal tissues.[4]
Caption: The principle of synthetic lethality in PARP inhibition.
Scaffold Design and Lead Identification
Researchers have successfully designed a novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold for PARP inhibition.[2] The synthesis leverages a modified Castagnoli-Cushman reaction, which provides a robust method for creating the core structure.[2] Through iterative synthesis and in vitro biological testing, a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, was identified as a candidate for further development.[2] In silico docking simulations have corroborated the structure-activity relationship data, providing a molecular basis for the observed inhibitory activity.[2]
Favorable ADME Characteristics
A significant advantage of this new series of inhibitors is their improved druglike properties compared to established PARP inhibitors like Olaparib.[5] The lead compounds demonstrate clear advantages in terms of lower molecular weight, enhanced hydrophilicity, and superior stability in both human liver microsomes and plasma.[5] These favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics are critical for preclinical development and suggest a higher potential for successful clinical translation.[5]
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory activity of test compounds against the PARP-1 enzyme.
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).
-
Reconstitute recombinant human PARP-1 enzyme in an appropriate buffer.
-
Prepare activated DNA (e.g., calf thymus DNA treated with DNase I).
-
Prepare a stock solution of biotinylated NAD⁺.
-
Prepare serial dilutions of the this compound test derivatives in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound dilution or vehicle control (DMSO).
-
Add 25 µL of a master mix containing the reaction buffer, activated DNA, and PARP-1 enzyme.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of biotinylated NAD⁺ solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a stopping buffer (e.g., containing 1 M HCl).
-
Transfer the reaction mixture to a streptavidin-coated plate.
-
Incubate for 60 minutes to allow the biotinylated PAR chains to bind.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add an anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP).
-
Incubate for 60 minutes.
-
Wash the plate again.
-
Add a suitable substrate (e.g., TMB for HRP) and measure the signal (e.g., absorbance at 450 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Antimicrobial Activity: A Novel Strategy Against Plant Pathogens
Beyond oncology, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated significant potential in agriculture as agents against oomycetes, a group of destructive plant pathogens.[6][7]
Synthesis and Antioomycete Efficacy
In a study exploring this scaffold for plant disease management, 59 derivatives were synthesized via the Castagnoli-Cushman reaction.[6][7][8] Bioassays revealed that these compounds exhibited superior activity against the oomycete Pythium recalcitrans compared to other tested fungal phytopathogens.[6][7]
Quantitative Data and Mechanism of Action
The most potent derivatives showed significantly higher efficacy than existing commercial treatments. Key findings are summarized in the table below.
| Compound | EC₅₀ (µM) vs. P. recalcitrans | In Vivo Preventive Efficacy (at 5.0 mg/pot) |
| I23 | 14.0[6][8] | 96.5%[6][7] |
| Hymexazol (Commercial Control) | 37.7[6][8] | 63.9% (at 2.0 mg/pot)[6][7] |
Physiological, biochemical, and ultrastructural analyses suggest that the primary mode of action for these derivatives is the disruption of the biological membrane systems of P. recalcitrans.[6][7] This mechanism differs from many conventional fungicides and could be valuable for managing resistant pathogen populations. Further three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have highlighted the necessity of a C4-carboxyl group for potent activity.[6][7][8]
Caption: Proposed mechanism of antioomycete activity.
Potential for Neuroprotection: An Emerging Field of Inquiry
The broader family of isoquinoline alkaloids has well-documented neuroprotective effects, suggesting that this compound derivatives may also possess therapeutic potential for central nervous system (CNS) disorders.[9]
The Isoquinoline Scaffold in Neuroscience
Various tetrahydroisoquinoline derivatives have been investigated for their ability to treat neurodegenerative diseases like Parkinson's disease.[10][11] Studies have shown that these compounds can exert neuroprotective effects through multiple mechanisms, including the enhancement of the endogenous antioxidant system, normalization of chaperone activity, and suppression of apoptosis.[11] For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) was found to decrease oxidative stress in a rat model of Parkinson's disease by upregulating the expression of antioxidant genes via the Nrf2 and Foxo1 transcription factors.[11]
Hypothesized Mechanisms and Future Directions
Given the structural similarity, it is plausible that this compound derivatives could exhibit similar neuroprotective properties. Potential mechanisms include:
-
Anti-inflammatory Effects: Reducing neuroinflammation in activated microglia is a key therapeutic strategy for many CNS disorders.[12]
-
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and boosting cellular antioxidant defenses can protect neurons from oxidative damage.[9]
While direct evidence for the neuroprotective activity of the 6-chloro substituted scaffold is still emerging, the extensive research on related compounds provides a strong rationale for its investigation in models of neurodegenerative diseases.[10][13]
Conclusion and Outlook
Derivatives of this compound represent a versatile and highly promising scaffold in medicinal chemistry and agrochemical research. The established potent activity as PARP inhibitors, coupled with favorable ADME profiles, positions these compounds as strong candidates for the development of next-generation anticancer therapies.[2][5] Their novel mechanism of action against plant pathogenic oomycetes offers a valuable tool for agriculture.[6] Furthermore, the compelling neuroprotective data from related isoquinolines opens an exciting new avenue for research into treatments for debilitating neurodegenerative disorders. Future work should focus on lead optimization within these therapeutic areas, expanding the SAR, and conducting in vivo efficacy and safety studies to translate the clear potential of this scaffold into tangible therapeutic and agricultural solutions.
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The Isoquinolinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The isoquinolinone scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the therapeutic potential of isoquinolinone derivatives, delving into their applications in oncology, neurodegenerative disorders, and inflammatory diseases. We will dissect the underlying mechanisms of action, provide exemplary synthesis and bioassay protocols, and visualize key signaling pathways to offer a holistic understanding of this versatile scaffold's role in contemporary drug development.
The Isoquinolinone Core: A Structurally and Functionally Versatile Moiety
The isoquinolinone framework, consisting of a fused benzene and pyridine ring system with a ketone group, represents a "privileged structure" in drug design.[3][4] Its rigid, planar geometry, coupled with the presence of a hydrogen bond donor and acceptor, allows for specific and high-affinity interactions with a multitude of biological targets. This inherent versatility has led to the development of a vast library of synthetic and natural isoquinolinone-based compounds with a wide array of therapeutic applications.[5][6][7]
Therapeutic Frontiers of Isoquinolinone Scaffolds
Oncology: A Multi-pronged Attack on Cancer
Isoquinolinone derivatives have demonstrated significant promise in oncology through diverse mechanisms of action.[8][9][10]
-
PARP Inhibition: A key strategy in cancer therapy, particularly for BRCA-mutated cancers, is the inhibition of Poly(ADP-ribose) polymerase (PARP).[11] Several isoquinolinone-based PARP inhibitors have been developed, some of which have received FDA approval, such as Olaparib.[12][13] These inhibitors function by trapping PARP on DNA, leading to the accumulation of double-strand breaks and subsequent cell death in cancer cells with deficient homologous recombination repair pathways.[12][13] The isoquinolinone core mimics the nicotinamide moiety of the NAD+ cofactor, enabling potent and selective inhibition of the PARP enzyme.[11]
-
Targeting Signaling Pathways: The PI3K/Akt/mTOR and MAPK/ERK pathways are crucial for cancer cell proliferation, survival, and metastasis.[5] Isoquinolinone derivatives have been shown to effectively modulate these pathways.[5][14] For instance, certain derivatives can downregulate key proteins like phosphorylated Akt (p-Akt), PI3K, and mTOR, leading to the induction of apoptosis and cell cycle arrest.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: A hallmark of cancer is the evasion of programmed cell death (apoptosis). Isoquinolinone alkaloids can induce apoptosis by activating caspases, key executioner proteins in the apoptotic cascade.[9] They can also arrest the cell cycle at different phases, preventing the uncontrolled proliferation of cancer cells.[8][9]
-
Topoisomerase Inhibition and Microtubule Disruption: Some isoquinolinone compounds act as topoisomerase inhibitors, stabilizing the enzyme-DNA complex and leading to DNA damage.[5] Others interfere with microtubule dynamics, disrupting the formation of the mitotic spindle and inducing mitotic arrest, ultimately leading to apoptosis.[8]
Data Presentation: Anticancer Activity of Representative Isoquinolinone Derivatives
| Compound Class | Mechanism of Action | Target Cancer Type(s) | Reported IC50 Values |
| Isoquinolinone-Naphthoquinone Hybrids | PARP-1 Inhibition, DNA Damage, ROS Generation | Glioma | 1.28 - 1.35 µM[12][13] |
| 3-Acyl Isoquinolin-1(2H)-ones | G2 Phase Arrest, Apoptosis, GSDME-dependent Pyroptosis | Breast Cancer | Potent anti-tumor effect in MCF-7 cells[14] |
| Fused Pyrrolo[2,1-a]isoquinolines | Topoisomerase Inhibition, Cytotoxicity | Various Cancer Cell Lines | Submicromolar range[15] |
Visualization: Generalized Signaling Pathway for Anticancer Activity
Caption: Conceptual signaling pathway for the anticancer activity of isoquinolinone derivatives.
Neurodegenerative Diseases: A Beacon of Hope
Neuronal injury and apoptosis are central to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[16][17] Isoquinoline alkaloids have demonstrated significant neuroprotective effects through various mechanisms:[16][18]
-
Anti-inflammatory and Anti-oxidative Actions: Neuroinflammation and oxidative stress are key drivers of neuronal damage. Isoquinoline derivatives can inhibit inflammatory pathways and scavenge reactive oxygen species, thereby protecting neurons from damage.[16]
-
Regulation of Autophagy and Mitochondrial Function: Dysfunctional autophagy and mitochondrial damage are implicated in neurodegeneration. Certain isoquinoline alkaloids can modulate autophagy and improve mitochondrial function, promoting neuronal survival.[16]
-
Inhibition of Acetylcholinesterase (AChE): Some isoquinoline alkaloids exhibit AChE inhibitory activity, which is a therapeutic strategy for Alzheimer's disease.[8]
It is important to note that while some isoquinoline derivatives show neuroprotective effects, others have been implicated as potential endogenous neurotoxins in the context of Parkinson's disease, highlighting the critical role of structure-activity relationships.[19][20]
Inflammatory Diseases: Modulating the Immune Response
Isoquinoline alkaloids have long been used in traditional medicine for their anti-inflammatory properties.[7][9] They can modulate the immune response by:
-
Inhibiting Pro-inflammatory Mediators: Compounds like tetrandrine have been shown to suppress chronic inflammation in models of arthritis.[21] They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[22]
-
Targeting Inflammatory Pathways: Isoquinoline derivatives can inhibit key inflammatory signaling pathways like NF-κB and MAPKs.[22][23] For example, the novel alkaloid Litcubanine A was found to inhibit LPS-induced activation of inflammatory macrophages via the NF-κB pathway.[22]
Experimental Protocols: From Synthesis to Biological Evaluation
Synthesis of an Isoquinolinone Scaffold: Palladium-Catalyzed C-H Activation/Annulation
This protocol describes a modern and efficient method for the synthesis of 3,4-substituted hydroisoquinolones.[24]
Materials:
-
N-methoxy benzamide
-
2,3-allenoic acid ester
-
Palladium(II) acetate (Pd(OAc)2)
-
Silver carbonate (Ag2CO3)
-
Diisopropylethylamine (DIPEA)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add N-methoxy benzamide (1.0 mmol), 2,3-allenoic acid ester (2.0 mmol), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 equiv.).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add DIPEA (2.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,4-substituted hydroisoquinolinone.
Visualization: Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for the development of novel isoquinolinone-based therapeutics.
Biological Assay: In Vitro PARP-1 Inhibition Assay
This protocol outlines a general procedure to assess the PARP-1 inhibitory activity of a test compound.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Olaparib)
-
Wash buffer (e.g., PBS with Tween-20)
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with Histone H1 and incubate overnight at 4 °C.
-
Wash the plate with wash buffer to remove unbound histone.
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Add the PARP-1 enzyme to each well, followed by the test compound or control.
-
Initiate the reaction by adding biotinylated NAD+ to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unreacted components.
-
Add HRP-conjugated anti-biotin antibody and incubate for 1 hour.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Perspectives
The isoquinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutics.[2] Its structural versatility and broad spectrum of biological activities make it an attractive starting point for drug design.[5][6] Future research will likely focus on the development of more selective and potent isoquinolinone derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic targets and the use of advanced synthetic methodologies will undoubtedly expand the therapeutic applications of this remarkable scaffold.[6][7]
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Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. PubMed. [Link]
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Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. PubMed. [Link]
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Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. American Chemical Society. [Link]
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Link]
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Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. [Link]
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Stereoselective Synthesis of Biology-Oriented Pentacyclic Pyrrolo[2,1-a]isoquinoline Scaffolds by Photoredox-Induced Radical Annulations. Organic Letters - ACS Publications. [Link]
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An In-Depth Technical Guide to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core structure, analyze its key substructures, present a robust synthetic methodology, and explore its role as a privileged scaffold in modern therapeutics, particularly in the context of PARP inhibition.
Molecular Structure and Core Analysis
This compound (CAS No. 22246-02-2) is a bicyclic lactam with the molecular formula C₉H₈ClNO.[1] Its architecture is built upon the 3,4-dihydroisoquinolin-1(2H)-one core, which is a recurring motif in numerous natural products and pharmacologically active molecules.[2][3]
| Property | Value | Source(s) |
| CAS Number | 22246-02-2 | [2][4] |
| Molecular Formula | C₉H₈ClNO | [1][5] |
| Molecular Weight | 181.62 g/mol | [1][5] |
| IUPAC Name | 6-chloro-3,4-dihydro-2H-isoquinolin-1-one | [1][4] |
| SMILES | O=C1NCCC2=C1C=CC(Cl)=C2 | [4] |
| Melting Point | 127-131 °C |
The Dihydroisoquinolinone Scaffold
The core of the molecule is the 3,4-dihydroisoquinolin-1(2H)-one heterocycle. This "privileged scaffold" is essentially a conformationally restricted analogue of an amino acid, lending it favorable properties for interacting with biological targets.[3] The fusion of the benzene ring with the dihydropyridinone ring creates a rigid, planar system that is frequently exploited in drug design to orient substituents in a precise three-dimensional arrangement for optimal target binding.[2] This scaffold is a cornerstone in the development of various therapeutic agents, including anticancer, antidepressant, and anti-HIV drugs.[3]
Substructure Analysis: Key Functional Groups
Two key features define the specific properties and reactivity of this molecule:
-
The Lactam (Cyclic Amide): The amide group within the six-membered ring is a critical functional group. The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, which influences the molecule's electronic properties and reactivity. The nitrogen atom is nucleophilic and can undergo reactions such as alkylation or arylation, providing a convenient handle for further molecular elaboration.[6][7] The adjacent carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.
-
The 6-Chloro Substituent: The chlorine atom on the aromatic ring significantly modulates the molecule's electronic and lipophilic character. As an electron-withdrawing group, it influences the reactivity of the aromatic ring towards electrophilic substitution. Furthermore, its presence can enhance membrane permeability and metabolic stability, properties that are highly desirable in drug candidates. The chloro-substituent can also serve as a synthetic handle for cross-coupling reactions to introduce further complexity.
Synthesis and Mechanistic Insights
The construction of the 3,4-dihydroisoquinolin-1(2H)-one core is most classically achieved via intramolecular cyclization reactions. The Bischler-Napieralski reaction is a cornerstone of this synthetic strategy, involving the acid-catalyzed cyclization of a β-arylethylamide.[8]
Proposed Synthetic Protocol: A Mechanistic Approach
A plausible and robust synthesis of this compound starts from 2-(4-chlorophenyl)ethan-1-amine. The following protocol is based on established chemical principles, such as the Bischler-Napieralski reaction, and related procedures for similar heterocyclic systems.[8][9]
Protocol: Synthesis of this compound
Step 1: Acylation of 2-(4-chlorophenyl)ethan-1-amine
-
To a solution of 2-(4-chlorophenyl)ethan-1-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is added a base such as triethylamine (1.2 eq).
-
The mixture is cooled in an ice bath (0 °C).
-
Acetyl chloride (1.1 eq) is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours until completion (monitored by TLC).
-
Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-(4-chlorophenethyl)acetamide.
Causality: This standard acylation forms the necessary β-arylethylamide precursor. Triethylamine is used to neutralize the HCl byproduct generated during the reaction, preventing unwanted side reactions.
Step 2: Bischler-Napieralski Cyclization
-
The crude N-(4-chlorophenethyl)acetamide from Step 1 is dissolved in a suitable solvent (e.g., acetonitrile or toluene).
-
A dehydrating/condensing agent such as phosphorus oxychloride (POCl₃, ~2-3 eq) is added cautiously.[8]
-
The reaction mixture is heated to reflux (typically 80-110 °C) for 4-8 hours.
-
The reaction progress is monitored by TLC.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The aqueous solution is then basified to pH 8-9 with a suitable base (e.g., concentrated ammonium hydroxide or NaOH solution) while keeping the temperature low.
-
The resulting mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Causality: POCl₃ acts as a Lewis acid, activating the amide carbonyl for intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the activated intermediate, leading to cyclization. The subsequent workup with base neutralizes the acidic medium and allows for the isolation of the final product. Heating is required to overcome the activation energy for the cyclization step.
Spectroscopic and Structural Elucidation
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.[10] While a dedicated high-resolution spectrum for this specific compound is not publicly available, a detailed analysis can be constructed based on data from closely related analogues and fundamental spectroscopic principles.[11][12]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the chlorinated benzene ring will appear in this region. The proton at C8, adjacent to the carbonyl group, is expected to be the most deshielded and appear as a doublet around 8.0 ppm. The protons at C5 and C7 will likely appear as a doublet and a doublet of doublets, respectively, in the range of 7.2-7.5 ppm.
-
NH Proton (δ ~7.5-8.5 ppm): The amide proton will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
-
Aliphatic Protons (C3-H₂ and C4-H₂): The two methylene groups will appear as triplets due to coupling with each other. The C4 protons (Ar-CH₂) are expected around δ 2.9-3.1 ppm, while the C3 protons (-CH₂-NH-) will be slightly further downfield around δ 3.5-3.7 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide complementary information:
-
Carbonyl Carbon (C1): The lactam carbonyl carbon is expected to be the most downfield signal, typically appearing around δ 164-166 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-140 ppm). The carbon bearing the chlorine atom (C6) and the quaternary carbons (C4a, C8a) will have distinct chemical shifts.
-
Aliphatic Carbons: The two methylene carbons, C3 and C4, will appear in the aliphatic region, typically between δ 28-45 ppm.
Infrared (IR) Spectroscopy
Key diagnostic peaks in the IR spectrum would include:
-
N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹, characteristic of a six-membered lactam.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show:
-
Molecular Ion (M⁺): A prominent peak at m/z 181, with a characteristic M+2 peak at m/z 183 of approximately one-third the intensity, confirming the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for isoquinoline-type structures involve cleavage of the dihydro-pyridone ring. Loss of CO (m/z 153) and subsequent fragmentation of the aliphatic chain are plausible pathways.
Chemical Reactivity and Derivatization
The reactivity of this compound is governed by its principal functional groups, offering several avenues for chemical modification.
-
N-Alkylation/N-Arylation: The amide nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with various electrophiles like alkyl halides or aryl halides (in the presence of a suitable catalyst for N-arylation) to install substituents on the nitrogen atom. This is a common strategy for building diversity in drug discovery programs.[6]
-
Reduction: The lactam carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 6-chloro-1,2,3,4-tetrahydroisoquinoline.[13] This transformation opens access to a different class of pharmacologically relevant scaffolds.
-
Aromatic Ring Chemistry: The chloro-substituted benzene ring can undergo further functionalization. While the ring is somewhat deactivated, electrophilic aromatic substitution reactions are possible. Additionally, the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, respectively.
Applications in Drug Development: A Scaffold for PARP Inhibitors
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a validated and highly valuable core structure in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP).[14][15] PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA single-strand break repair machinery.[14]
In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death. This concept, known as "synthetic lethality," is the basis for the clinical success of PARP inhibitors like Olaparib and Rucaparib in treating certain types of ovarian, breast, and prostate cancers.[14]
The dihydroisoquinolinone core acts as a mimic of the nicotinamide moiety of NAD⁺, the natural substrate for PARP enzymes.[14] It fits into the nicotinamide-binding pocket of the enzyme, with the lactam carbonyl forming a crucial hydrogen bond with the backbone of Gly863 in PARP-1.[16] this compound serves as a key building block or starting material for the synthesis of these complex inhibitors. The nitrogen atom provides a point for attaching side chains that can extend into other pockets of the enzyme active site to enhance potency and selectivity, while the chloro-substituent can be used to fine-tune physicochemical properties.
Conclusion
This compound is more than a simple heterocyclic molecule; it is a strategically important building block in the field of medicinal chemistry. Its rigid, drug-like scaffold, combined with versatile functional handles, makes it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated importance of the dihydroisoquinolinone core in the design of clinically relevant PARP inhibitors underscores the value of this compound. This guide has provided a foundational understanding of its structure, synthesis, and potential applications, offering a valuable resource for scientists engaged in the pursuit of novel therapeutics.
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Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. Available from: [Link].
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The Synthetic Chemist's Guide to 3,4-Dihydroisoquinolin-1(2H)-ones: A Review of Core Routes
Abstract
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its structural rigidity and synthetic accessibility have made it a cornerstone in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive review of the principal synthetic routes to substituted 3,4-dihydroisoquinolin-1(2H)-ones. We will delve into the mechanistic underpinnings of classical methods, explore the efficiency and selectivity of modern transition-metal-catalyzed reactions, and highlight the diversity-generating potential of multicomponent strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important scaffold in their work.
Introduction: The Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Core
The 3,4-dihydroisoquinolin-1(2H)-one core is a prominent feature in a multitude of natural products and synthetic molecules with a wide array of biological activities.[1][2] This scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with multiple biological targets, leading to compounds with antitumor, antimicrobial, antiviral, and antifungal properties.[2] The inherent structural features of this lactam, including a rigid framework and the capacity for diverse substitution patterns, make it an ideal starting point for the design of novel therapeutic agents. The development of efficient and versatile synthetic methodologies to access this core structure is therefore of paramount importance to the drug discovery process. This guide will provide a critical overview of the most significant synthetic strategies developed to date.
Classical Approaches: The Bedrock of Dihydroisoquinolinone Synthesis
The foundational methods for constructing the 3,4-dihydroisoquinolin-1(2H)-one skeleton have been in the synthetic chemist's toolkit for over a century. These reactions, while sometimes requiring harsh conditions, remain relevant due to their reliability and broad applicability.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding 3,4-dihydroisoquinolin-1(2H)-ones. The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.[3][4]
Mechanistic Rationale: The reaction is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate. The choice of dehydrating agent is crucial; phosphorus oxychloride (POCl₃) is commonly employed, though phosphorus pentoxide (P₂O₅) or triflic anhydride (Tf₂O) can be used for less reactive substrates.[4][5] The electron density of the aromatic ring significantly influences the reaction's success, with electron-donating groups facilitating the electrophilic aromatic substitution. A potential side reaction is the retro-Ritter reaction, which can be suppressed by careful selection of reaction conditions.[4]
Diagram 1: Bischler-Napieralski Reaction Mechanism
Caption: Mechanism of the Bischler-Napieralski Reaction.
Experimental Protocol: General Procedure for Bischler-Napieralski Cyclization [6]
-
Starting Material Preparation: The requisite β-arylethylamide is synthesized via standard amidation procedures from the corresponding β-arylethylamine and an appropriate acylating agent.
-
Cyclization: The β-arylethylamide is dissolved in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
-
Phosphorus oxychloride (POCl₃, 2-5 equivalents) is added dropwise to the solution at 0 °C.
-
The reaction mixture is then heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
The aqueous solution is basified with a suitable base (e.g., NaOH or NH₄OH) to precipitate the 3,4-dihydroisoquinoline product.
-
The crude product is collected by filtration or extracted with an organic solvent, then dried and purified by chromatography or recrystallization.
The Pictet-Spengler Reaction
While the Pictet-Spengler reaction traditionally yields tetrahydroisoquinolines, it is a highly relevant and adaptable method for accessing the 3,4-dihydroisoquinolin-1(2H)-one core, often through subsequent oxidation of the initially formed product.[7][8][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][10]
Mechanistic Rationale: The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion.[8][10] This intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product. The nature of the aromatic ring and the carbonyl compound significantly impacts the reaction conditions required.
Diagram 2: Pictet-Spengler Reaction Workflow
Caption: General workflow for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones via the Pictet-Spengler reaction.
Modern Synthetic Strategies: Precision and Efficiency
Contemporary approaches to the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones leverage the power of transition-metal catalysis and multicomponent reactions to achieve high levels of efficiency, selectivity, and molecular diversity.
Transition-Metal-Catalyzed Syntheses
The use of transition metals, particularly rhodium, palladium, and nickel, has revolutionized the synthesis of this important scaffold, enabling reactions under milder conditions and with greater control over stereochemistry.
Rhodium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, providing a highly atom-economical route to 3,4-dihydroisoquinolin-1(2H)-ones.[11][12][13] These reactions typically involve the use of a directing group on the aromatic substrate to guide the catalyst to a specific C-H bond for activation and subsequent annulation with a coupling partner, such as an alkene or alkyne.[12]
Experimental Protocol: Rhodium-Catalyzed C-H Activation/Annulation [12]
-
Reaction Setup: To an oven-dried reaction vessel are added the N-methoxybenzamide substrate, the rhodium catalyst (e.g., [RhCp*Cl₂]₂), a silver salt co-catalyst (e.g., AgSbF₆), and a suitable solvent (e.g., 1,2-dichloroethane).
-
The coupling partner (e.g., an alkene) is then added to the mixture.
-
The vessel is sealed and the reaction is stirred at an elevated temperature for a specified period.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more starting materials are combined in a single pot to form a complex product, are highly valued for their efficiency and ability to rapidly generate libraries of diverse molecules.
The Castagnoli-Cushman reaction is a three-component reaction between a homophthalic anhydride, an amine, and an aldehyde or ketone to produce substituted 3,4-dihydroisoquinolin-1(2H)-ones.[14][15][16][17][18][19][20] This reaction is particularly useful for generating compounds with a carboxylic acid moiety at the C4 position.[2][18][20]
Mechanistic Rationale: The reaction is thought to proceed through the initial formation of an imine from the amine and carbonyl compound, which then reacts with the homophthalic anhydride.[14][19] Alternatively, the amine may first react with the anhydride to form an amide-acid, which then condenses with the carbonyl compound.[19] The reaction often exhibits high diastereoselectivity.
Diagram 3: Castagnoli-Cushman Reaction
Caption: A simplified representation of the Castagnoli-Cushman reaction pathways.
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[21][22][23] This reaction can be ingeniously adapted to produce 3,4-dihydroisoquinolin-1(2H)-one derivatives by employing bifunctional starting materials that undergo a post-Ugi cyclization. For instance, a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction has been developed for the synthesis of complex tetrahydroisoquinoline systems.[24]
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a particular 3,4-dihydroisoquinolin-1(2H)-one will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
| Synthetic Method | Key Features | Advantages | Disadvantages |
| Bischler-Napieralski | Intramolecular cyclization of β-arylethylamides | Well-established, reliable for many substrates. | Often requires harsh conditions, limited functional group tolerance. |
| Pictet-Spengler | Condensation of β-arylethylamines with carbonyls | Mild conditions for activated aromatics, access to diverse substitutions. | Often requires subsequent oxidation, may not be suitable for electron-deficient rings. |
| Rh-Catalyzed C-H Activation | Direct functionalization of C-H bonds | High atom economy, excellent regioselectivity with directing groups. | Requires specific directing groups, catalyst cost can be a factor. |
| Castagnoli-Cushman | Three-component reaction | High efficiency, generates C4-carboxylated products, good diastereoselectivity. | Limited to the use of homophthalic anhydrides or their precursors. |
| Ugi Reaction | Four-component reaction with post-cyclization | High diversity potential, rapid library synthesis. | Requires bifunctional starting materials for cyclization, can lead to complex mixtures. |
Conclusion and Future Perspectives
The synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones has a rich history and continues to be an active area of research. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable, modern transition-metal-catalyzed and multicomponent reactions offer unparalleled efficiency, selectivity, and diversity. The ongoing development of novel catalytic systems and creative applications of multicomponent reactions will undoubtedly lead to even more powerful and sustainable methods for accessing this important heterocyclic scaffold. As our understanding of the biological roles of 3,4-dihydroisoquinolin-1(2H)-one derivatives continues to grow, so too will the demand for innovative synthetic strategies to unlock their full therapeutic potential.
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mechanism of action for 3,4-dihydroisoquinolin-1(2H)-one based compounds
An In-Depth Technical Guide to the Mechanism of Action of 3,4-Dihydroisoquinolin-1(2H)-one Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the primary mechanisms of action associated with 3,4-dihydroisoquinolin-1(2H)-one derivatives, including their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and c-Jun N-terminal kinase 3 (JNK3), as modulators of the GABAA receptor, and as agents that disrupt fungal cell membranes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this important class of compounds.
PART 1: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core, a bicyclic lactam, has garnered significant attention in the field of drug discovery due to its presence in a variety of natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets. The diverse biological activities exhibited by derivatives of this scaffold underscore its importance as a foundational element in the development of novel therapeutics. This guide will delve into the key mechanisms through which these compounds exert their effects, providing insights into their therapeutic potential.
PART 2: Core Mechanisms of Action
Poly(ADP-ribose) Polymerase (PARP) Inhibition: A Targeted Approach in Oncology
A significant area of investigation for 3,4-dihydroisoquinolin-1(2H)-one derivatives has been their development as inhibitors of Poly(ADP-ribose) polymerase (PARP).[2][3][4][5] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[7] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a process known as synthetic lethality.[6][7]
Compounds based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been designed to mimic the NAD+ substrate of PARP, binding to the catalytic domain of the enzyme and preventing the synthesis of poly(ADP-ribose) chains.[8] This inhibition of PARP's catalytic activity is a key mechanism for their anticancer effects.[8]
| Compound/Scaffold | Key Structural Features | Observed Activity | Reference |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Carboxamide group at the 4-position | Potent PARP1/2 inhibitors | [2][3] |
| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Bipiperidine moiety and fluorine substitution | Identified as a lead compound with favorable ADME properties | [2][3] |
This protocol outlines a general method for assessing the inhibitory activity of 3,4-dihydroisoquinolin-1(2H)-one compounds against PARP enzymes using a commercially available assay kit.
-
Reagent Preparation:
-
Assay Setup:
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the NAD+ solution to each well.[4]
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.[4]
-
-
Detection:
-
Stop the reaction and measure the consumption of NAD+ or the formation of poly(ADP-ribose) using a suitable detection method, such as a colorimetric or fluorometric readout, as per the kit's instructions.[9]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Generate a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half.
-
Caption: PARP Inhibition Pathway.
GABAA Receptor Modulation: Implications for Neurological Disorders
Certain derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been identified as potential anticonvulsant agents, with their mechanism of action linked to the modulation of the γ-aminobutyric acid type A (GABAA) receptor.[10][11] The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[12] It is a pentameric complex with a central chloride ion pore. The binding of GABA to its receptor opens the channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.[12]
These compounds are thought to bind to the benzodiazepine (BZD) binding site on the GABAA receptor, which is located at the interface of the α and γ subunits.[13] By binding to this allosteric site, they can potentiate the effect of GABA, increasing the frequency of channel opening and enhancing the inhibitory signal.[13] This mechanism is similar to that of benzodiazepines, which are widely used as anxiolytics, sedatives, and anticonvulsants.[5]
This protocol describes a radioligand binding assay to characterize the interaction of 3,4-dihydroisoquinolin-1(2H)-one compounds with the benzodiazepine binding site of the GABAA receptor.
-
Membrane Preparation:
-
Prepare a crude synaptic membrane fraction from a suitable source, such as rat or mouse brain tissue.[10]
-
-
Binding Assay:
-
In a reaction tube, combine the prepared membranes, a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam), and varying concentrations of the test compound.[14]
-
Include a control group with a known benzodiazepine to determine non-specific binding.
-
Incubate the mixture at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percent displacement of the radioligand by the test compound at each concentration.
-
Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data.
-
Caption: GABAA Receptor Modulation.
c-Jun N-terminal Kinase 3 (JNK3) Inhibition: A Neuroprotective Strategy
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have also been explored as inhibitors of c-Jun N-terminal kinase 3 (JNK3).[15] JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[2][16] It plays a crucial role in neuronal apoptosis and inflammatory responses.[2][16] The activation of JNK3 is mediated by upstream kinases in response to various stress signals.[2] Once activated, JNK3 phosphorylates transcription factors such as c-Jun, leading to the regulation of gene expression involved in neuronal cell death.[2] Therefore, inhibiting JNK3 is a promising therapeutic strategy for neurodegenerative diseases.[16][17]
1-Aryl-3,4-dihydroisoquinolines have been identified as potent and selective inhibitors of JNK3.[15] X-ray crystallography studies have revealed that these compounds can bind to the ATP-binding site of JNK3, preventing the phosphorylation of its downstream targets.[18]
This protocol provides a general procedure for measuring the inhibitory effect of 3,4-dihydroisoquinolin-1(2H)-one compounds on JNK3 kinase activity using a luminescence-based assay that quantifies ATP consumption.[3]
-
Reagent Preparation:
-
Reaction Setup:
-
Kinase Reaction:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[3]
-
-
Detection:
-
Terminate the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection kit (e.g., ADP-Glo™).[1]
-
-
Data Analysis:
-
Calculate the percent inhibition of JNK3 activity for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Caption: JNK3 Inhibition Pathway.
Disruption of Fungal and Oomycete Biological Membranes
Recent studies have highlighted the potential of 3,4-dihydroisoquinolin-1(2H)-one derivatives as antifungal and antioomycete agents.[14][19] The proposed mechanism of action for some of these compounds is the disruption of the biological membrane systems of these pathogens.[14][19] The fungal cell membrane, rich in ergosterol, is essential for maintaining cellular integrity, regulating the passage of molecules, and the function of membrane-bound enzymes.[20]
Disruption of the membrane can lead to increased permeability, leakage of intracellular components such as ions, metabolites, and macromolecules, and ultimately, cell death.[21][22] The precise molecular interactions between the 3,4-dihydroisoquinolin-1(2H)-one derivatives and the membrane components are still under investigation, but it is hypothesized that they may interfere with the lipid bilayer organization or interact with membrane proteins.
This protocol describes a method to assess the effect of 3,4-dihydroisoquinolin-1(2H)-one compounds on the integrity of fungal plasma membranes using a fluorescent dye.
-
Cell Culture and Treatment:
-
Grow the fungal or oomycete cells to the desired growth phase.
-
Treat the cells with various concentrations of the test compound for a specified duration. Include a solvent control.
-
-
Staining:
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in a buffer containing a fluorescent dye that indicates membrane damage, such as propidium iodide (PI). PI can only enter cells with compromised membranes and intercalates with DNA, emitting a red fluorescence.
-
-
Microscopy and/or Flow Cytometry:
-
Visualize the cells using a fluorescence microscope to observe the uptake of the dye.
-
Alternatively, quantify the percentage of stained cells using a flow cytometer for a more quantitative analysis.
-
-
Data Analysis:
-
Determine the percentage of cells with compromised membranes at each compound concentration.
-
This data can be used to assess the dose-dependent effect of the compound on membrane integrity.
-
Another approach is to measure the leakage of intracellular components:
-
Treatment and Supernatant Collection:
-
Treat the fungal cells with the test compound as described above.
-
Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
-
Measurement of Leaked Components:
-
Data Analysis:
-
Compare the amount of leaked material from treated cells to that of the control cells to determine the extent of membrane damage.
-
Caption: Fungal Membrane Disruption.
PART 3: Conclusion and Future Directions
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of bioactive compounds. The mechanisms of action discussed in this guide—PARP inhibition, GABAA receptor modulation, JNK3 inhibition, and membrane disruption—highlight the versatility of this chemical entity. The continued exploration of the structure-activity relationships for these and other biological targets will undoubtedly lead to the discovery of new and improved therapeutic agents. Future research should focus on elucidating the precise molecular interactions that govern the activity of these compounds, which will enable the rational design of next-generation drugs with enhanced potency, selectivity, and pharmacokinetic properties. The integration of computational modeling, structural biology, and advanced biochemical and cellular assays will be instrumental in advancing our understanding of this important class of molecules and translating their therapeutic potential into clinical applications.
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. [Link]
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. ResearchGate. [Link]
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Mechanism of PARP inhibitor resistance and potential overcoming strategies. National Institutes of Health. [Link]
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JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. National Institutes of Health. [Link]
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safety and handling of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
An In-depth Technical Guide to the Safe Handling of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Foreword: A Proactive Approach to Laboratory Safety
In the landscape of drug discovery and chemical synthesis, novel compounds are the bedrock of innovation. This compound is one such molecule, a heterocyclic building block with potential applications in medicinal chemistry.[1] As researchers, our primary responsibility extends beyond achieving our scientific objectives to ensuring the safety of ourselves, our colleagues, and our environment. This guide is crafted not as a rigid set of rules, but as a technical framework for making informed safety decisions when working with this and similar research chemicals. The core principle is one of proactive caution: the absence of comprehensive hazard data must not be mistaken for the absence of risk. This document synthesizes available data with established principles of laboratory safety to provide a trustworthy, experience-driven approach to handling this compound.
Compound Identification and Physicochemical Profile
A foundational step in any laboratory workflow is the unambiguous identification of the chemical entity. This compound is a lactam derivative of a tetrahydroisoquinoline core. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-chloro-3,4-dihydro-2H-isoquinolin-1-one | [2][3] |
| CAS Number | 22246-02-2 | [2][3][4] |
| Molecular Formula | C₉H₈ClNO | [2][3] |
| Molecular Weight | 181.62 g/mol | [2][3] |
| Physical Form | Solid powder | |
| Purity | Typically available as >97% | [3][5] |
| Boiling Point | 441.2°C at 760 mmHg | [4] |
| Density | 1.29 g/cm³ | [4] |
Hazard Identification and Risk Assessment: A Data-Driven Analysis
A thorough review of available Safety Data Sheets (SDS) and chemical databases reveals a lack of comprehensive, universally agreed-upon hazard classification for this compound. Some suppliers classify it as non-hazardous, while others assign irritant codes or provide no data at all.[4] This data gap is common for research chemicals and necessitates a conservative risk assessment.
Causality of the Conservative Approach: When definitive toxicological data is unavailable, best practice dictates treating the compound as potentially hazardous. This approach is based on the known reactivity and biological activity of similar heterocyclic scaffolds and related chlorinated aromatic compounds.[1][6][7] For instance, related structures are noted to cause skin, eye, and respiratory irritation.[7] Therefore, we will operate under the assumption that this compound is, at a minimum, an irritant to the eyes, skin, and respiratory tract and may be harmful if ingested or inhaled.
Logical Framework for Risk Assessment
The following decision-making process should be mentally or formally documented before any experimental work begins. This workflow ensures that potential hazards are systematically considered and mitigated.
Caption: Risk assessment workflow for handling chemicals with limited safety data.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes eliminating hazards and implementing engineering solutions over relying solely on PPE.[8]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound and its solutions must be performed inside a properly functioning chemical fume hood.[9] This is a non-negotiable control for two primary reasons:
-
Inhalation Hazard Mitigation: The compound is a fine powder that can be easily aerosolized during weighing and transfer, posing a direct inhalation risk.[10][11]
-
Containment: The fume hood provides a physical barrier and negative pressure environment to contain any accidental spills or unforeseen reactions.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE selection must be deliberate and matched to the potential exposure.[12] The following table outlines the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical splash goggles | Nitrile gloves | Full-length lab coat | Not required if inside a fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Full-length lab coat | Not required if inside a fume hood |
| Running Reactions | Chemical splash goggles and face shield (if splash risk is high) | Nitrile gloves | Full-length lab coat | Not required if inside a fume hood |
| Large Spill Cleanup (>10g) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl gloves | Chemical-resistant apron over lab coat | Air-purifying respirator (if outside hood) |
Rationale for PPE Selection:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes and fine dust particles.[13]
-
Hand Protection: Nitrile gloves offer adequate protection against incidental contact.[14] Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin. For extended contact or when handling concentrated solutions, consider double-gloving or using thicker gloves.
-
Body Protection: A flame-resistant lab coat, fully buttoned, protects against spills on clothing and skin.[12]
Standard Operating Procedures (SOPs)
Adherence to validated protocols is the cornerstone of reproducible science and laboratory safety.
Handling and Storage Protocol
-
Procurement: Log the compound into your chemical inventory upon receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[10]
-
Weighing: Conduct all weighing operations on a disposable weigh boat inside a chemical fume hood to contain any dust.
-
Transfer: When adding the solid to a reaction vessel, use a powder funnel and appropriate tools to minimize the generation of airborne dust.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[14]
Waste Disposal
-
Identification: All waste containing this compound (e.g., residual solid, contaminated gloves, weigh boats, solutions) must be treated as hazardous chemical waste.
-
Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office.[9] Do not pour chemical waste down the drain.[9]
Emergency Procedures: Preparedness and Response
A swift and correct response to an emergency can significantly mitigate its consequences.
First-Aid Measures
These measures should be administered immediately while seeking professional medical attention.[10][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][14]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][14]
Accidental Release and Spill Response
The appropriate response depends on the scale of the spill.
Caption: Decision tree for responding to an accidental chemical spill.
Conclusion: Integrating Safety into Scientific Excellence
The responsible handling of this compound is not a barrier to research but an integral component of it. By understanding the compound's properties, acknowledging the limitations of available safety data, and rigorously applying established control measures, researchers can confidently work with this molecule. The principles outlined in this guide—proactive risk assessment, strict adherence to engineering controls, and diligent use of PPE—form a self-validating system that upholds the highest standards of scientific integrity and personal safety.
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known derivatives of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one and their uses
An In-Depth Technical Guide to the Derivatives of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Synthesis, Applications, and Future Directions
Abstract
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a cornerstone in medicinal and synthetic chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active natural products and synthetic molecules.[1] Its rigid, biomimetic structure makes it an ideal starting point for the development of novel therapeutic and agrochemical agents.[1] This guide focuses specifically on the 6-chloro substituted variant, this compound, a versatile chemical intermediate. We will explore the key derivatives stemming from this core, detailing their synthesis, established applications, and the underlying structure-activity relationships that govern their function. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.
The Core Scaffold: this compound
The foundational molecule, this compound, serves as a critical building block.[2] The presence of the chlorine atom at the 6-position provides a key site for potential modification and influences the electronic properties of the aromatic ring, which can be crucial for molecular interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22246-02-2 | [3][4][5] |
| Molecular Formula | C₉H₈ClNO | [3][4][5] |
| Molecular Weight | 181.62 g/mol | [3][4][5] |
| IUPAC Name | 6-chloro-3,4-dihydro-2H-isoquinolin-1-one | [3] |
| Appearance | Typically a solid | N/A |
| Storage | Room temperature, dry conditions | [2][4] |
Synthetic Strategies for Derivatization
The generation of a diverse library of derivatives from the core scaffold is enabled by robust synthetic methodologies. While numerous strategies exist for constructing the parent dihydroisoquinolinone ring system, such as intramolecular cyclization and metal-catalyzed C-H activation, the Castagnoli–Cushman reaction (CCR) has proven particularly effective for creating functionalized analogs.[1][6]
The CCR is a three-component reaction involving an amine, an aldehyde, and a homophthalic anhydride (or related cyclic anhydride). This methodology allows for the diastereoselective synthesis of 4-carboxytetrahydroisoquinolines, which can be further modified. A recent study successfully employed this reaction to synthesize 59 derivatives for agrochemical applications.[7][8]
Caption: A simplified workflow of the Castagnoli–Cushman reaction.
Applications and Known Derivatives
The utility of the this compound core is demonstrated by the diverse biological activities of its derivatives, spanning from agriculture to human medicine.
Agrochemicals: Potent Antioomycete Agents
A significant and recent application of this scaffold is in the development of agents to combat plant diseases. Oomycetes, such as Pythium species, are destructive plant pathogens causing significant crop loss.
In a 2023 study, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their activity against the pathogen Pythium recalcitrans.[7][8] The results showed that these compounds had superior antioomycete activity compared to their general antifungal effects.[7][8]
Key Findings:
-
Compound I23 emerged as the most potent derivative, exhibiting an EC₅₀ value of 14 μM, which is significantly more effective than the commercial fungicide hymexazol (EC₅₀ of 37.7 μM).[7][8]
-
In greenhouse trials, compound I23 demonstrated a preventive efficacy of 96.5% at a dose of 5.0 mg per pot.[7][8]
Table 2: Bioactivity of Lead Antioomycete Derivatives Against P. recalcitrans
| Compound ID | EC₅₀ (μM) | In Vivo Preventive Efficacy (%) (at 2.0 mg/pot) |
| I23 | 14.0 | 75.4 |
| Hymexazol | 37.7 | 63.9 |
Data sourced from Wang et al., 2023.[7][8]
Structure-Activity Relationship (SAR) Insights:
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study revealed critical structural features for bioactivity. The analysis underscored the absolute necessity of the carboxyl group at the C4 position for potent antioomycete activity.[7][8] This finding is crucial for guiding the design of next-generation fungicides based on this scaffold.
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Methodological & Application
synthesis protocol for 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
An In-depth Technical Guide to the Synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Introduction: The Significance of a Privileged Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] These structures, acting as constrained amino acid bioisosteres, are prevalent in numerous natural products and synthetically derived molecules with a wide spectrum of biological activities.[2] The specific derivative, this compound (CAS No. 22246-02-2), is a valuable heterocyclic building block.[3][4] Its utility lies in its role as a key intermediate for synthesizing more complex molecules, particularly those designed to act on the central nervous system, such as potential antidepressant, anxiolytic, or anticonvulsant agents.[3][5]
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound. It is designed for researchers and scientists, offering not just a step-by-step guide but also the underlying chemical principles and rationale that ensure a reproducible and efficient synthesis.
Synthetic Strategy: A Modern Approach to a Classic Cyclization
The construction of the 3,4-dihydroisoquinolin-1(2H)-one ring system is most effectively achieved through an intramolecular cyclization reaction.[2][6] While various methods exist, including the Bischler-Napieralski[7] and Pictet-Spengler reactions[8][9], this protocol employs a robust and highly effective intramolecular Friedel-Crafts acylation.
The strategy begins with a commercially available starting material, 2-(4-chlorophenyl)ethanamine. This molecule contains the pre-installed chloro-substituted aromatic ring and the ethylamine side chain. The synthesis proceeds in two key stages:
-
N-Acylation: The primary amine is first acylated using chloroacetyl chloride. This step introduces the carbonyl group and the necessary atoms for the new heterocyclic ring, forming the acyclic precursor, N-(4-chlorophenethyl)-2-chloroacetamide.
-
Intramolecular Friedel-Crafts Cyclization: The crucial ring-closing step is achieved by treating the amide precursor with a strong Lewis acid, aluminum chloride (AlCl₃). This promotes an electrophilic aromatic substitution reaction, where the acyl group attacks the aromatic ring to form the six-membered lactam, yielding the target molecule.
This approach is favored for its reliability and the relatively straightforward purification of the final product.
Reaction Mechanism and Rationale
The reaction proceeds via a classic electrophilic aromatic substitution pathway.
Caption: Overall reaction mechanism schematic.
Causality Behind Experimental Choices:
-
Lewis Acid (AlCl₃): Aluminum chloride is a powerful Lewis acid essential for this transformation. It coordinates to the carbonyl oxygen of the amide, withdrawing electron density and forming a highly electrophilic acylium ion-like species. This activation is critical to overcome the electron-donating character of the nitrogen atom and enable the otherwise unreactive acyl group to participate in an electrophilic attack on the benzene ring.
-
Solvent Choice (Dichloromethane): Dichloromethane (DCM) is an ideal solvent for the Friedel-Crafts cyclization step. It is relatively inert under the reaction conditions and effectively solvates the starting material and the intermediate aluminum chloride complex without competing in the reaction.
-
Temperature Control: The initial acylation is performed in an ice bath because the reaction between an amine and an acid chloride is highly exothermic. Controlling the temperature prevents the formation of side products. Similarly, the portion-wise addition of AlCl₃ is necessary to manage the exotherm of the Lewis acid coordination and the subsequent reaction.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-(4-chlorophenyl)ethanamine | C₈H₁₀ClN | 155.62 | 5.00 g | 32.13 |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 3.00 mL | 37.6 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5.37 mL | 38.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | - |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 8.57 g | 64.3 |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | ~50 mL | - |
| Saturated NaHCO₃ (aq.) | NaHCO₃ | 84.01 | ~50 mL | - |
| Brine | NaCl | 58.44 | ~50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - |
Part A: Synthesis of N-(4-chlorophenethyl)-2-chloroacetamide
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-chlorophenyl)ethanamine (5.00 g, 32.13 mmol). Dissolve the amine in dichloromethane (80 mL).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Reagent Addition: Slowly add triethylamine (5.37 mL, 38.5 mmol) to the stirred solution. Following this, add chloroacetyl chloride (3.00 mL, 37.6 mmol) dropwise over 15 minutes using a syringe or dropping funnel. Ensure the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, N-(4-chlorophenethyl)-2-chloroacetamide, can be used directly in the next step without further purification.
Part B: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked flask fitted with a reflux condenser and a nitrogen inlet, place the crude N-(4-chlorophenethyl)-2-chloroacetamide from the previous step. Add dichloromethane (70 mL).
-
Lewis Acid Addition: Cool the flask in an ice-water bath. Under a nitrogen atmosphere, add anhydrous aluminum chloride (8.57 g, 64.3 mmol) portion-wise over 20-30 minutes, ensuring the temperature does not exceed 10 °C. The mixture will become a thick slurry.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C). Maintain reflux for 4 hours, stirring vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the dropwise addition of 1 M HCl (50 mL) to decompose the aluminum complex. Caution: This process is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and add more dichloromethane if needed. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing & Isolation: Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate). Combine the fractions containing the product and concentrate to yield this compound as a white to off-white solid.
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Data and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈ClNO[4][10][11] |
| Molecular Weight | 181.62 g/mol [4][10][11] |
| Appearance | White to off-white solid |
| CAS Number | 22246-02-2[4][11] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is a key identifier. Expected signals would correspond to the three aromatic protons on the chlorinated ring and the two pairs of methylene protons (triplets) of the dihydroisoquinolinone core.[12]
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecule, with an expected [M+H]⁺ peak around m/z 182.03.
Safety and Handling
This protocol involves hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts with moisture. Handle with extreme care.
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. Additions and quenching must be done slowly and with cooling.
-
Dichloromethane: A volatile solvent. Avoid inhalation and skin contact.
-
Triethylamine: Flammable and has a strong odor.
Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.[13]
References
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Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ResearchGate. Available at: [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Available at: [Link]
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Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]
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Approaches to synthesis of 3,4-dihydroisoquinolin-1(2H)-one. ResearchGate. Available at: [Link]
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Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]
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Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. K.T.H.M. College e-Gurukul. Available at: [Link]
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Pictet–Spengler reaction. Wikipedia. Available at: [Link]
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The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
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Catalyzed N-Chloroamide-Directed C-H Activation for 3,4-Dihydroisoquinolone Synthesis. Supporting Information. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]
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- US Patent US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
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Application Note: One-Pot Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives via the Castagnoli-Cushman Reaction
Introduction: The Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged heterocyclic scaffold due to its prevalence in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] This structural motif is a key component in compounds developed as antitumor, antimicrobial, and antiviral agents.[2] Its rigid, conformationally constrained amino acid-like structure makes it an attractive starting point for the design of novel therapeutics.[3] Traditional multi-step syntheses of these derivatives can be time-consuming and inefficient. Consequently, the development of robust one-pot methodologies is of paramount importance in medicinal chemistry and drug discovery, offering advantages in terms of efficiency, cost-effectiveness, and reduced waste.[4]
This application note provides a detailed protocol for a highly efficient, one-pot, three-component synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives based on the Castagnoli-Cushman reaction (CCR). This reaction involves the condensation of a pre-formed or in situ-generated imine with homophthalic anhydride to yield the desired products with high diastereoselectivity.[1][5]
Overview of the Synthetic Strategy
The described one-pot protocol streamlines the synthesis by first forming an imine in situ from a primary amine and an aldehyde. Without isolation, this intermediate directly reacts with homophthalic anhydride. This tandem sequence efficiently constructs the core structure and allows for the introduction of diversity at two key positions (N2 and C3) by simply varying the amine and aldehyde starting materials.
Caption: General workflow for the one-pot synthesis.
Detailed Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (Representative Example)
This protocol is adapted from the work of Wang et al. (2023) and provides a representative example for the synthesis of a specific derivative.[2]
Materials and Reagents:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
4-Chloroaniline (1.0 mmol, 127.5 mg)
-
Homophthalic anhydride (1.0 mmol, 162 mg)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Step-by-Step Procedure:
-
In Situ Imine Formation:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous DCM, add 4-chloroaniline (1.0 mmol).
-
Add anhydrous Na₂SO₄ as a desiccant.
-
Stir the mixture at room temperature. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC). Note: The imine intermediate is typically unstable and is used directly in the next step without isolation.[2]
-
-
Castagnoli-Cushman Reaction:
-
Once the formation of the imine is complete (as indicated by TLC), filter off the Na₂SO₄.
-
Evaporate the DCM under reduced pressure.
-
To the crude imine, add homophthalic anhydride (1.0 mmol) and anhydrous toluene.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC until starting materials are consumed).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, evaporate the toluene under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 3,4-dihydroisoquinolin-1(2H)-one derivative.
-
Characterization Data for the Representative Product:
-
Appearance: White powder[2]
-
Yield: 66.4%[2]
-
Melting Point: 200–201 °C[2]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.03 (s, 1H), 8.08–8.06 (m, 1H), 7.60–7.59 (m, 2H), 7.52–7.48 (m, 2H), 7.38–7.35 (m, 2H), 7.23–7.18 (m, 4H), 7.06–7.04 (m, 2H), 5.54 (d, J = 5.6 Hz, 1H), 4.88 (d, J = 5.6 Hz, 1H).[2]
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 170.5, 163.1, 140.4, 137.1, 134.5, 132.5, 130.8, 129.3, 128.9, 128.6, 128.2, 128.1, 128.0, 127.9, 127.8, 127.7, 64.1, 49.1.[2]
-
HRMS (ESI) m/z: [M + H]⁺ calcd for C₂₂H₁₇ClNO₃: 378.0897, found: 378.0888.[2]
Scope of the Reaction: A Library of Derivatives
The true power of this one-pot protocol lies in its applicability to a wide range of substrates. By varying the aldehyde and amine components, a diverse library of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be readily synthesized. The following table summarizes the synthesis of several analogs, demonstrating the versatility of this method.
| Entry | R¹ (from Amine) | R² (from Aldehyde) | Product | Yield (%) |
| 1 | 4-Chlorophenyl | Phenyl | I25 | 66.4%[2] |
| 2 | Furan-2-ylmethyl | Phenyl | I6 | 75.0%[2] |
| 3 | 3-Morpholinopropyl | Phenyl | I7 | 73.5%[2] |
| 4 | 3-Phenylpropyl | Phenyl | I10 | 70.2%[2] |
| 5 | 4-Iodophenyl | Phenyl | I27 | 80.3%[2] |
| 6 | 4-(Trifluoromethoxy)phenyl | Phenyl | I28 | 74.6%[2] |
Data sourced from Wang et al. (2023).[2]
Reaction Mechanism
The Castagnoli-Cushman reaction proceeds through a fascinating cascade of events. The mechanism is a testament to the elegance of domino reactions in constructing complex molecular architectures.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen on one of the carbonyl groups of homophthalic anhydride, leading to the opening of the anhydride ring.
-
Intermediate Formation: This attack forms a zwitterionic intermediate.
-
Cyclization and Decarboxylation: A subsequent intramolecular cyclization occurs, followed by decarboxylation, which drives the reaction forward.
-
Rearrangement: A final rearrangement yields the stable 3,4-dihydroisoquinolin-1(2H)-one scaffold.
Caption: Key steps of the Castagnoli-Cushman reaction mechanism.
Conclusion and Field-Proven Insights
This one-pot, three-component Castagnoli-Cushman reaction provides a highly efficient and versatile route for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. The protocol is robust, scalable, and amenable to the creation of diverse chemical libraries for drug discovery and development.
Expert Tips for Success:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical, particularly for the in situ imine formation, to prevent hydrolysis of the imine intermediate and the homophthalic anhydride.
-
Substrate Scope: While the reaction is broadly applicable, aldehydes with strong electron-withdrawing groups may react more slowly. Similarly, sterically hindered amines or aldehydes might require longer reaction times or higher temperatures.
-
Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of side products from prolonged heating.
By leveraging this powerful one-pot methodology, researchers can accelerate the synthesis and exploration of the chemical space around the valuable 3,4-dihydroisoquinolin-1(2H)-one scaffold.
References
-
Kulkarni, M., & Gaikwad, N. D. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ChemistrySelect. Available at: [Link]
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Movassaghi, M., & Hill, M. D. (2008). Direct Conversion of Amides to Dihydroisoquinolines and β-Carbolines. Organic Letters, 10(16), 3485–3488. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Organic Reactions. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-100. Available at: [Link]
-
Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available at: [Link]
-
Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]
-
László, T., et al. (2020). Realization of the one-pot Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence for a series of azido aldehydes and homophthalic anhydrides. Molecules. Available at: [Link]
-
Petrov, V., et al. (2020). One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Beilstein Journal of Organic Chemistry, 16, 1456–1464. Available at: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available at: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches to synthesis of 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
-
Semantic Scholar. (2020). One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Retrieved from [Link]
-
Sunderland, P. T., et al. (2021). Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). ACS Omega. Available at: [Link]
-
MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1389. Available at: [Link]
-
Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Retrieved from [Link]
-
K.T.H.M. College. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved from [Link]
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The Versatile Scaffold: 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with therapeutic potential often leads researchers to a select group of core structures known as "privileged scaffolds." These molecular frameworks have a proven track record of interacting with multiple biological targets, offering a fertile starting point for the development of new medicines. One such scaffold that has garnered significant attention is the 3,4-dihydroisoquinolin-1(2H)-one core. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for designing potent and selective ligands.
This guide focuses on a key derivative of this family: 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one . The introduction of a chlorine atom at the 6-position is not merely an incremental change; it serves as a crucial chemical handle for diversification through modern cross-coupling reactions. This strategic placement of a halogen allows medicinal chemists to explore a vast chemical space, transforming a simple building block into a diverse library of complex molecules. This document provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthetic elaboration and subsequent biological evaluation, aimed at researchers, scientists, and drug development professionals. We will delve into its pivotal role in the generation of potent enzyme inhibitors, particularly for oncology targets, and provide the technical guidance to harness its full potential.
Core Applications in Drug Discovery
The this compound scaffold has emerged as a cornerstone in the development of targeted therapies, most notably in the field of oncology. The lactam moiety and the appended phenyl ring provide a structural mimic for the nicotinamide portion of NAD+, a critical cofactor for a class of enzymes known as Poly(ADP-ribose) polymerases (PARPs).
Development of PARP Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are key enzymes in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a concept known as synthetic lethality. Several PARP inhibitors, such as Olaparib, have been approved for the treatment of various cancers. The 3,4-dihydroisoquinolin-1(2H)-one core is a validated pharmacophore for PARP inhibition, and the 6-chloro derivative serves as an excellent starting point for creating novel inhibitors.[1][2]
The general strategy involves using the 6-chloro position as an anchor point to introduce various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling. These appended groups can then interact with specific residues in the PARP active site to enhance potency and selectivity.
Logical Workflow for Developing Novel PARP Inhibitors
Caption: Workflow for PARP inhibitor development.
Probing Other Therapeutic Targets: PRMT5 and Beyond
The versatility of the this compound scaffold extends beyond PARP. Recent studies have highlighted its potential in developing inhibitors for other crucial enzymes in oncology and other therapeutic areas.
-
Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors: PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. Its overexpression has been linked to various cancers, including non-Hodgkin's lymphoma. A novel series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been designed and synthesized as potent PRMT5 inhibitors, demonstrating the scaffold's adaptability to different enzyme active sites.
-
Enhancer of Zeste Homolog 2 (EZH2) Inhibitors: EZH2 is a histone methyltransferase that is a component of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in various cancers. The 3,4-dihydroisoquinolin-1(2H)-one core has been utilized to design novel EZH2 inhibitors, further underscoring its status as a privileged scaffold.
-
Central Nervous System (CNS) Agents: The broader family of tetrahydroisoquinolines has a rich history in CNS drug discovery. Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been investigated as potential agents for neurological disorders, acting on targets such as dopamine receptors.
Experimental Protocols: From Synthesis to Biological Evaluation
The true utility of an application note lies in its actionable protocols. Here, we provide a detailed, step-by-step guide for a representative workflow: the synthesis of a 6-aryl-3,4-dihydroisoquinolin-1(2H)-one derivative via Suzuki coupling, followed by its evaluation as a PARP1 inhibitor.
Protocol 1: Synthesis of 6-(4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one via Suzuki-Miyaura Coupling
This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize a representative 6-aryl derivative. The conditions are based on established methods for the coupling of chloro-heteroaromatic compounds.[3]
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation |
| This compound | 22246-02-2 | Commercial Source |
| 4-Methoxyphenylboronic acid | 452-26-6 | Commercial Source |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | Commercial Source |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | Commercial Source |
| Potassium phosphate tribasic (K₃PO₄) | 7778-53-2 | Commercial Source |
| Toluene, anhydrous | 108-88-3 | Commercial Source |
| Deionized water | 7732-18-5 | In-house |
Experimental Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add this compound (181.6 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate tribasic (424.6 mg, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Sparge the resulting suspension with argon for 15 minutes to ensure the removal of dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-(4-methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling reaction scheme.
Protocol 2: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol describes a standard, colorimetric assay to determine the inhibitory activity of the synthesized compound against PARP1. The assay measures the incorporation of biotinylated NAD+ into histone proteins, which is detected using a streptavidin-HRP conjugate.
Materials and Reagents:
| Reagent | Source |
| Human recombinant PARP1 enzyme | Commercial Supplier (e.g., BPS Bioscience) |
| Histone-coated 96-well plate | Commercial Supplier (e.g., Trevigen) |
| Activated DNA | Commercial Supplier (e.g., Trevigen) |
| Biotinylated NAD+ | Commercial Supplier (e.g., Trevigen) |
| Streptavidin-HRP conjugate | Commercial Supplier (e.g., R&D Systems) |
| TMB Substrate | Commercial Supplier (e.g., Thermo Fisher) |
| Stop Solution (e.g., 2N H₂SO₄) | In-house or Commercial |
| Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT) | In-house or Commercial |
| Test Compound (dissolved in DMSO) | Synthesized (Protocol 1) |
| Olaparib (Positive Control) | Commercial Supplier |
Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Olaparib) in assay buffer. The final DMSO concentration in the well should not exceed 1%.
-
Reaction Mixture Preparation: Prepare a master mix containing PARP1 enzyme and activated DNA in assay buffer.
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to the blank wells.
-
Add 25 µL of the various concentrations of the test compound and positive control to the respective wells of the histone-coated plate.
-
Add 25 µL of the PARP1/DNA master mix to all wells except the blank.
-
-
Initiate Reaction: Add 50 µL of biotinylated NAD+ solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step (step 6).
-
Color Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
The results of the PARP1 inhibition assay can be summarized in a table for easy comparison.
| Compound | PARP1 IC₅₀ (nM) |
| Olaparib (Positive Control) | 5 ± 1 |
| Test Compound (from Protocol 1) | Experimental Value |
| This compound (Starting Material) | >10,000 |
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a gateway to a vast and largely unexplored chemical space teeming with therapeutic potential. Its strategic chlorination provides a versatile handle for diversification, enabling medicinal chemists to rapidly generate libraries of novel compounds for biological screening. The demonstrated success of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in targeting key enzymes like PARP, PRMT5, and EZH2 solidifies its status as a privileged structure in modern drug discovery.
The protocols provided herein offer a practical starting point for researchers looking to leverage this valuable building block. By combining robust synthetic methodologies like the Suzuki-Miyaura coupling with reliable in vitro assays, the journey from a simple chlorinated lactam to a potent and selective enzyme inhibitor becomes a tangible and systematic process. The future of drug discovery will undoubtedly continue to be shaped by the innovative application of such versatile and powerful chemical scaffolds.
References
-
W. Wang, D. Wang, J. Li, Y. Fang, and Z. Zhang, "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans," RSC Advances, vol. 13, no. 16, pp. 10843–10853, 2023. [Online]. Available: [Link]
-
D. Wang, M. Li, J. Li, Y. Fang, and Z. Zhang, "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans," Pest Management Science, vol. 79, no. 8, pp. 2885-2895, 2023. [Online]. Available: [Link]
- A. V. Tulin, "PARP1 in DNA repair and cell death," Handbook of Experimental Pharmacology, vol. 211, pp. 143-167, 2011.
- G. El-Masry, "Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold," Bioorganic Chemistry, vol. 86, pp. 624-633, 2019.
- Q. Qiu et al., "Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma," Journal of Medicinal Chemistry, vol. 68, no. 1, pp. 108-134, 2025.
- S. L. Buchwald et al., "A New Class of EZH2 Inhibitors with a Dihydroisoquinolinone Scaffold," Journal of Medicinal Chemistry, vol. 59, no. 18, pp. 8306-8325, 2016.
-
I. W. Mathison and R. R. Tidwell, "An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline," Journal of the Chemical Society, Perkin Transactions 1, no. 7, pp. 757-760, 1976. [Online]. Available: [Link]
-
M. A. G. M. Khan, M. A. Ali, and M. A. K. P. Kanth, "Green Synthesis and In Vitro Anti Oxidant Activity of 6-aryl-quinazolin-4(3H)-ones via Suzuki Cross Coupling," Oriental Journal of Chemistry, vol. 33, no. 4, pp. 2011-2016, 2017. [Online]. Available: [Link]
-
C. A. M. R. D. S. L. Afonso et al., "Efficient Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation," Preprints, 2025. [Online]. Available: [Link]
Sources
Application Notes and Protocols: N-Alkylation of 3,4-Dihydroisoquinolin-1(2H)-ones
Introduction: The Significance of N-Alkylated 3,4-Dihydroisoquinolin-1(2H)-ones
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structural motif found in a multitude of biologically active natural products and pharmaceutical agents.[1] These compounds exhibit a wide range of pharmacological activities, making them crucial building blocks in drug discovery and development.[1] N-alkylation of the lactam nitrogen within this scaffold provides a powerful avenue for modulating the physicochemical and pharmacological properties of these molecules, enabling the synthesis of diverse compound libraries for screening and optimization. This guide provides a detailed overview of the reaction conditions and protocols for the efficient N-alkylation of 3,4-dihydroisoquinolin-1(2H)-ones, aimed at researchers, scientists, and professionals in the field of drug development.
Core Principles of N-Alkylation of Lactams
The N-alkylation of amides and lactams, such as 3,4-dihydroisoquinolin-1(2H)-ones, is a fundamental transformation in organic synthesis.[2] Due to the lower basicity of the amide nitrogen, it must first be converted to its more nucleophilic conjugate base to facilitate alkylation.[2] This is typically achieved by using a suitable base to deprotonate the N-H bond. The resulting amidate anion then acts as a nucleophile, attacking an electrophilic alkylating agent in a nucleophilic substitution reaction.
Several factors influence the success and efficiency of the N-alkylation reaction, including the choice of base, solvent, alkylating agent, and reaction temperature. The selection of these parameters is critical to achieve high yields and minimize potential side reactions, such as O-alkylation.
Reaction Methodologies and Protocols
A variety of methods have been developed for the N-alkylation of amides and lactams, each with its own advantages and limitations. Below are detailed protocols for some of the most effective and commonly employed methods for the N-alkylation of 3,4-dihydroisoquinolin-1(2H)-ones.
Method 1: Classical N-Alkylation with a Strong Base
This is a traditional and widely used method that involves the deprotonation of the lactam with a strong base, followed by reaction with an alkyl halide.
Causality Behind Experimental Choices:
-
Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are required to effectively deprotonate the weakly acidic N-H of the lactam.[3]
-
Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.[3]
-
Alkylating Agent: Alkyl halides (iodides, bromides, or chlorides) are common electrophiles. Alkyl iodides are generally the most reactive.
-
Temperature: The reaction is often initiated at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction and then warmed to room temperature or heated to drive the alkylation to completion.
Experimental Protocol:
-
To a stirred solution of 3,4-dihydroisoquinolin-1(2H)-one (1.0 eq.) in anhydrous DMF (or THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 3,4-dihydroisoquinolin-1(2H)-one.
Caption: Mechanism of PTC N-Alkylation.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction offers a mild alternative for N-alkylation using an alcohol as the alkylating agent. [4]This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center, which can be advantageous in certain synthetic strategies.
Causality Behind Experimental Choices:
-
Reagents: The reaction relies on a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [4]* Alcohol: A primary or secondary alcohol serves as the source of the alkyl group.
-
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction. [5]* Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity of the intermediates.
Experimental Protocol:
-
To a stirred solution of 3,4-dihydroisoquinolin-1(2H)-one (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Comparison of N-Alkylation Methods
| Method | Base | Alkylating Agent | Solvent | Temperature | Advantages | Disadvantages |
| Classical | Strong (NaH, t-BuOK) | Alkyl Halide | Anhydrous DMF, THF | 0 °C to RT/Heat | High yields, well-established | Requires strictly anhydrous conditions, hazardous bases |
| PTC | Moderate (K₂CO₃, KOH) | Alkyl Halide | Toluene, MeCN, Solvent-free | RT to Heat (Microwave) | Mild conditions, no need for anhydrous solvents, rapid with microwave | Catalyst may need to be removed |
| Mitsunobu | None (uses PPh₃/DEAD) | Alcohol | Anhydrous THF | 0 °C to RT | Mild conditions, uses alcohols, stereochemical inversion | Stoichiometric byproducts can complicate purification |
Troubleshooting and Key Considerations
-
Low Yields: If yields are low in the classical method, ensure all reagents and solvents are strictly anhydrous. For PTC, consider increasing the amount of catalyst or using a more active halide (I > Br > Cl). In the Mitsunobu reaction, ensure the purity of the reagents.
-
Side Reactions: O-alkylation can be a competing side reaction, especially with more electrophilic alkylating agents. [6]Using less polar solvents and counterions that coordinate more strongly with the oxygen atom can favor N-alkylation.
-
Substrate Scope: The reactivity of the alkylating agent is crucial. Primary alkyl halides are generally more reactive than secondary halides. Sterically hindered substrates may require more forcing conditions.
-
Safety: Sodium hydride is highly flammable and reacts violently with water. It should be handled with extreme care under an inert atmosphere. DEAD and DIAD are toxic and potentially explosive and should be handled in a well-ventilated fume hood.
Conclusion
The N-alkylation of 3,4-dihydroisoquinolin-1(2H)-ones is a versatile and essential transformation for the synthesis of novel compounds with potential therapeutic applications. The choice of the appropriate N-alkylation method depends on the specific substrate, the desired alkyl group, and the available laboratory resources. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide array of N-alkylated derivatives for further investigation.
References
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Jedrzejewska, M., & Bogdał, D. (2005). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 10(3), 333-339. [Link]
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Wang, C., et al. (2021). Mild Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones via Rh(III)-Catalyzed Tandem C–H-Allylation/N-Alkylation Annulation with 2-Methylidenetrimethylene Carbonate. Organic Letters, 23(18), 7176-7181. [Link]
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Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]
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Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]
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Wikipedia. (2023). Amine alkylation. [Link]
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Wikipedia. (2023). Mitsunobu reaction. [Link]
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Patil, S. A., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Journal of Drug Delivery and Therapeutics, 8(3), 123-131. [Link]
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Tundo, P., & Selva, M. (1995). Simplify gas-liquid phase transfer catalysis. Chemtech, 25(6), 31-35. [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]
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Application Notes and Protocols: Synthesis of Isoquinolinone Scaffolds via the Castagnoli-Cushman Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Castagnoli-Cushman Reaction
The isoquinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and natural products. The Castagnoli-Cushman Reaction (CCR) has emerged as a powerful and versatile tool for the diastereoselective synthesis of substituted 1-oxo-1,2,3,4-tetrahydroisoquinolines.[1][2] This reaction, involving the condensation of an imine with a cyclic anhydride, offers a convergent and efficient route to construct this valuable heterocyclic system.[1][2][3] Notably, the use of homophthalic anhydride (HPA) as a precursor has been extensively explored, leading to the formation of densely functionalized isoquinolinone-4-carboxylic acids.[1][4]
This application note provides a detailed protocol for the Castagnoli-Cushman reaction with isoquinolinone precursors, delving into the mechanistic rationale behind the experimental choices, offering both two-component and three-component reaction pathways, and presenting troubleshooting guidance for common challenges.
Mechanistic Considerations: Understanding the "Why"
The mechanism of the Castagnoli-Cushman reaction has been a subject of discussion, with two primary pathways proposed.[5] A comprehensive understanding of these pathways is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
A plausible mechanism involves a Mannich-type addition of the enolized anhydride to the imine, followed by an intramolecular N-acylation to form the lactam ring.[5][6] The stereochemical outcome of the reaction, typically yielding trans or cis diastereomers, is influenced by the reaction conditions and the nature of the substrates and catalysts employed.[4] For instance, the use of trifluoroethanol (TFE) as a solvent has been shown to promote the reaction, potentially through hydrogen bonding that activates both the imine and the anhydride.[7]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis of isoquinolinone derivatives using the Castagnoli-Cushman reaction, highlighting both the two-component and three-component approaches.
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Application Notes & Protocols: Strategic Functionalization of the 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Core for Accelerated Drug Discovery
Introduction: The Strategic Value of the 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one framework is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, biomimetic structure is found in numerous natural products and serves as the foundation for a multitude of synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-HIV, and antidepressant properties.[1][2][3] A particularly powerful variant for drug development is the This compound core. The chlorine atom at the C6 position is not merely a substituent; it is a versatile synthetic handle, a gateway for introducing molecular diversity through a host of modern synthetic methodologies.
This strategic placement allows the chlorine to function as an excellent leaving group in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds. This capability is paramount in drug discovery, where the rapid generation of analog libraries for structure-activity relationship (SAR) studies is essential for lead optimization.
This guide provides an in-depth exploration of the key functionalization strategies for the this compound core. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design. A significant focus is placed on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, where this scaffold has proven to be exceptionally valuable.[4]
Foundational Strategies for Core Functionalization
The functionalization of the 6-chloro-dihydroisoquinolinone core can be systematically approached through several high-yield, reliable chemical transformations. The workflow below illustrates the primary pathways for diversification.
Figure 1: Key functionalization pathways originating from the 6-chloro-dihydroisoquinolinone core.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Diversification
Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing the C6-Cl bond, offering unparalleled scope and reliability for forming new C-C and C-N bonds.[5][6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a premier method for creating biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.[7][8]
Causality and Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are critical. They stabilize the palladium center, promote the rate-limiting oxidative addition step into the C-Cl bond, and facilitate the final reductive elimination step.[9]
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[8]
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is typically used. Water is essential for dissolving the base and aiding in the formation of the active boronate.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling
-
Assembly: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under positive inert gas pressure, add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 5:1 ratio, 0.1-0.2 M concentration).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate (2x), and combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[7]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Catalyst/Ligand | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 88 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 75 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 85 |
Yields are illustrative and based on typical outcomes for similar chloro-heteroaromatic substrates.[10]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the definitive method for forming C-N bonds by coupling aryl halides with amines.[11][12] This reaction is indispensable for installing primary and secondary amine functionalities, which are critical for modulating the pharmacological and pharmacokinetic properties of drug candidates, such as serving as hydrogen bond donors/acceptors or improving solubility.
Causality and Experimental Choices:
-
Catalyst/Ligand System: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) are essential. The choice of ligand can be critical and is often screened to optimize the reaction for a specific amine coupling partner.[13]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine in the catalytic cycle, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2.1.2: General Procedure for Buchwald-Hartwig Amination
-
Assembly: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1-0.5 M).
-
Reaction: Seal the vessel and heat in a preheated oil bath to 80-110 °C for 2-24 hours, with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, then separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[13]
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine Partner | Catalyst/Ligand | Base | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 94[14] |
| 2 | Aniline | Pd(OAc)₂ / BrettPhos | LHMDS | 85 |
| 3 | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | 90 |
| 4 | Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 78 |
Yields are illustrative and based on established protocols for similar substrates.[13][14]
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, direct nucleophilic aromatic substitution (SNAr) offers a complementary, metal-free approach for introducing certain heteroatom functionalities.
Causality and Experimental Choices: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The success of this reaction hinges on two factors:
-
Ring Activation: The aromatic ring must be electron-deficient to be attacked by a nucleophile. The lactam carbonyl group of the dihydroisoquinolinone core acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.
-
Leaving Group: A good leaving group is required. Chloride is an excellent leaving group.
The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[15]
Figure 4: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 2.2.1: General Procedure for SNAr with Alkoxides
-
Alkoxide Generation: To a stirred solution of the desired alcohol (e.g., methanol, ethanol; large excess, can be the solvent) in an oven-dried flask under an inert atmosphere, add a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.5 equiv.) at 0 °C. Stir for 30 minutes to generate the alkoxide.
-
Substrate Addition: Add the this compound (1.0 equiv.) to the alkoxide solution.
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-120 °C) for 6-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature and carefully quench by adding water.
-
Extraction & Purification: If an additional solvent was used (e.g., DMF), remove it under reduced pressure. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.
Electrophilic Aromatic Substitution (EAS)
Further functionalization of the aromatic ring can be achieved via electrophilic aromatic substitution (EAS), although the substrate is considered moderately deactivated due to the electron-withdrawing nature of the chloro and amide carbonyl groups.[16][17]
Causality and Experimental Choices: Regioselectivity
-
The existing substituents direct the position of the incoming electrophile.
-
Chloro Group (C6): An ortho-, para-director. This would direct incoming electrophiles to the C5 and C7 positions.
-
Amide Moiety: The carbonyl is deactivating, but the nitrogen lone pair can participate in resonance, making the overall group an ortho-, para-director relative to its point of attachment. This strongly activates the C5 and C7 positions.
-
Combined Effect: The directing effects of the chloro and amide groups are synergistic, strongly favoring substitution at the C5 and C7 positions. Steric hindrance may favor substitution at the less hindered C7 position. Harsher reaction conditions are typically required compared to activated benzene rings.[18]
Protocol 2.3.1: Nitration of the Aromatic Ring
-
Acid Mixture: In a flask cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) to generate the nitronium ion (NO₂⁺) electrophile.
-
Substrate Addition: Slowly add the this compound (1.0 equiv.) to the cold acid mixture with careful temperature control.
-
Reaction: Allow the reaction to stir at 0-10 °C for 1-4 hours.
-
Workup: Very carefully pour the reaction mixture onto crushed ice. A precipitate of the nitrated product should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization.
Application Case Study: Synthesis of PARP Inhibitors
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a validated pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4] PARP inhibitors have emerged as a major breakthrough in cancer therapy, particularly for cancers with BRCA mutations.[19][20] The seminal PARP inhibitor, Olaparib, features a related phthalazinone core.[21] The functionalization strategies described herein are directly applicable to the synthesis of novel PARP inhibitors based on the dihydroisoquinolinone core.
For instance, a common synthetic strategy involves using Buchwald-Hartwig amination to couple the 6-chloro core with a piperazine-containing fragment, a key pharmacophoric element for binding in the PARP active site. Subsequent modifications via Suzuki coupling at other positions (if present) can be used to fine-tune potency and selectivity.[22] The development of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel PARP inhibitors highlights the modularity of this scaffold, where the core is assembled and then further derivatized.[4]
Summary and Outlook
The this compound is a high-value, versatile intermediate for drug discovery. Its strategic chlorine handle allows for predictable and efficient functionalization through a range of modern synthetic methods. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, provide the most robust and flexible routes to generate vast libraries of structurally diverse analogs. Complemented by SNAr and EAS reactions, the synthetic chemist has a full toolkit to systematically explore the chemical space around this privileged core. The proven success of this scaffold in clinically relevant targets like PARP underscores its continued importance in the development of next-generation therapeutics.
References
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- Vijayakumar, A., Manod, M., Krishna, R. B., Mathew, A., & Mohan, C. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
- Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health.
- (N.A.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. K.T.H.M. College.
- (N.A.). Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif. Chemical Communications (RSC Publishing).
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The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available at: [Link]
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Madhushika, D. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. Available at: [Link]
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(N.A.). (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. Available at: [Link]
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Al-dujaili, K. Z. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]
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(N.A.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Nucelophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
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Metwally, A. A., Abdel-Maksoud, M. S., El-Sayed, M. A. A., & El-Gamal, K. M. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. National Institutes of Health. Available at: [Link]
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(N.A.). (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ResearchGate. Available at: [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
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Wang, X., Schammel, A. W., & Tunge, J. A. (2014). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Institutes of Health. Available at: [Link]
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(N.A.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Available at: [Link]
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(N.A.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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(N.A.). Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
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El-Masry, G. H., Abdel-Aziz, H. A., Abdel-Maksoud, M. S., & George, R. F. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Available at: [Link]
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The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Available at: [Link]
-
(N.A.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. Available at: [Link]
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Wang, D., Li, M., Li, J., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. RSC Publishing. Available at: [Link]
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The Organic Chemistry Tutor. (2025). Electrophilic Substitution in Heterocycles is EASY! YouTube. Available at: [Link]
-
Tran, K., & Angeles, C. E. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. National Institutes of Health. Available at: [Link]
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Al-Shorbagy, A.-R. M., El-Subbagh, H. I., & El-Naggar, A. M. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available at: [Link]
-
Cormac Quigley. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
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The Organic Chemistry Tutor. (2025). Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
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(N.A.). (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Wang, L., Liu, Y., Wang, C., et al. (2016). Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer. National Institutes of Health. Available at: [Link]
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Michael Evans. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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(N.A.). (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]
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da Silva, A. C. M., de Farias, F. P., de Oliveira, S. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
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Application Note: A Robust Protocol for the Synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Analogs for Drug Discovery
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold, also known as an isocarbostyril, is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic molecules with a wide array of biological activities.[1][2][3] These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, making them attractive targets for drug discovery and development programs. The introduction of a chlorine atom at the 6-position of this scaffold can significantly modulate the compound's physicochemical properties and biological activity, offering a valuable vector for structure-activity relationship (SAR) studies.
This application note provides a comprehensive and detailed experimental procedure for the synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one and its analogs. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step guide but also insights into the underlying chemical principles and expected analytical outcomes. The primary synthetic strategy employed is the Bischler-Napieralski reaction, a reliable and widely used method for the construction of the 3,4-dihydroisoquinoline core.[4][5][6][7]
Synthetic Strategy and Workflow
The synthesis of this compound analogs is achieved through a two-step sequence commencing with the acylation of a substituted phenethylamine, followed by an intramolecular cyclization via the Bischler-Napieralski reaction. This workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound analogs.
Detailed Experimental Protocol
This protocol outlines the synthesis of the parent compound, this compound. The procedure can be adapted for the synthesis of various analogs by employing appropriately substituted starting materials.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| 2-(4-Chlorophenyl)ethan-1-amine | 13025-03-9 | Major Commercial | >98% |
| Acetic anhydride | 108-24-7 | Major Commercial | >99% |
| Pyridine | 110-86-1 | Major Commercial | >99% |
| Dichloromethane (DCM) | 75-09-2 | Major Commercial | Anhydrous |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Major Commercial | >99% |
| Toluene | 108-88-3 | Major Commercial | Anhydrous |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | Major Commercial | >99% |
| Sodium sulfate (Na₂SO₄) | 7757-82-6 | Major Commercial | Anhydrous |
| Ethyl acetate (EtOAc) | 141-78-6 | Major Commercial | Reagent Grade |
| Hexanes | 110-54-3 | Major Commercial | Reagent Grade |
Step 1: Synthesis of N-(2-(4-Chlorophenyl)ethyl)acetamide
Rationale: This initial step involves the formation of the amide precursor required for the subsequent intramolecular cyclization. Acetic anhydride is used as the acetylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
To a stirred solution of 2-(4-chlorophenyl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-(2-(4-chlorophenyl)ethyl)acetamide.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield a white solid.
Step 2: Synthesis of this compound
Rationale: This is the key ring-forming step, proceeding via the Bischler-Napieralski reaction. Phosphorus oxychloride (POCl₃) is a commonly used dehydrating and activating agent that facilitates the intramolecular electrophilic aromatic substitution.[5][6][8] For substrates with electron-withdrawing groups, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ may be necessary.[7][8]
-
To a solution of N-(2-(4-chlorophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene (0.1 M) under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Characterization of this compound
Rationale: Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule. The expected chemical shifts and multiplicities for the target compound are summarized below. A reference spectrum is available from commercial suppliers.[5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~8.0 | d | 1H |
| H-7 | ~7.3 | dd | 1H |
| H-8 | ~7.2 | d | 1H |
| NH | ~6.5 (broad) | s | 1H |
| -CH₂- (C4) | ~3.5 | t | 2H |
| -CH₂- (C3) | ~3.0 | t | 2H |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (C1) | ~165 |
| C-4a | ~138 |
| C-8a | ~135 |
| C-6 | ~133 |
| C-5 | ~129 |
| C-7 | ~128 |
| C-8 | ~127 |
| C-4 | ~40 |
| C-3 | ~28 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound, the expected molecular ion peaks will show a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Purification and Purity Assessment
The final compound should be purified to a high degree of purity, typically >95%, for use in biological assays.
-
Purification: Column chromatography on silica gel is the recommended method for purification.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a suitable starting point for method development.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable scaffold for medicinal chemistry research. The procedure is based on the well-established Bischler-Napieralski reaction and includes comprehensive guidelines for purification and characterization. By following this protocol, researchers can efficiently synthesize this and related analogs to explore their therapeutic potential.
References
- Croisy, M., et al. (1995).
- Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances.
- Beilstein Journal of Organic Chemistry. (2020). Supporting Information for The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
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Save My Exams. (n.d.). 13C nmr spectroscopy. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Isoquinoline. Retrieved from [Link]
- RSC Publishing. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)
- Pettit, G. R., et al. (2019). Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene. Journal of the American Chemical Society.
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K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved from [Link]
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PubMed. (2019). Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene. Retrieved from [Link]
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PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectroscopy and Spectroelectrochemistry of Chlorocarbonyl {1,2-Bis[(2,6-diisopropylphenyl)imino]acenaphthene-κ2-N,N'}rhodium(I). Retrieved from [Link]
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MalariaWorld. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Dihydroisoquinolinone Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to diverse protein targets. The 3,4-dihydroisoquinolin-1(2H)-one core is a prominent member of this class.[1][2] This lactam-containing bicyclic system is a key structural motif in numerous natural products and has been the foundation for synthetic molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5]
Within this family, 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one emerges as a particularly valuable starting material for drug discovery campaigns. Its utility stems from two key features:
-
A Versatile Scaffold: It provides a rigid, three-dimensional framework that can be systematically decorated with various functional groups at multiple positions.
-
The Influence of the 6-Chloro Group: The chlorine atom is not merely a placeholder. As an electron-withdrawing group, it modulates the electronic properties of the aromatic ring. Furthermore, its specific position and lipophilic contribution can significantly influence ligand-target interactions and overall pharmacokinetic properties.[6] This substituent can be retained as a key interaction point or serve as a chemical handle for more complex modifications through advanced synthetic methods.
This guide provides a comprehensive overview of the application of this compound in Structure-Activity Relationship (SAR) studies, complete with strategic insights and detailed experimental protocols.
Physicochemical Profile of the Core Scaffold
Understanding the baseline properties of the starting scaffold is critical for designing a successful library of analogs. These characteristics influence solubility, permeability, and potential for forming key interactions with biological targets.
| Property | Value | Source | Significance in Drug Design |
| IUPAC Name | 6-chloro-3,4-dihydro-2H-isoquinolin-1-one | PubChem | Standardized nomenclature for unambiguous identification. |
| CAS Number | 22246-02-2 | [7][8][9] | Unique registry number for database searches and procurement. |
| Molecular Formula | C₉H₈ClNO | [7][8] | Defines the elemental composition. |
| Molecular Weight | 181.62 g/mol | [7][8] | A low starting weight allows for significant additions while staying within the typical range for oral bioavailability (e.g., Lipinski's Rule of <500 Da). |
| XLogP3 | 1.9 | [7] | Indicates moderate lipophilicity, a good starting point for balancing solubility and membrane permeability. |
| Appearance | Solid | N/A | Practical for handling, weighing, and setting up reactions. |
Strategic Approach to SAR Studies Using the Scaffold
The primary goal of an SAR study is to systematically modify a hit compound to understand which chemical features are essential for biological activity, ultimately leading to a potent and selective lead compound. The this compound scaffold offers several strategic vectors for chemical modification.
Caption: General workflow for an SAR campaign starting from the core scaffold.
Key Modification Points:
-
N-2 Position: The secondary amine of the lactam is the most common and synthetically accessible point for diversification. Introducing various alkyl, aryl, and heterocyclic groups here allows for extensive exploration of the solvent-exposed region or specific sub-pockets of a target binding site.
-
C-3 and C-4 Positions: These positions on the ethylamine bridge can be substituted to probe steric limits and introduce chiral centers, which can be critical for achieving potency and selectivity. Multicomponent reactions are particularly effective for diversifying these positions.[1]
-
Aromatic Ring: While the 6-position is chlorinated, positions 5, 7, and 8 are available for further functionalization, although this often requires multi-step synthesis starting from more complex precursors.
-
C-6 Chloro Group: This group can be a key pharmacophoric element, forming halogen bonds or hydrophobic interactions. In later-stage optimization, it can also be replaced using transition-metal-catalyzed cross-coupling reactions to introduce new vectors for SAR exploration.
Case Study: Development of Antioomycete Agents
A recent study by Wang et al. provides an excellent real-world example of using the 3,4-dihydroisoquinolin-1(2H)-one scaffold to develop potent bioactive agents.[1][10][11]
Objective: To synthesize and evaluate a library of derivatives for activity against plant pathogens, particularly the oomycete Pythium recalcitrans.
Synthetic Strategy: The researchers employed the Castagnoli–Cushman Reaction (CCR) , a powerful multicomponent reaction. This allowed for a one-pot synthesis that efficiently introduced diversity at the N-2, C-3, and C-4 positions of the dihydroisoquinolinone core.
Key SAR Findings: The study revealed critical relationships between the chemical structure and the antioomycete activity.
| Compound ID | N-2 Substituent | C-3 Substituent | EC₅₀ against P. recalcitrans (μM) | Key Insight |
| I23 | 4-Fluorophenyl | Phenyl | 14.0 | The most potent compound. A small, electron-withdrawing group on the N-phenyl ring is highly favorable. |
| I25 | 4-Chlorophenyl | Phenyl | 20.1 | A slightly larger halogen (Cl vs. F) is well-tolerated but slightly less potent. |
| I27 | 4-Iodophenyl | Phenyl | 31.5 | A much larger halogen (Iodine) leads to a decrease in potency, suggesting a steric limit in the binding pocket. |
| I17 | 3,5-Dimethylphenyl | Phenyl | 49.6 | Substitution at the meta positions is less favorable than at the para position. |
| I19 | Benzo[d][4][12]dioxol-5-yl | Phenyl | 22.8 | A bicyclic, electron-donating group is tolerated and maintains good potency. |
| I6 | Furan-2-ylmethyl | Phenyl | 45.4 | Replacing the N-aryl group with an N-alkyl/heterocyclic group reduces potency, indicating the N-aryl interaction is important. |
| Hymexazol | (Commercial Control) | N/A | 37.7 | The optimized scaffold significantly outperforms the commercial standard. |
Data synthesized from Wang, D. et al. (2023). RSC Advances.[1][10]
Illustrative Application: Scaffolding for PARP Inhibitors
The 3,4-dihydroisoquinolin-1(2H)-one core is structurally analogous to the phthalazinone core found in Olaparib, a landmark Poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[13][14] PARP inhibitors function by trapping the PARP1 enzyme on DNA, leading to double-strand breaks that are lethal to cancer cells with deficiencies in homologous recombination repair (a concept known as "synthetic lethality").[15][16] This makes our scaffold an ideal starting point for designing novel PARP inhibitors.
Caption: Mechanism of action for PARP inhibitors, a key target for this scaffold.
Detailed Experimental Protocols
The following protocols provide robust, field-proven methodologies for synthesizing and evaluating analogs based on the this compound scaffold.
Protocol 1: Synthesis of N-2 Substituted Analogs via N-Alkylation
Rationale: This protocol describes a fundamental method for exploring the SAR at the N-2 position by introducing a variety of alkyl or benzyl groups. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the lactam nitrogen for efficient reaction with electrophiles.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl/Benzyl halide (e.g., Benzyl bromide, Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Alkylation: Add the desired alkyl/benzyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Extract the aqueous layer three times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexanes:EtOAc) to yield the pure N-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of C-3/C-4 Substituted Analogs via Castagnoli-Cushman Reaction (CCR)
Rationale: This multicomponent reaction is a highly efficient method for generating molecular complexity in a single step, creating analogs with diversity at N-2, C-3, and C-4. It involves the reaction of a homophthalic anhydride with an imine.
Materials:
-
4-Chlorohomophthalic anhydride (precursor for the 6-chloro scaffold)
-
Primary amine (e.g., Aniline, Benzylamine)
-
Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde)
-
Anhydrous toluene or xylene
-
Dean-Stark apparatus (optional, but recommended)
Procedure:
-
Imine Formation (In Situ): In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), combine the primary amine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous toluene.
-
Dehydration: Heat the mixture to reflux for 1-2 hours to form the imine, collecting any water produced in the Dean-Stark trap. If not using a trap, add molecular sieves to the reaction.
-
Cycloaddition: To the solution containing the in situ-generated imine, add 4-Chlorohomophthalic anhydride (1.0 eq).
-
Reaction: Continue to heat the mixture at reflux for 6-24 hours. Monitor the reaction progress by TLC or LC-MS. A precipitate may form as the product is generated.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold toluene or hexanes.
-
Concentration & Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the crude residue by recrystallization (e.g., from ethanol or EtOAc/hexanes) or by flash column chromatography on silica gel. The product will be a mixture of diastereomers, which may be separable by chromatography.
-
Characterization: Confirm the structure, purity, and relative stereochemistry (if applicable, using NOESY NMR) of the final product(s).
Protocol 3: In Vitro PARP1 Inhibition Assay (HTS Colorimetric)
Rationale: This protocol provides a reliable method to quantify the inhibitory potency (IC₅₀) of newly synthesized compounds against the PARP1 enzyme, a crucial step in validating the SAR. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
HTS Colorimetric PARP1 Assay Kit (commercially available) or individual components:
-
Recombinant human PARP1 enzyme
-
Histone proteins (coated on a 96-well plate)
-
Activated DNA (double-stranded oligonucleotides)
-
Biotinylated NAD⁺
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
TMB substrate
-
Assay Buffer
-
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, and then dilute further into the PARP assay buffer to the desired final concentrations (e.g., from 100 μM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Reaction Setup: To the wells of the histone-coated 96-well plate, add in the following order:
-
PARP Assay Buffer
-
Test compound or vehicle control (DMSO)
-
PARP1 Enzyme
-
Activated DNA
-
-
Initiation: Start the reaction by adding the Biotinylated NAD⁺ solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate 3-5 times with the provided wash buffer to remove unincorporated reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature. This will bind to the biotinylated ADP-ribose chains on the histones.
-
Signal Generation: Wash the plate again as in step 5. Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a sufficient blue color develops in the control wells.
-
Stopping the Reaction: Stop the reaction by adding the provided stop solution (typically a strong acid), which will turn the color yellow.
-
Data Acquisition: Immediately read the absorbance of the plate at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no PARP1 enzyme). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its robust and versatile nature allows for the systematic and efficient exploration of chemical space, as demonstrated by its successful application in developing novel bioactive agents.[1] The protocols and strategies outlined in this guide provide a solid foundation for any research team looking to leverage this privileged scaffold in their SAR studies to uncover the next generation of therapeutics.
References
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13845–13877. Available at: [Link]
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Roy, K., Ghosh, A., & Rudra, S. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 986–1027. Available at: [Link]
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Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
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RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
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ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link]
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Sartini, D., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry, 57(23), 9983–9994. Available at: [Link]
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Sagan, F., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Selected SAR of isoquinoline series. Available at: [Link]
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ResearchGate. (n.d.). Representative pharmacologically active dihydroisoquinolinones. Available at: [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(19), 12833–12845. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]
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ResearchGate. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Available at: [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]
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ResearchGate. (2015). The development of PARP inhibitors in ovarian cancer: From bench to bedside. Available at: [Link]
-
MDPI. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Available at: [Link]
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LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. ecancermedicalscience, 13, 936. Available at: [Link]
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D'Andrea, A. D. (2018). A decade of clinical development of PARP inhibitors in perspective. Journal of Clinical Oncology, 36(15_suppl), 5531. Available at: [Link]
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RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]
-
Drew, Y. (2015). The development of PARP inhibitors in ovarian cancer: from bench to bedside. British Journal of Cancer, 113 Suppl 1(Suppl 1), S3–S9. Available at: [Link]
-
Drew, Y. (2015). The development of PARP inhibitors in ovarian cancer: from bench to bedside. British Journal of Cancer, 113(Suppl 1), S3–S9. Available at: [Link]
-
PubMed. (2022). Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. Available at: [Link]
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]
Sources
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C9H8ClNO | CID 19375637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. parchem.com [parchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The development of PARP inhibitors in ovarian cancer: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Welcome to the technical support center for the synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is curated from established chemical literature and practical laboratory experience.
I. Synthetic Overview: Navigating the Challenges
The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, primarily proceeds through an intramolecular cyclization of a suitable precursor. The core challenge in this synthesis lies in the electronic nature of the starting material. The presence of a chloro-substituent on the aromatic ring has a significant impact on the reactivity of the molecule.
The Role of the Chloro-Substituent: The chloro group is an electron-withdrawing group via induction, which deactivates the aromatic ring towards electrophilic attack. This deactivation is a critical factor to consider when selecting your synthetic strategy and reaction conditions, as it can lead to lower yields and require more forcing conditions compared to syntheses with electron-donating groups.
Two primary synthetic routes are commonly employed:
-
Bischler-Napieralski Reaction: This classic method involves the cyclization of a β-arylethylamide using a dehydrating agent. For this specific synthesis, the precursor would be N-(4-chlorophenethyl)acetamide.
-
Intramolecular Friedel-Crafts Acylation: This approach involves the cyclization of a derivative of 3-(4-chlorophenyl)propanoic acid.
This guide will focus on the more common and often more direct Bischler-Napieralski approach.
II. Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, two-step experimental protocol for the synthesis of this compound, starting from the commercially available 4-chlorophenethylamine.
Step 1: Synthesis of the Precursor, N-(4-chlorophenethyl)acetamide
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-chlorophenethylamine | 155.62 | 10.0 g | 64.26 mmol | 1.0 |
| Triethylamine (TEA) | 101.19 | 9.8 mL (7.1 g) | 70.69 mmol | 1.1 |
| Acetyl chloride | 78.50 | 5.0 mL (5.5 g) | 70.06 mmol | 1.09 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-chlorophenethylamine (10.0 g, 64.26 mmol) and dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (9.8 mL, 70.69 mmol) to the solution and stir for 10 minutes.
-
Slowly add acetyl chloride (5.0 mL, 70.06 mmol) dropwise to the cooled solution over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quench the reaction by slowly adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-(4-chlorophenethyl)acetamide can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford a white solid.
Step 2: Bischler-Napieralski Cyclization to this compound
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| N-(4-chlorophenethyl)acetamide | 197.66 | 10.0 g | 50.6 mmol | 1.0 |
| Phosphorus pentoxide (P₂O₅) | 141.94 | 14.4 g | 101.2 mmol | 2.0 |
| Phosphoryl chloride (POCl₃) | 153.33 | 50 mL | - | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and moisture-sensitive reagents.
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add N-(4-chlorophenethyl)acetamide (10.0 g, 50.6 mmol).
-
Carefully add phosphoryl chloride (50 mL). The mixture may warm up slightly.
-
Slowly and portion-wise, add phosphorus pentoxide (14.4 g, 101.2 mmol) to the stirring mixture. The addition is exothermic.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Slowly and carefully, pour the cooled reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Once the ice has melted, basify the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 9-10. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a crystalline solid.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Step 2 (Cyclization) | 1. Deactivated Aromatic Ring: The electron-withdrawing chloro group makes the electrophilic aromatic substitution difficult.[1] 2. Insufficiently Potent Dehydrating Agent: POCl₃ alone may not be strong enough for this deactivated system.[1][2] 3. Incomplete Reaction: Reaction time may be too short or the temperature too low. | 1. Use a Stronger Dehydrating Agent: The combination of P₂O₅ in refluxing POCl₃ is a more potent system for deactivated substrates.[3][4] Polyphosphoric acid (PPA) can also be used. 2. Increase Reaction Temperature: Consider using a higher boiling solvent like xylene if necessary, though POCl₃ itself often serves as the solvent and refluxing should be sufficient.[2] 3. Modern, Milder Conditions: For sensitive substrates, a protocol using triflic anhydride (Tf₂O) and 2-chloropyridine at lower temperatures can be more effective and give cleaner reactions.[5] |
| Formation of a Dark, Tarry Reaction Mixture | 1. Decomposition of Starting Material or Product: Prolonged heating at high temperatures can lead to degradation. 2. Side Reactions: The strongly acidic and high-temperature conditions can promote polymerization or other side reactions. | 1. Monitor the Reaction Closely: Use TLC to determine the point of completion and avoid unnecessarily long reaction times. 2. Control the Temperature: Ensure the reaction temperature does not significantly exceed the reflux temperature of POCl₃. 3. Consider Milder Conditions: The Tf₂O/2-chloropyridine method is performed at much lower temperatures and can prevent degradation.[5] |
| Product is an Oil and Does Not Solidify | 1. Presence of Impurities: Residual solvent or side products can prevent crystallization. 2. "Oiling Out" during Recrystallization: The melting point of the compound is lower than the boiling point of the recrystallization solvent. | 1. Purify by Column Chromatography: If recrystallization fails, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a good alternative. 2. Optimize Recrystallization: Test a variety of solvents. A solvent pair system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective. Ensure the boiling point of the solvent is lower than the melting point of the product.[6] |
| Difficulty in Purifying the Final Product | 1. Co-precipitation of Impurities: Similar polarity of the product and byproducts can make separation difficult. 2. Poor Crystal Formation: The product may be slow to crystallize. | 1. Choose the Right Recrystallization Solvent: A good solvent will dissolve the compound when hot but not at room temperature, while impurities remain in solution or are insoluble in the hot solvent.[7] Common choices for similar compounds include ethanol, isopropanol, and ethyl acetate.[6] 2. Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is my yield of N-(4-chlorophenethyl)acetamide in Step 1 low?
-
A1: Low yields in the acylation step are often due to incomplete reaction or loss during work-up. Ensure that the acetyl chloride is added slowly at 0 °C to control the exothermic reaction. Also, make sure the triethylamine is of good quality and used in a slight excess to effectively scavenge the HCl byproduct. During the aqueous work-up, ensure thorough extraction with dichloromethane to recover all the product.
Q2: Can I use a different acylating agent in Step 1?
-
A2: Yes, acetic anhydride can be used as an alternative to acetyl chloride. It is less reactive and may require a longer reaction time or gentle heating to go to completion. The work-up procedure would be similar.
Q3: The Bischler-Napieralski reaction is not working for my substrate. What are my alternatives?
-
A3: If the Bischler-Napieralski reaction fails, an intramolecular Friedel-Crafts acylation is a viable alternative. This would involve converting a precursor like 3-(4-chlorophenyl)propanoic acid to its acid chloride, followed by cyclization using a Lewis acid such as aluminum chloride (AlCl₃). However, this route also faces the challenge of the deactivated aromatic ring.[8]
Q4: I am observing a significant side product in my Bischler-Napieralski reaction. What could it be?
-
A4: A common side reaction, especially with substrates that can form stable carbocations, is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[2][3] This is more prevalent under harsh conditions. Using milder conditions, such as the Tf₂O/2-chloropyridine protocol, can help to minimize this side reaction.
Q5: How can I confirm the identity and purity of my final product?
-
A5: The identity and purity of this compound should be confirmed by a combination of analytical techniques:
-
¹H NMR: To confirm the structure.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry: To confirm the molecular weight (181.62 g/mol ).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
-
V. Visualizing the Workflow
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low cyclization yields.
VI. References
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74–150.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2022). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
ResearchGate. (2020). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. [Link]
-
Grokipedia. Bischler–Napieralski reaction. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
MDPI. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one by Column Chromatography
Welcome to the technical support center for the purification of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography of this moderately polar lactam. Here, we move beyond generic protocols to explain the reasoning behind our recommendations, empowering you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
For a moderately polar compound like this compound, standard silica gel (SiO₂) with a particle size of 40-63 µm is the most common and cost-effective choice for flash column chromatography.[1] Its polar surface provides good separation for compounds with polar functional groups like the amide in your target molecule. In cases where the compound shows instability on the acidic silica surface, neutral or basic alumina can be considered as an alternative.
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
The key is to find a solvent system that provides a good retention factor (Rf) for your target compound on a Thin Layer Chromatography (TLC) plate. An ideal Rf value is between 0.2 and 0.4, which generally translates to an efficient separation on a column.[2]
A common starting point for lactams is a mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with a gradient of ethyl acetate (EtOAc) in hexanes or heptane. Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity.
Q3: My compound is streaking badly on the TLC plate, even with high concentrations of ethyl acetate. What does this mean and how can I fix it?
Streaking is a common issue with nitrogen-containing heterocyclic compounds like yours. It is often caused by strong interactions between the basic nitrogen atom and the acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad peaks during column chromatography.
To resolve this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is highly effective at neutralizing the acidic sites on the silica, resulting in sharper spots on the TLC and better peak shape during column chromatography.
Q4: I'm not getting good separation between my product and a closely-running impurity. What are my options?
If you are struggling with co-eluting impurities, consider the following strategies:
-
Solvent System Modification: Try a different solvent system. For example, replacing ethyl acetate with dichloromethane (DCM) or a mixture of DCM/methanol can alter the selectivity of the separation.
-
Isocratic vs. Gradient Elution: If you are using a gradient, try running a shallow gradient or even an isocratic (constant solvent composition) elution in the region where your compound and the impurity elute.
-
Stationary Phase Change: If solvent optimization fails, consider switching to a different stationary phase. Alumina or a bonded-phase silica gel could offer different selectivity.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. The compound may be irreversibly adsorbed to the silica. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol). If the compound is still retained, it may be necessary to use a more polar solvent system like 5% methanol in dichloromethane. Consider switching to a less acidic stationary phase like alumina. |
| Product elutes too quickly (in the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes). |
| Poor separation (overlapping peaks) | Inappropriate solvent system. The column is overloaded with the sample. The column was packed improperly. | Re-optimize the mobile phase using TLC to achieve better separation between the spots. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any cracks or channels. |
| Peak tailing | Strong interaction with acidic silica gel. | Add 0.5-2% triethylamine (TEA) to the mobile phase to improve peak shape. |
| Product decomposition on the column | The compound is sensitive to the acidic nature of silica gel. | Use a less acidic stationary phase such as neutral alumina. Alternatively, you can "deactivate" the silica gel by pre-treating it with a solution of the mobile phase containing triethylamine. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
A crucial first step before performing column chromatography is to determine the optimal mobile phase using TLC.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Crude this compound
-
Various solvent systems (e.g., Hexanes:Ethyl Acetate mixtures)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Develop the plate in a chamber containing your chosen solvent system.
-
Visualize the separated spots under a UV lamp.
-
The ideal mobile phase will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
Column Chromatography Protocol
Once you have identified a suitable mobile phase, you can proceed with the column purification.
Materials:
-
Glass chromatography column
-
Silica gel (40-63 µm)
-
Sand (washed)
-
Chosen mobile phase
-
Collection tubes
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your mobile phase and pour it into the column, ensuring even packing.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully apply it to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
Monitor the separation by analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizing the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
References
-
Wikipedia. (n.d.). Column chromatography. Retrieved January 2, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved January 2, 2026, from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved January 2, 2026, from [Link]
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
-
Royal Society of Chemistry. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved January 2, 2026, from [Link]
Sources
common side products in the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and field-proven insights, this document provides in-depth troubleshooting guides, FAQs, and detailed protocols to help you optimize your reactions, identify impurities, and maximize your yields.
Introduction: The Challenge of Synthesizing Dihydroisoquinolinones
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. While several synthetic methods exist, each comes with a unique set of challenges, often leading to the formation of persistent and difficult-to-remove side products. This guide is structured to address the most common issues associated with the principal synthetic routes.
Troubleshooting Guide by Synthetic Method
This section is organized by the most frequently employed synthetic strategies. Each entry addresses a specific problem, explains the underlying chemical principles, and provides actionable protocols for resolution.
Method 1: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful tool for constructing the dihydroisoquinoline core via the acid-catalyzed cyclization of β-phenethylamides. However, its reliance on strong dehydrating agents and high temperatures can lead to several side reactions.
Q1: My reaction is producing a significant non-polar impurity, and my yield of the desired lactam is low. What is happening?
A1: You are likely observing the formation of a styrene derivative via a retro-Ritter reaction. This is one of the most common side reactions in the Bischler-Napieralski synthesis.[1][2]
-
Causality & Mechanism: The reaction proceeds through a nitrilium ion intermediate. Under harsh thermal conditions, this intermediate can fragment in a retro-Ritter fashion, eliminating the nitrile group and generating a stable carbocation that subsequently loses a proton to form a styrene byproduct. This pathway is particularly favored if the carbocation is stabilized (e.g., secondary or benzylic) or if a conjugated system can be formed.[2]
Caption: Competing pathways in the Bischler-Napieralski reaction.
-
Troubleshooting & Mitigation Protocols:
Protocol 1: Confirming Styrene Impurity
-
1H NMR Analysis: Isolate the non-polar impurity via column chromatography. A styrene derivative will show characteristic vinylic proton signals (typically in the δ 5.0-7.0 ppm range) and may lack the characteristic methylene signals of the dihydroisoquinolinone ring.
-
GC-MS Analysis: Compare the mass spectrum of the impurity with the expected mass of the potential styrene byproduct.
Protocol 2: Minimizing Retro-Ritter Fragmentation
-
Lower Reaction Temperature with Modern Reagents: Switch from the harsh POCl₃/refluxing toluene system to a milder, more efficient protocol. A widely adopted method involves using trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine at lower temperatures (-20 °C to room temperature).[3]
-
Procedure: In a flame-dried flask under N₂, dissolve the β-phenethylamide (1.0 eq) in anhydrous CH₂Cl₂. Add 2-chloropyridine (2.0 eq) and cool to -20 °C. Slowly add Tf₂O (1.25 eq). Stir for 30 min at -20 °C, then warm to 0 °C for 30 min. Monitor by TLC. Quench with saturated aqueous NaHCO₃.[3]
-
-
Use of Nitrile as a Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the fragmentation products, suppressing the retro-Ritter pathway by Le Châtelier's principle.[1][2]
-
Intermediate Modification: A procedure developed by Larsen et al. utilizes oxalyl chloride to generate an N-acyliminium intermediate, which is less susceptible to fragmentation.[2]
-
Q2: My reaction is clean, but the yield is poor, and I recover a lot of starting material. What's the issue?
A2: The aromatic ring of your substrate is likely not electron-rich enough for efficient cyclization.
-
Causality: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. The cyclization step requires the benzene ring to act as a nucleophile. If the ring is deactivated by electron-withdrawing groups or lacks sufficient electron-donating groups (e.g., alkoxy, alkyl), the activation energy for this step is high, leading to low conversion.[4]
-
Troubleshooting & Optimization:
-
Increase Reagent Potency: For deactivated substrates, POCl₃ alone is often insufficient. Use a stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) dissolved in refluxing POCl₃, or polyphosphoric acid (PPA) at high temperatures.[1]
-
Elevate Temperature: Switch from toluene (b.p. 111 °C) to a higher-boiling solvent like xylene (b.p. ~140 °C) to increase the reaction rate. Microwave-assisted synthesis can also be effective for driving the reaction to completion.
-
Substrate Modification: If possible, consider if the synthesis can be redesigned to include electron-donating groups on the aromatic ring, which can be removed or modified at a later stage.
-
Method 2: Intramolecular Friedel-Crafts Cyclization of Isocyanates
This method involves the generation of a 2-phenethyl isocyanate, which then undergoes an intramolecular Friedel-Crafts-type reaction to form the lactam ring. While it avoids the harsh dehydrating agents of the Bischler-Napieralski reaction, it has its own set of potential side reactions.
Q1: I'm seeing multiple products in my reaction, including some that appear to be dimers or trimers, especially when I run the reaction at high concentrations.
A1: You are likely observing the intermolecular cyclotrimerization of the isocyanate starting material.
-
Causality & Mechanism: Isocyanates are highly reactive electrophiles. In the presence of a catalyst or even upon heating, they can react with each other to form highly stable, six-membered isocyanurate rings (trimers). Dimerization to form uretdiones can also occur.[5][6] These intermolecular reactions compete with the desired intramolecular cyclization, especially at higher concentrations.
Caption: Competing pathways for 2-phenethyl isocyanate.
-
Troubleshooting & Mitigation Protocols:
Protocol 3: Favoring Intramolecular Cyclization
-
High Dilution: The most effective way to suppress intermolecular side reactions is to perform the reaction under high-dilution conditions. This favors the intramolecular pathway by decreasing the probability of isocyanate molecules encountering each other.
-
Procedure: Prepare a solution of the isocyanate in a large volume of an appropriate solvent (e.g., dichloroethane). Using a syringe pump, add this solution slowly over several hours to a refluxing solution of the Lewis acid (e.g., AlCl₃) in the same solvent.
-
-
Optimize Temperature: While heat is required, excessive temperatures can accelerate side reactions. Perform temperature screening experiments (e.g., 60 °C, 80 °C, 100 °C) to find the lowest temperature that provides a reasonable rate for the desired cyclization.
-
Method 3: Castagnoli-Cushman Reaction (CCR)
The CCR is a powerful three-component reaction involving a homophthalic anhydride, an amine, and an aldehyde (or pre-formed imine) to produce substituted 3,4-dihydroisoquinolin-1(2H)-ones. A primary challenge in this reaction is controlling stereochemistry.
Q1: My product is a mixture of diastereomers, and I'm struggling to separate them. How can I improve the diastereoselectivity?
A1: The Castagnoli-Cushman reaction can produce both cis and trans diastereomers. The ratio is highly dependent on reaction conditions and the mechanism.
-
Causality & Mechanism: The reaction is believed to proceed through an initial acylation of the imine followed by an intramolecular Mannich-type reaction.[2][7] The stereochemical outcome is determined during the ring-closing step. Thermodynamic conditions (longer reaction times, higher temperatures) often favor the more stable trans product, where bulky substituents are pseudo-equatorial. However, kinetic control can sometimes favor the cis product. Recent studies show that the reaction can proceed without Lewis acid catalysis, and the diastereoselectivity can be excellent under optimized conditions.[2][7]
-
Troubleshooting & Diastereomer Control:
-
Solvent and Temperature Screening: The polarity of the solvent and the reaction temperature can have a profound impact on the transition state energies and thus the diastereomeric ratio. Screen a range of solvents (e.g., toluene, dioxane, acetonitrile, acetic acid) and temperatures to optimize for a single diastereomer.
-
Base-Catalyzed Epimerization: If you have a mixture of diastereomers, it may be possible to epimerize the undesired isomer to the thermodynamically more stable one.
-
Protocol: Dissolve the diastereomeric mixture in a suitable solvent and add a catalytic amount of a non-nucleophilic base (e.g., DBU). Heat the mixture and monitor the change in the diastereomeric ratio by 1H NMR or LC-MS.
-
-
Purification Strategy: If a mixture is unavoidable, meticulous purification is required.
-
Column Chromatography: Use a high-resolution silica gel column with a shallow gradient of a carefully selected solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Small differences in polarity between diastereomers can be exploited for separation.
-
Recrystallization: Diastereomers often have different crystal packing energies and solubilities. Attempt recrystallization from a variety of solvents to selectively crystallize one diastereomer, leaving the other in the mother liquor.[8]
-
-
General FAQs
Q: I see a small, fully aromatic impurity in my final product after workup. What is it?
A: This is likely the corresponding isoquinolin-1(2H)-one, the over-oxidized version of your target compound. 3,4-Dihydroisoquinolin-1(2H)-ones can be sensitive to air oxidation, especially under harsh workup conditions or if trace metals are present. To minimize this, conduct your workup and purification under an inert atmosphere (N₂ or Ar) and use degassed solvents.
Q: My reaction is complete according to TLC, but I lose a significant amount of product during column chromatography. What can I do?
A: The lactam functionality can make these compounds quite polar and prone to irreversible adsorption on silica gel.
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of triethylamine (~1%). This will cap the acidic silanol groups and reduce tailing and product loss.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 (reverse-phase chromatography).
-
Recrystallization: If your product is a solid, recrystallization is often the best method for obtaining high-purity material without the losses associated with chromatography.[9]
Summary of Common Side Products
| Synthetic Method | Common Side Product(s) | Distinguishing Features | Mitigation Strategy |
| Bischler-Napieralski | Styrene Derivatives | Non-polar; Vinylic protons in 1H NMR. | Use milder Tf₂O/2-ClPyr conditions; Use nitrile solvent.[2][3] |
| Over-oxidation to Isoquinolone | Aromatic signals in 1H NMR; More polar. | Inert atmosphere during workup; Avoid harsh oxidants. | |
| Isocyanate Cyclization | Isocyanurate Trimers | High molecular weight; Very stable; Often insoluble. | Use high-dilution conditions; Slow addition of substrate.[5] |
| Castagnoli-Cushman | Diastereomers | Similar polarity; Distinct but similar NMR spectra. | Screen solvents/temperature; Base-catalyzed epimerization.[2][7] |
| Metal-Catalyzed C-H Activation | Regioisomers | Different substitution patterns on the aromatic ring. | Ligand screening; Optimize directing group.[10][11] |
References
Sources
- 1. kthmcollege.ac.in [kthmcollege.ac.in]
- 2. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The formation of high-purity isocyanurate through proazaphosphatrane-catalysed isocyanate cyclo-trimerisation: computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
optimizing reaction time and temperature for isoquinolinone synthesis
Welcome to the Technical Support Center for Isoquinolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimization strategies for the synthesis of isoquinolinones. This resource is built on established synthetic methodologies and aims to provide practical, field-proven insights to overcome common experimental hurdles.
Introduction to Isoquinolinone Synthesis
The isoquinolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with a wide range of biological activities, including antitumor, anti-HIV, and antibacterial properties.[1] The synthesis of these heterocycles has been a subject of intense study, leading to a variety of methods, from classical name reactions to modern transition-metal-catalyzed approaches.[1][2][3] However, optimizing these reactions to achieve high yields and purity can be challenging. This guide will address common issues related to reaction time and temperature, among other critical parameters.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when planning or executing an isoquinolinone synthesis.
Q1: What are the most common strategies for synthesizing the isoquinolinone core?
There are several established methods, each with its own advantages and limitations. Classical methods include the Bischler-Napieralski and Pictet-Spengler reactions, which are foundational in heterocyclic chemistry.[2][4][5] More recently, transition-metal-catalyzed C-H activation/annulation reactions have emerged as powerful and efficient strategies, often offering milder reaction conditions and broader substrate scope.[1][6] These modern methods frequently employ catalysts based on palladium, rhodium, cobalt, or ruthenium.[1][6]
Q2: How do I choose the right synthetic method for my target isoquinolinone?
The choice of method depends on several factors:
-
Substitution Pattern: The desired substitution on both the isoquinolinone core and the starting materials will heavily influence your choice. For instance, the Bischler-Napieralski reaction typically yields 1-substituted-3,4-dihydroisoquinolines, which can be oxidized to isoquinolinones.[4][5] Transition-metal-catalyzed methods can offer different regioselectivities.[6]
-
Starting Material Availability: Consider the commercial availability and ease of synthesis of the required precursors for each route.
-
Functional Group Tolerance: If your substrates contain sensitive functional groups, a method with milder reaction conditions, such as some modern catalytic systems, would be preferable.[6][7]
-
Scalability: For drug development professionals, the scalability of the reaction is a critical consideration. Some multi-step classical methods can be more challenging to scale up compared to certain one-pot catalytic procedures.
Q3: My reaction is not proceeding to completion. What are the first things I should check?
If you observe a stalled reaction, consider the following initial checks:
-
Reagent Purity: Ensure the purity of your starting materials, solvents, and reagents. Impurities can poison catalysts or lead to unwanted side reactions.
-
Inert Atmosphere: Many transition-metal-catalyzed reactions are sensitive to air and moisture.[8] Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: If using a solid catalyst, ensure it has not degraded. For solution-based catalysts, verify the concentration and ensure it was handled under appropriate conditions.
-
Temperature Control: Verify the accuracy of your heating apparatus. Inconsistent or incorrect temperatures can significantly impact reaction rates.
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
A low yield of the desired isoquinolinone is one of the most common challenges. The potential causes are multifaceted and depend on the specific synthetic route.
Potential Causes & Solutions:
-
Sub-optimal Reaction Temperature:
-
Causality: Many cyclization reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition of starting materials, intermediates, or the final product.[8] For instance, some classical methods like the Conrad-Limpach synthesis require temperatures exceeding 250°C for cyclization.[8]
-
Troubleshooting Steps:
-
Literature Review: Carefully check the literature for the optimal temperature range for your specific reaction or a closely related analogue.
-
Incremental Increase: If the reaction is sluggish, increase the temperature in small increments (e.g., 10 °C) and monitor the progress by TLC or LC-MS.
-
Kinetics vs. Thermodynamics: Be aware that temperature can influence selectivity. In some cases, a lower temperature over a longer period may favor the desired product, while higher temperatures could lead to thermodynamically stable but undesired side products.[9]
-
-
-
Incorrect Reaction Time:
-
Causality: Reactions need sufficient time to reach completion. However, prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of byproducts.
-
Troubleshooting Steps:
-
Reaction Monitoring: The most critical step is to monitor the reaction progress over time using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Time Course Study: Run a time course experiment by taking aliquots from the reaction mixture at regular intervals to determine the point of maximum product formation and the onset of any degradation.
-
-
-
Inefficient Catalyst or Dehydrating Agent:
-
Causality: In reactions like the Bischler-Napieralski synthesis, the efficiency of the dehydrating agent (e.g., POCl₃, P₂O₅) is crucial for the cyclization step.[4] In transition-metal-catalyzed reactions, the choice of catalyst, ligand, and any additives is paramount. The electronic and steric properties of the starting materials can significantly impact the catalyst's effectiveness.[1]
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Re-evaluate the stoichiometry of your catalyst and reagents. For transition-metal catalysis, a small change in catalyst loading can have a large impact.
-
Screening: If yield remains low, consider screening a panel of different catalysts, ligands, or dehydrating agents. For example, in a palladium-catalyzed C-H activation, different palladium sources (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) and additives (e.g., Ag₂CO₃) can be tested.[1]
-
Solvent Effects: The solvent can dramatically influence the reaction outcome.[10][11][12][13] A change in solvent can affect solubility, catalyst activity, and even the reaction pathway. For example, in some syntheses, switching from a non-polar solvent like toluene to a more polar one like DMF or a protic solvent can alter the chemoselectivity.[10][11][13][14]
-
-
Problem 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which complicates purification and reduces the yield of the desired isoquinolinone.
Potential Causes & Solutions:
-
Poor Regioselectivity:
-
Causality: When using unsymmetrical starting materials, the cyclization or coupling can occur at different positions, leading to a mixture of isomers.[8] This is a common issue in reactions like the Friedländer synthesis for quinolinones, and similar principles apply to isoquinolinone synthesis.[8]
-
Troubleshooting Steps:
-
Directing Groups: The use of directing groups on your starting materials can control the regioselectivity of the reaction.[1] In transition-metal catalysis, the directing group coordinates to the metal center and guides the C-H activation to a specific position.
-
Steric Hindrance: Introducing bulky substituents on your starting materials can sterically hinder reaction at one site, favoring another.
-
Catalyst Control: The choice of metal catalyst and ligand can significantly influence regioselectivity. For instance, rhodium and palladium catalysts can exhibit different selectivities under similar conditions.[1]
-
-
-
Product Decomposition:
-
Causality: The desired isoquinolinone may be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids or bases.[15]
-
Troubleshooting Steps:
-
Stability Test: Test the stability of your purified product under the reaction conditions. Dissolve a small amount of the product in the reaction solvent with the reagents (excluding starting materials) and heat to the reaction temperature. Monitor for decomposition over time.
-
Milder Conditions: If decomposition is observed, explore milder reaction conditions. This could involve using a more active catalyst that allows for a lower reaction temperature or switching to a pH-neutral synthetic route.
-
-
Optimization Workflow for Isoquinolinone Synthesis
The following diagram outlines a general workflow for optimizing the synthesis of a target isoquinolinone. This process is iterative and may require several cycles to achieve the desired outcome.
Caption: A workflow for the systematic optimization of isoquinolinone synthesis.
Summary of Optimized Reaction Conditions
The following table provides a summary of typical reaction conditions for a common isoquinolinone synthesis method. Note that these are starting points and may require further optimization for specific substrates.
| Parameter | Pd-Catalyzed C-H Activation/Annulation[1] |
| Starting Materials | N-methoxybenzamide, 2,3-allenoic acid esters |
| Catalyst | Pd(CH₃CN)₂Cl₂ (10 mol%) |
| Additive | Ag₂CO₃ (2 equiv.) |
| Base | DIPEA (2 equiv.) |
| Solvent | Toluene |
| Temperature | 85 °C |
| Reaction Time | 4 hours |
| Typical Yield | 53-87% |
Note: Data is illustrative and based on a specific literature procedure. Actual results will vary depending on the substrates and specific experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones
This protocol is adapted from a literature procedure for the palladium-catalyzed C-H activation/annulation of N-methoxy benzamides and 2,3-allenoic acid esters.[1]
Materials:
-
N-methoxybenzamide (0.50 mmol, 1.0 equiv.)
-
2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.)
-
Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%)
-
Ag₂CO₃ (1.0 mmol, 2.0 equiv.)
-
DIPEA (1.0 mmol, 2.0 equiv.)
-
Toluene (10 mL)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add N-methoxybenzamide, Ag₂CO₃, and Pd(CH₃CN)₂Cl₂.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add toluene, 2,3-allenoic acid ester, and DIPEA via syringe.
-
Heat the reaction mixture to 85 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Qi, W., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(9), 1533. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing 1(2H)-Isoquinolinone Synthesis. BenchChem.
-
Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Li, J., et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 20, 1914-1921. [Link]
-
Niu, Y.-N., et al. (2009). Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides. The Journal of Organic Chemistry, 74(7), 2893–2896. [Link]
-
Wikipedia. (n.d.). Isoquinoline. [Link]
-
Sharma, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 1-20. [Link]
-
Movassaghi, M., et al. (2011). Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. Organic letters, 13(7), 1778–1781. [Link]
-
Li, J., et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 20, 1914-1921. [Link]
-
ResearchGate. (2024). Optimization of the reaction conditions for the synthesis of 4-substituted isoquinolinone 2a. [Link]
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- BenchChem. (2025). Optimizing Reaction Conditions for Quinolinone Synthesis. BenchChem.
-
ResearchGate. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. [Link]
-
Sharma, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 1-20. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Isbrandt, R. K., et al. (2021). A Brief Introduction to Chemical Reaction Optimization. ACS Central Science, 7(10), 1646–1655. [Link]
-
Allery, C. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines [Video]. YouTube. [Link]
-
Jacob, G. K., et al. (2017). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1824-1845. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Isoquinolone synthesis [organic-chemistry.org]
- 7. Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To [chem.rochester.edu]
Technical Support Center: Scale-Up of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Production
Welcome to the technical support resource for the synthesis and scale-up of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory synthesis and industrial scale-up. We will delve into the mechanistic underpinnings of common synthetic routes, provide actionable troubleshooting advice, and outline safety protocols for robust and efficient production.
The this compound scaffold is a valuable intermediate in medicinal chemistry, often found in compounds targeting the central nervous system.[1] While its synthesis is well-established, transitioning from bench-scale to pilot or manufacturing scale introduces significant challenges related to reaction control, safety, and purification. This guide aims to provide the expertise necessary to navigate these complexities successfully.
Core Synthesis Pathway: The Bischler-Napieralski Reaction
The most common and industrially relevant method for synthesizing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[2][3][4] This reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a strong dehydrating agent. For the target molecule, this involves the cyclization of N-[2-(4-chlorophenyl)ethyl]acetamide or a similar amide precursor.
Caption: General workflow of the Bischler-Napieralski reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? The Bischler-Napieralski reaction is the most frequently employed method. It involves the acid-catalyzed cyclization and dehydration of an N-acylated-β-(4-chlorophenyl)ethylamine.[2][5][6] This intramolecular electrophilic aromatic substitution is highly effective for creating the dihydroisoquinoline core.
Q2: What are the critical reagents and conditions for this reaction? The reaction requires potent dehydrating (condensing) agents to drive the cyclization. Commonly used reagents include:
-
Phosphoryl chloride (POCl₃)
-
Polyphosphoric acid (PPA)[6]
-
Triflic anhydride (Tf₂O) for milder conditions[2][7] The reaction is typically performed at elevated temperatures, often in a high-boiling solvent like toluene or xylene, or using the reagent itself as the solvent.[5]
Q3: What are the main challenges when scaling this reaction? Key scale-up challenges include:
-
Reaction Energetics: The reaction with strong dehydrating agents like P₂O₅ and POCl₃ is often exothermic and requires careful thermal management.
-
Reagent Handling: These reagents are corrosive, hazardous, and react violently with water, demanding specialized handling procedures and equipment.[8][9][10]
-
Viscosity: Reactions involving polyphosphoric acid can become highly viscous and difficult to stir, impacting heat transfer and mixing.
-
Side Reactions: The presence of an electron-withdrawing group (chloro) on the aromatic ring can slow the desired reaction, potentially favoring side reactions like the retro-Ritter reaction.[5][7]
-
Work-up and Purification: Quenching the reaction and isolating the product can be challenging due to the formation of acidic, often tarry, byproducts.
Q4: Are there greener or safer alternative synthetic methods? Yes, modern chemistry offers alternatives. For instance, methods using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can proceed at much lower temperatures, reducing degradation and improving safety.[11] Additionally, metal-catalyzed C-H activation/annulation reactions are emerging as powerful, albeit often more expensive, alternatives for constructing isoquinolinone scaffolds.[12][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Potential Cause: The chloro-substituent on the phenyl ring is electron-withdrawing, which deactivates the ring towards the key intramolecular electrophilic aromatic substitution step.
-
Recommended Solution: The reaction requires forcing conditions to overcome this deactivation.
-
Increase Reagent Strength: Use a stronger dehydrating system. A combination of P₂O₅ in refluxing POCl₃ is often more effective than POCl₃ alone for deactivated substrates.[4][6] Eaton's Reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.
-
Increase Temperature: If using a solvent, switch from toluene (b.p. 111 °C) to xylene (b.p. ~140 °C) to increase the reaction temperature and rate.[5]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting amide. Insufficient reaction time is a common issue.
-
Problem 2: Significant Formation of a Styrene-like Side Product
-
Potential Cause: A major side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which occurs from the nitrilium ion intermediate and leads to the formation of a styrene derivative.[4][5] This is more prevalent with substrates that can form a stable conjugated system.
-
Recommended Solutions:
-
Use Nitrile as a Solvent: Employing a nitrile solvent (e.g., acetonitrile) can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, suppressing the side product.[4][5]
-
Modify the Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to generate an N-acyliminium intermediate, which is less susceptible to elimination and avoids the retro-Ritter pathway.[7][11]
-
Milder Conditions: The use of Tf₂O/2-chloropyridine at low temperatures can favor the desired cyclization over the elimination pathway.[7]
-
Problem 3: Formation of Tar and Difficult Product Isolation
-
Potential Cause: The harsh, acidic, and high-temperature conditions required for the reaction can lead to the degradation of starting materials, intermediates, and the final product, resulting in polymerization and tar formation.
-
Recommended Solutions:
-
Controlled Work-up: The reaction quench is critical. The mixture should be cooled and then slowly and carefully added to a vigorously stirred slurry of ice and a base (e.g., aqueous ammonia or sodium carbonate). This neutralizes the strong acids and helps precipitate the product while minimizing further degradation from the heat of neutralization.
-
Solvent Extraction: After neutralization, the product must be thoroughly extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. Multiple extractions are recommended.
-
Purification Strategy: While flash chromatography is suitable for small scales, it is often impractical for large-scale production. Recrystallization is the preferred method. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) should be performed to find optimal conditions for yield and purity.
-
Caption: Decision tree for troubleshooting low yield issues.
Scale-Up Safety & Handling
Q: How should I handle reagents like Phosphorus Pentoxide (P₂O₅) and POCl₃ safely on a large scale? Handling these reagents requires strict safety protocols due to their hazardous nature.
-
Corrosivity and Reactivity: Both are highly corrosive and react violently with water, releasing heat and toxic fumes.[8][9][10][14] All transfers must be conducted in a closed system or under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.
-
Personal Protective Equipment (PPE): Full PPE is mandatory, including chemical-resistant gloves (butyl rubber or Viton), chemical splash goggles, a face shield, and a chemically resistant apron or suit.[10][15]
-
Ventilation: All operations must be performed in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system with dedicated exhaust.[8][15]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[8] Spills should be contained with dry, non-reactive absorbents like sand. Never use water to clean up a P₂O₅ spill. [14]
Data & Protocols
Table 1: Comparison of Bischler-Napieralski Reaction Conditions
| Dehydrating Agent(s) | Solvent | Temperature (°C) | Key Considerations | Reference(s) |
| POCl₃ | Toluene | 110 (Reflux) | Standard conditions; may be insufficient for deactivated rings. | [5],[2] |
| P₂O₅ in POCl₃ | POCl₃ | 107 (Reflux) | More powerful; effective for electron-poor systems. Highly exothermic. | [6],[4] |
| Polyphosphoric Acid (PPA) | None | 100 - 150 | Strong dehydrating agent; mixture can become very viscous. | [2],[6] |
| Tf₂O, 2-chloropyridine | Dichloromethane | -20 to 0 | Very mild conditions; reduces side products and degradation. | [7],[11] |
Experimental Protocol 1: Classical Bischler-Napieralski Synthesis (Lab Scale)
Warning: This procedure involves hazardous materials and should only be performed by trained chemists with appropriate safety measures in place.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N-[2-(4-chlorophenyl)ethyl]acetamide (1.0 equiv).
-
Reagent Addition: Add anhydrous toluene or xylene as a solvent, followed by the slow, portion-wise addition of phosphorus pentoxide (P₂O₅, ~2.0 equiv) at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (110-140 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction's progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred slurry of crushed ice and concentrated ammonium hydroxide in a well-ventilated fume hood.
-
Extraction: Once the mixture is basic (pH > 9), transfer it to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Experimental Protocol 2: Mild Synthesis using Triflic Anhydride (Tf₂O)
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-[2-(4-chlorophenyl)ethyl]acetamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath.
-
Activation: Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise, maintaining the internal temperature below -15 °C.[7]
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30-60 minutes. Monitor the reaction's progress by TLC.[7]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.
References
- Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
- Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038.
- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
- Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13, 13183-13194.
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 151-190.
- BenchChem. (2025). Troubleshooting low yields in the Bischler-Napieralski cyclization for isoquinolines. BenchChem Technical Support.
- Carl ROTH. (n.d.). Safety Data Sheet: Phosphorus pentoxide.
- ChemSrc. (2025). This compound.
- My Skin Recipes. (2025). This compound.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Phosphorus Pentoxide (P2O5): Essential Precautions for Industrial Use.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
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- 10. nbinno.com [nbinno.com]
- 11. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
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preventing byproduct formation in 3,4-dihydroisoquinolin-1(2H)-one synthesis
Welcome to the Technical Support Center for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this important synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and prevent the formation of unwanted byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3,4-dihydroisoquinolin-1(2H)-one, presented in a question-and-answer format.
Question 1: My reaction to synthesize 3,4-dihydroisoquinolin-1(2H)-one via a Bischler-Napieralski-type reaction is giving me a significant amount of a styrene byproduct. How can I prevent this?
Answer:
The formation of a styrene derivative is a classic sign of a retro-Ritter reaction, a common side reaction in Bischler-Napieralski cyclizations.[1] This occurs when the nitrilium ion intermediate, crucial for the cyclization, fragments. This side reaction is particularly favored when the resulting styrene is part of a conjugated system.
Here are several strategies to suppress the retro-Ritter reaction:
-
Solvent Choice: Using a nitrile-based solvent that corresponds to the nitrile that would be eliminated can shift the equilibrium away from the retro-Ritter pathway. For example, if acetonitrile is the potential leaving group, conducting the reaction in acetonitrile can inhibit its formation as a byproduct. However, this may not always be practical due to the cost or availability of the required nitrile solvent.[1]
-
Milder Reaction Conditions: High temperatures can promote the retro-Ritter fragmentation. Employing milder activating agents allows the reaction to proceed at lower temperatures, thus minimizing this side reaction. A combination of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine is an effective system for achieving cyclization at temperatures ranging from -20 °C to room temperature.
-
Alternative Reagents: A modified procedure developed by Larsen and colleagues utilizes oxalyl chloride to generate an N-acyliminium intermediate. This intermediate is less susceptible to fragmentation than the nitrilium ion, thereby avoiding the elimination that leads to styrene formation.[1][2]
Experimental Protocol: Modified Bischler-Napieralski Reaction to Minimize Styrene Byproduct
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-phenylethylamide starting material in anhydrous dichloromethane (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equivalents) to the solution.
-
Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: I'm attempting a Schmidt reaction on α-tetralone to form 3,4-dihydroisoquinolin-1(2H)-one, but my yields are low and I'm isolating a significant amount of a nitrogen-containing heterocyclic byproduct. What is happening?
Answer:
The Schmidt reaction of ketones with hydrazoic acid (HN₃) can indeed be a viable route to lactams. However, with cyclic ketones like α-tetralone, the formation of a tetrazole byproduct can be a significant competing reaction, especially when an excess of hydrazoic acid is used. The resistance of the stable six-membered ring of α-tetralone to rearrange into a seven-membered lactam ring can favor the pathway leading to tetrazole formation. In some cases, a substantial amount of the starting α-tetralone may also remain unreacted.
Troubleshooting the Schmidt Reaction:
-
Stoichiometry Control: Carefully controlling the stoichiometry of hydrazoic acid is crucial. Using a 1:1 ratio of ketone to hydrazoic acid can help to favor the desired lactam formation over the tetrazole byproduct.
-
Reaction Conditions: The reaction conditions, including the strength of the acid catalyst and the temperature, can influence the product distribution. Milder conditions may favor the desired rearrangement.
-
Alternative Synthesis: If tetrazole formation remains a persistent issue, consider an alternative rearrangement strategy, such as the Beckmann rearrangement of the corresponding α-tetralone oxime.
Question 3: My ¹H NMR spectrum of the purified product shows broad signals for the protons at C-1 and C-3, and in some cases, they are almost invisible. Is my product impure?
Answer:
Anomalous ¹H NMR spectra with significant line broadening for the C-1 and C-3 protons of 3,4-dihydroisoquinolines and related compounds have been reported. This phenomenon can occur even in highly pure samples and is not necessarily an indication of impurities. The line broadening can be influenced by the solvent, the presence of trace amounts of acid, and the specific substitution pattern on the aromatic ring.
Investigating Broad NMR Signals:
-
Solvent Effects: Try acquiring the NMR spectrum in a different solvent. For instance, spectra of 3,4-dihydroisoquinolines that are anomalous in CDCl₃ may show sharper signals in benzene-d₆.
-
Acid/Base Treatment: The presence of trace acid can sometimes be the cause. Adding a small amount of a non-nucleophilic base (like a proton sponge or even ammonia) to the NMR tube can sometimes sharpen the signals. Conversely, in some cases, adding a drop of trifluoroacetic acid can also lead to sharper signals due to the formation of the protonated species.
-
Temperature Variation: Acquiring the spectrum at different temperatures (variable temperature NMR) can help determine if the broadening is due to a dynamic process, such as slow conformational exchange.
-
2D NMR: Techniques like COSY and HMBC can help confirm the connectivity of the protons even if their signals are broad in the 1D spectrum.
Frequently Asked Questions (FAQs)
Q1: What are the most common direct synthesis routes for 3,4-dihydroisoquinolin-1(2H)-one that avoid multiple steps like reduction and oxidation?
A1: Several methods allow for the direct synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core. These include:
-
Intramolecular Cyclization of 2-Phenylethyl Isocyanates: This method involves the cyclization of a 2-phenylethyl isocyanate precursor, often promoted by a Lewis acid or polyphosphoric acid.[1]
-
Beckmann Rearrangement of α-Tetralone Oxime: This classic rearrangement converts the oxime of α-tetralone into the corresponding seven-membered lactam.[3][4][5][6][7]
-
Castagnoli-Cushman Reaction: This multicomponent reaction between a homophthalic anhydride, an amine, and an aldehyde can provide substituted 3,4-dihydroisoquinolin-1(2H)-ones in a single step.[2][8][9][10][11][12][13][14]
Q2: How can I effectively purify crude 3,4-dihydroisoquinolin-1(2H)-one?
A2: Purification of 3,4-dihydroisoquinolin-1(2H)-one can typically be achieved through the following methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material, provided a suitable solvent system is identified.[15][16][17] A good starting point is to screen for a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for recrystallization of lactams include ethanol, acetonitrile, ethyl acetate, or mixtures of these with hexanes.
-
Column Chromatography: For mixtures containing impurities with similar solubility profiles, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Acid-Base Extraction: If the byproducts are not basic, an acid-base workup can be effective. The basic nitrogen of the dihydroisoquinoline core allows for its extraction into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Q3: What are the characteristic NMR and Mass Spectrometry signals for 3,4-dihydroisoquinolin-1(2H)-one?
A3: The spectroscopic data for 3,4-dihydroisoquinolin-1(2H)-one are crucial for its characterization.[8][9][11][18][19][20]
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (in CDCl₃) | Aromatic protons typically appear as a multiplet between δ 7.2-8.1 ppm. The methylene protons of the dihydroisoquinoline core appear as two triplets: one around δ 3.5 ppm (CH₂-N) and another around δ 3.0 ppm (Ar-CH₂). The NH proton appears as a broad singlet. |
| ¹³C NMR (in CDCl₃) | The carbonyl carbon (C=O) signal is typically observed around δ 165 ppm. Aromatic carbons appear in the δ 125-140 ppm region. The two methylene carbons are found at approximately δ 40 ppm (CH₂-N) and δ 28 ppm (Ar-CH₂). |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is observed at m/z = 147. Key fragmentation patterns often involve the loss of CO (m/z = 119) and subsequent rearrangements. |
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate key reaction mechanisms.
Bischler-Napieralski Reaction and the Competing Retro-Ritter Pathway
Caption: Competing pathways in the Bischler-Napieralski reaction.
Direct Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one via Beckmann Rearrangement
Caption: Beckmann rearrangement for direct lactam synthesis.
References
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11423-11434. [Link]
-
Gawande, S. D., et al. (2020). Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. ChemistrySelect, 5(42), 13225-13248. [Link]
-
Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11423–11434. [Link]
-
Formation of tetrazoles from ketones in Schmidt reaction. Chemistry Stack Exchange. (2020). [Link]
-
How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
-
Gawande, S. D., et al. (2020). Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. K.T.H.M. College. [Link]
-
Howard, S. Y., et al. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(17), 11599-11607. [Link]
-
Gawande, S. D., et al. (2020). One pot synthesis of 3,4-dihydroisoquinolin-1(2H)-one. ResearchGate. [Link]
-
Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]
-
Beckmann Rearrangement. Wikipedia. [Link]
-
Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038. [Link]
-
Request PDF: Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. ResearchGate. [Link]
-
Supporting Information: One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Beilstein Journals. [Link]
-
3,4-dihydroisoquinolin-1(2H)-one. PubChem. [Link]
-
The Castagnoli–Cushman Reaction. MDPI. [Link]
-
Beckmann Rearrangement. Organic Chemistry Portal. [Link]
-
The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. [Link]
-
Narasimhan, N. S., & Gokhale, S. M. (1985). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 145-155. [Link]
-
Schmidt reaction. Wikipedia. [Link]
-
Song, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 884. [Link]
-
Howard, S. Y., et al. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. The Journal of Organic Chemistry, 86(17), 11599-11607. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Mangelinckx, S., et al. (2020). One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Beilstein Journal of Organic Chemistry, 16, 1398-1406. [Link]
-
The Schmidt Reaction. Semantic Scholar. [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
The Schmidt Reaction. Organic Reactions. [Link]
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The Synthesis of β-Lactams. Organic Reactions. [Link]
-
β-Lactam synthesis. Organic Chemistry Portal. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Arizona. [Link]
- Process for the preparation of 3,4-dihydroisoquinoline.
-
Lactam synthesis. Organic Chemistry Portal. [Link]
-
(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]
-
Schmidt Reaction. Organic Chemistry Portal. [Link]
-
(PDF) Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). ResearchGate. [Link]
Sources
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Welcome to the technical support center for the synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the efficient and successful synthesis of this important heterocyclic compound.
I. Catalyst Selection: The Heart of the Synthesis
The choice of catalyst is paramount for the successful synthesis of this compound. The most common and effective method for this transformation is the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution.[1][2][3] This reaction involves the cyclization of a β-arylethylamide, in this case, N-[2-(4-chlorophenyl)ethyl]acetamide, using a dehydrating agent which acts as the catalyst.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the most common catalysts for the synthesis of this compound?
A1: The most widely used catalysts for the Bischler-Napieralski cyclization are strong Lewis acids that act as dehydrating agents. These include:
-
Phosphorus oxychloride (POCl₃): A versatile and commonly used reagent.[2]
-
Phosphorus pentoxide (P₂O₅): Often used for less reactive substrates.[2]
-
Polyphosphoric acid (PPA): A viscous and strong dehydrating agent.
-
Triflic anhydride (Tf₂O): A highly reactive and effective modern reagent, often used with a non-nucleophilic base like 2-chloropyridine.[1]
Q2: How does the chloro-substituent on the aromatic ring affect catalyst choice?
A2: The chlorine atom at the 6-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation means that stronger reaction conditions or a more potent catalytic system may be required compared to the synthesis of non-halogenated dihydroisoquinolinones. For substrates with electron-withdrawing groups, a combination of P₂O₅ in refluxing POCl₃ can be particularly effective.[3]
Q3: Are there any non-acidic or milder catalytic systems available?
A3: Yes, modern advancements have led to the development of milder catalytic systems. The use of triflic anhydride (Tf₂O) in the presence of a mild base like 2-chloropyridine allows for the reaction to proceed at lower temperatures, which can be beneficial for sensitive substrates.[1] This system generates a highly electrophilic nitrilium ion intermediate that facilitates cyclization under less harsh conditions.
Catalyst Performance Summary
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in neat POCl₃ or a high-boiling solvent (e.g., toluene, acetonitrile) | Readily available, well-established | Can require high temperatures, potential for side reactions |
| P₂O₅ / POCl₃ | Reflux in POCl₃ | More potent for deactivated rings | Harsh conditions, can lead to charring |
| PPA | High temperature (100-150 °C) | Strong dehydrating agent | Viscous, difficult to stir and work-up |
| Tf₂O / 2-chloropyridine | Low temperature (-20 °C to rt) in CH₂Cl₂ | Mild conditions, high yields | More expensive, moisture-sensitive |
II. Troubleshooting Guide
Even with a well-chosen catalyst, experimental challenges can arise. This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is low or I'm not getting any product. What should I do?
A1: Low or no yield is a common issue, often stemming from several factors:
-
Insufficient Catalyst Activity: The deactivating effect of the chlorine atom may require a stronger catalyst. If you are using POCl₃ alone, consider adding P₂O₅ to increase the potency of the dehydrating agent.[3]
-
Poor Quality Reagents: Ensure that your starting material, N-[2-(4-chlorophenyl)ethyl]acetamide, is pure and that your catalyst (e.g., POCl₃) has not been deactivated by moisture.
-
Inadequate Temperature or Reaction Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Moisture Contamination: The Lewis acid catalysts used are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: A common side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[1]
-
Lowering Reaction Temperature: If possible, using a more reactive catalyst system like Tf₂O/2-chloropyridine at lower temperatures can suppress the retro-Ritter reaction.[1]
-
Choice of Solvent: Using a nitrile-based solvent, such as acetonitrile, can sometimes shift the equilibrium away from the retro-Ritter products.[1]
Q3: The reaction mixture has turned into a dark tar. What went wrong?
A3: Tar formation is usually a sign of decomposition of the starting material or product due to excessively harsh reaction conditions.
-
Reduce Reaction Temperature: If you are refluxing at a high temperature, try lowering it and extending the reaction time.
-
Use a Milder Catalyst: Switch to a milder catalyst system like Tf₂O/2-chloropyridine.[1]
-
Controlled Addition of Catalyst: Add the catalyst dropwise at a lower temperature to control any initial exotherm.
Troubleshooting Workflow
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Halogenated Isoquinolinones
Welcome to the Technical Support Center for the synthesis of halogenated isoquinolinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab. Drawing from established synthetic protocols and field-proven insights, this resource aims to enhance the efficiency and success of your chemical syntheses.
Section 1: Low Reaction Yield or Incomplete Conversion
Low product yield is one of the most frequent obstacles in organic synthesis. This section addresses common causes for poor conversion rates in the synthesis of halogenated isoquinolinones and offers strategies for optimization.
Question 1: My reaction to form the isoquinolinone core, such as a Bischler-Napieralski or a transition-metal-catalyzed cyclization, is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the formation of the isoquinolinone scaffold can stem from several factors, ranging from substrate reactivity to suboptimal reaction conditions.[1][2]
-
Substrate Reactivity: Electron-withdrawing groups on the aromatic ring of your starting material can significantly decrease its reactivity, leading to poor yields in electrophilic aromatic substitution-based cyclizations.[3] For instance, in palladium-catalyzed C-H activation/annulation reactions, substrates with trifluoromethyl, halogen, or nitro groups show reduced reactivity.[3]
-
Recommendation: If your substrate is electron-deficient, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times. However, be mindful of potential decomposition.[3] Alternatively, consider a different synthetic strategy that is less sensitive to electronic effects, such as a Suzuki coupling followed by cyclization.[4]
-
-
Reaction Conditions:
-
Temperature: Many cyclization reactions require heating to overcome the activation energy.[3] If the temperature is too low, the reaction may not proceed, while excessively high temperatures can lead to decomposition of starting materials or products.[3]
-
Recommendation: Perform a systematic temperature screen to find the optimal balance for your specific substrate.
-
-
Catalyst and Ligand (for metal-catalyzed reactions): The choice of catalyst and ligand is crucial. For example, in Suzuki couplings, the palladium source and the phosphine ligand can dramatically affect the outcome.[5][6]
-
Recommendation: Screen a variety of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, PCy₃) to identify the most effective combination for your substrates.[5]
-
-
Base: The choice and stoichiometry of the base can be critical, especially in reactions like the Suzuki coupling where it activates the boronic acid.[5][6]
-
Recommendation: Experiment with different inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) to find the optimal one for your system.[3]
-
-
-
Moisture and Air Sensitivity: Some reagents, particularly organometallics and certain catalysts, are sensitive to moisture and air.
-
Recommendation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Section 2: Poor Regioselectivity in Halogenation
Achieving the desired regioselectivity during the halogenation of the isoquinolinone core is a common challenge. The position of halogenation is influenced by the electronic and steric properties of the substrate and the halogenating agent used.
Question 2: I am attempting a direct halogenation of my isoquinolinone, but I am getting a mixture of isomers or halogenation at the wrong position. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in the direct halogenation of heteroaromatic systems like isoquinolinones can be complex due to the competing directing effects of the fused benzene ring and the pyridine ring, as well as any existing substituents.[7]
-
Understanding Directing Effects: In electrophilic aromatic substitution, the benzene ring is generally more electron-rich and thus more reactive than the pyridine ring.[7] However, the specific position of halogenation (e.g., C4, C5, C7) depends on a variety of factors.
-
Strategies for Regiocontrol:
-
Directed C-H Functionalization: Employing a directing group can provide excellent control over the site of halogenation. For example, an 8-amido or 8-alkoxy group on the quinoline scaffold can direct halogenation specifically to the C5 position.[8][9]
-
Choice of Halogenating Agent and Catalyst: The reactivity of the halogenating agent can influence selectivity. Milder halogenating agents may offer better control. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for controlled halogenation. The use of a Lewis acid catalyst can also alter the regiochemical outcome.[10]
-
Boc₂O-Mediated Dearomatization Strategy: A method for direct C4 halogenation of isoquinolines involves a one-pot sequence of Boc₂O-mediated dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization. This approach has shown high site selectivity for the C4 position.[11]
-
Computational Prediction: Computational methods, such as calculating the activation energies for halogenation at different positions or the relative energies of halonium ion intermediates, can help predict the most likely site of electrophilic attack and guide your experimental design.[12][13]
-
Experimental Workflow: Directed C5-Halogenation of 8-Substituted Quinolines
This protocol is adapted from a metal-free method for the regioselective C5-halogenation of 8-substituted quinolines.[8][9]
| Step | Procedure | Notes |
| 1 | To a round-bottom flask, add the 8-substituted quinoline derivative (1.0 mmol). | |
| 2 | Add the appropriate solvent (e.g., acetonitrile). | |
| 3 | Add the trihaloisocyanuric acid (e.g., trichloroisocyanuric acid - TCCA for chlorination) (0.36 equiv.). | This reagent is atom-economical. |
| 4 | Stir the reaction mixture at room temperature. | The reaction is typically performed under air. |
| 5 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | |
| 6 | Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. | |
| 7 | Extract the product with an organic solvent (e.g., ethyl acetate). | |
| 8 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | |
| 9 | Purify the crude product by column chromatography on silica gel. |
Section 3: Side Reactions and Product Purification
Undesired side reactions can complicate the synthesis and purification of halogenated isoquinolinones. This section addresses a common side reaction and provides guidance on product isolation.
Question 3: I am performing an N-alkylation on my isoquinolinone, but I am observing a significant amount of the O-alkylated product as a byproduct. How can I favor N-alkylation?
Answer:
The N- vs. O-alkylation of isoquinolinones is a classic example of ambident nucleophilicity. The outcome of the reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the counter-ion.[14][15][16]
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom of the isoquinolinone is a softer nucleophile than the oxygen atom. Therefore, "soft" electrophiles (alkylating agents) will preferentially react at the nitrogen, while "hard" electrophiles will favor the oxygen.
-
Recommendation: To favor N-alkylation, use a softer alkylating agent, such as an alkyl iodide or benzyl bromide.[17]
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation, as they solvate the cation but leave the nucleophilic sites on the anion relatively free.[17]
-
Base and Counter-ion: The choice of base determines the nature of the isoquinolinone salt. Using a base with a large, soft counter-ion (e.g., cesium carbonate) can favor N-alkylation. In contrast, silver salts have been reported to favor O-alkylation.[16]
-
Logical Flow for Optimizing N-Alkylation Selectivity
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 4. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Halogenation - Wikipedia [en.wikipedia.org]
- 11. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of Crude 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Welcome to the technical support center for the purification of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to achieve high-purity material essential for downstream applications.
Introduction: The Challenge of Purity
This compound is a valuable heterocyclic building block in medicinal chemistry. Its purity is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps and biological assays. The synthesis of this lactam, often via intramolecular cyclization reactions like the Bischler-Napieralski or Pictet-Spengler, can introduce a variety of byproducts and unreacted starting materials.[1][2] This guide provides a systematic approach to tackling these purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue. How should I proceed?
A1: An oily or dark-colored crude product often indicates the presence of polymeric byproducts or residual acid from the cyclization step.
-
Initial Work-up: Before attempting more refined purification, perform a thorough aqueous work-up. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This initial clean-up can significantly improve the success of subsequent purification steps.
-
Charcoal Treatment: If the color persists, it may be due to highly conjugated impurities. A charcoal treatment can be effective.[3] Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and heat the mixture gently. Hot filter the solution to remove the charcoal. Be aware that charcoal can also adsorb your product, potentially reducing the yield, so use it judiciously.[3]
Q2: I'm having trouble getting my compound to crystallize during recrystallization. What can I do?
A2: Crystallization can be a challenging step. Several factors could be at play:
-
Solvent Selection: The choice of solvent is critical. For this compound, which is a moderately polar compound, a single solvent like ethanol or a binary solvent system such as ethanol/water or toluene/hexanes is a good starting point.[4][5] The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]
-
Inducing Crystallization: If crystals do not form upon cooling, you can try several techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[6]
-
Concentration: You may have used too much solvent. Gently evaporate some of the solvent and allow the solution to cool again.
-
Cooling: Ensure the solution is cooled sufficiently. An ice bath can be used to further decrease the solubility of your product.[1]
-
Q3: My yield is very low after purification. What are the common causes and how can I improve it?
A3: Low yields can be frustrating and can stem from issues in the reaction itself or during the work-up and purification.[7][8]
-
Incomplete Reaction: Monitor your reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. If starting material is still present, consider extending the reaction time or adjusting the temperature.
-
Losses During Work-up: Your product might have some water solubility. When performing extractions, ensure you are using the correct layers. It can be beneficial to back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
-
Purification Losses:
-
Recrystallization: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[3] Always use the minimum amount of hot solvent required to dissolve your compound.
-
Chromatography: If your compound streaks on the TLC plate, it may be adsorbing irreversibly to the silica gel. Deactivating the silica with a small amount of triethylamine in the eluent can mitigate this for basic compounds.[9] Also, ensure you are not using a solvent system that is too polar, which can cause your compound to elute too quickly with impurities.
-
Q4: My TLC shows a single spot, but my NMR spectrum indicates impurities. What's happening?
A4: This is a common scenario where impurities co-elute with your product on the TLC plate.
-
Try a Different TLC System: Experiment with different solvent systems for your TLC analysis. A change in eluent polarity can often resolve spots that were previously overlapping.
-
Use a Different Stationary Phase: If silica gel TLC doesn't show separation, try an alumina plate. The different adsorptive properties may allow for the separation of your product from the impurity.
-
NMR Analysis of Impurities: Carefully analyze the NMR spectrum to identify the nature of the impurity. Common impurities in the synthesis of isoquinolinones can include unreacted starting materials or regioisomers from the cyclization step. Knowing the structure of the impurity can help you devise a targeted purification strategy.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: Purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for crude material that is relatively pure (>85%) and crystalline.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve dissolution at the boiling point.
-
While the solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water (in the same ratio as the final recrystallization mixture) to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for purifying crude material with multiple impurities or for separating isomers.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine the optimal eluent system by TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3 for good separation.
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the column by flushing with the chosen eluent system.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
-
Elution:
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, applying gentle pressure with compressed air or nitrogen.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Results for Pure Product |
| Thin Layer Chromatography (TLC) | Assess the number of components and compare with the starting material. | A single spot with a consistent Rf value. |
| Melting Point | Determine the purity of a crystalline solid. | A sharp melting point range close to the literature value. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure and identify any impurities. | The 1H NMR spectrum should show characteristic peaks for the aromatic and aliphatic protons without extraneous signals. |
| Mass Spectrometry (MS) | Confirm the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of the compound (C9H8ClNO). |
| High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the sample. | A single major peak with a purity of >98%. |
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common purification challenges.
Caption: Decision tree for troubleshooting the purification process.
References
-
University of Rochester, Department of Chemistry. (n.d.). How To: Run a Flash Column. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
Wikipedia. (2023, December 12). Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Chempros. (2024, November 20). What are some common causes of low reaction yields? [Online forum post]. Reddit. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Krishgen Biosystems. (2008, November 20). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
- Minami, H., Kim, S. J., Ikezawa, N., & Sato, F. (2008). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Bioscience, Biotechnology, and Biochemistry, 72(11), 3055-3058.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, C., et al. (2016).
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- Viswanathan, N., & Balakrishnan, V. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
King, A. J. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). Retrieved from [Link]
-
How To Recrystallize A Solid. (2020, July 17). [Video]. YouTube. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
-
Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4- dihydroisoquinolin-1(2H)-ones. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 9. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
This technical guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. In the absence of publicly available experimental spectra for the target molecule, this guide leverages high-fidelity spectral prediction software, contextualized with experimental data from its parent compound, 3,4-dihydroisoquinolin-1(2H)-one, to offer a comprehensive interpretive framework. This approach is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for structural elucidation and characterization.
Introduction: The Significance of the Dihydroisoquinolinone Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1] The precise characterization of these molecules is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous structure determination in solution. The introduction of a substituent, such as a chlorine atom, can significantly alter the electronic environment and, consequently, the biological activity of the molecule. Understanding the impact of this substitution on the NMR spectrum is crucial for confirming synthesis and for structure-activity relationship (SAR) studies.
This guide will first detail the experimental NMR analysis of the parent compound, 3,4-dihydroisoquinolin-1(2H)-one. It will then present and interpret the predicted ¹H and ¹³C NMR spectra for this compound, focusing on the diagnostic shifts and coupling patterns that arise from the chloro-substitution.
Foundational Analysis: 3,4-dihydroisoquinolin-1(2H)-one
Before examining the chlorinated derivative, it is essential to understand the NMR spectrum of the parent compound. The simplicity of this molecule provides a clean baseline for assigning peaks and understanding the fundamental electronic environment of the dihydroisoquinolinone core.
¹H and ¹³C NMR Spectral Data of 3,4-dihydroisoquinolin-1(2H)-one
The following table summarizes the experimental ¹H and ¹³C NMR data for the parent compound, recorded in deuterated chloroform (CDCl₃).
| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) | ||
| Proton Assignment | Chemical Shift (δ) [ppm] | Carbon Assignment | Chemical Shift (δ) [ppm] |
| H-8 | 8.08 (dd, J = 7.7, 1.4 Hz) | C-1 (C=O) | 164.5 |
| H-5, H-6, H-7 | 7.45 - 7.20 (m) | C-8a | 142.8 |
| NH | ~6.5 (br s) | C-7 | 131.4 |
| H-3 | 3.55 (t, J = 6.6 Hz) | C-5 | 128.6 |
| H-4 | 3.05 (t, J = 6.6 Hz) | C-4a | 128.3 |
| C-6 | 126.8 | ||
| C-8 | 126.4 | ||
| C-3 | 39.5 | ||
| C-4 | 28.2 |
Note: Experimental data can vary slightly based on solvent and concentration. The NH proton shift is particularly variable and may exchange with deuterium in certain solvents.
Interpretation of the Parent Compound Spectra
The ¹H NMR spectrum is characterized by a downfield doublet of doublets for H-8, a result of its proximity to the deshielding carbonyl group. The remaining aromatic protons (H-5, H-6, and H-7) appear as a complex multiplet. The two aliphatic methylene groups, H-3 and H-4, present as clean triplets due to coupling with each other, a classic ethyl fragment pattern. The broad singlet for the amide proton (NH) is typical and its chemical shift is highly dependent on concentration and solvent.
In the ¹³C NMR spectrum, the carbonyl carbon (C-1) is the most downfield signal, as expected. The aromatic carbons appear in the typical 120-145 ppm range, while the aliphatic carbons (C-3 and C-4) are found upfield.
Comparative Analysis: this compound
The introduction of a chlorine atom at the C-6 position induces significant changes in the electronic distribution of the aromatic ring, which are directly observable in the NMR spectra. The following data is predicted using advanced NMR prediction software and serves as a robust guide for what to expect in an experimental setting.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The table below outlines the predicted chemical shifts for the 6-chloro derivative.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||
| Proton Assignment | Chemical Shift (δ) [ppm] | Carbon Assignment | Chemical Shift (δ) [ppm] |
| H-8 | 8.05 (d, J ≈ 8.5 Hz) | C-1 (C=O) | ~164.0 |
| H-5 | 7.40 (d, J ≈ 2.0 Hz) | C-8a | ~141.5 |
| H-7 | 7.35 (dd, J ≈ 8.5, 2.0 Hz) | C-6 | ~135.0 |
| NH | ~6.6 (br s) | C-4a | ~130.0 |
| H-3 | 3.58 (t, J ≈ 6.5 Hz) | C-7 | ~128.5 |
| H-4 | 3.07 (t, J ≈ 6.5 Hz) | C-5 | ~127.5 |
| C-8 | ~127.0 | ||
| C-3 | ~39.3 | ||
| C-4 | ~28.0 |
Disclaimer: These are predicted values and should be used as a guide for spectral interpretation. Actual experimental values may vary.
Analysis of Substituent Effects
¹H NMR Spectrum:
-
Aromatic Region: The most dramatic changes are observed in the aromatic region. The chlorine atom, being an electronegative and weakly deactivating group, alters the chemical shifts of the adjacent protons.
-
The H-5 proton is expected to appear as a doublet with a small meta-coupling constant (J ≈ 2.0 Hz).
-
The H-7 proton will be a doublet of doublets, showing both ortho-coupling to H-8 (J ≈ 8.5 Hz) and meta-coupling to H-5 (J ≈ 2.0 Hz).
-
The H-8 proton simplifies from a doublet of doublets in the parent compound to a doublet, as its meta-coupling to H-6 is now absent.
-
-
Aliphatic Region: The chemical shifts of the H-3 and H-4 protons are predicted to be largely unaffected, as the electronic effects of the chlorine substituent are primarily localized to the aromatic ring and do not extend significantly to the aliphatic portion of the molecule.
¹³C NMR Spectrum:
-
Aromatic Carbons: The chlorine atom directly influences the chemical shifts of the aromatic carbons.
-
The C-6 carbon, directly attached to the chlorine, will experience a significant downfield shift due to the inductive effect of the halogen.
-
The chemical shifts of the other aromatic carbons will also be perturbed, leading to a different pattern compared to the parent compound.
-
-
Aliphatic and Carbonyl Carbons: Similar to the proton spectrum, the C-1, C-3, and C-4 carbons are expected to show minimal changes in their chemical shifts.
Experimental Protocols
To obtain high-quality NMR spectra for compounds like this compound, the following experimental procedures are recommended.
Sample Preparation
-
Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with different solubility profiles, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height should be at least 4 cm.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution, which is particularly important for resolving complex coupling patterns in the aromatic region.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.
-
Temperature: 298 K (25 °C).
-
Spectral Width: A spectral width of 12-15 ppm is usually adequate.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are generally sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., 'zgpg30' on Bruker systems) is used to simplify the spectrum to singlets for each unique carbon.
-
Temperature: 298 K (25 °C).
-
Spectral Width: A wider spectral width of about 220-240 ppm is necessary.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Visualizing the Analysis
The following diagrams illustrate the molecular structures and the workflow for spectral interpretation.
Caption: Workflow comparing the analysis of the parent and 6-chloro substituted dihydroisoquinolinone.
Sources
A Guide to the Mass Spectrometry Fragmentation of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is unique to a molecule's structure. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one , a halogenated lactam with significance in medicinal chemistry.
Predicted Fragmentation Pattern of this compound
The structure of this compound incorporates a lactam ring fused to a chloro-substituted benzene ring. Its fragmentation in an EI-MS experiment is therefore expected to be influenced by both of these structural motifs. The molecular formula is C₉H₈ClNO, with a molecular weight of approximately 181.62 g/mol .[1][2]
A key feature to anticipate in the mass spectrum is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[3][4] This will result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, with the M+2 peak having roughly one-third the intensity of the M peak.[5]
The predicted fragmentation pathways are detailed below and summarized in Table 1.
Key Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the Carbonyl Group: A common fragmentation pathway for cyclic ketones and lactams is the cleavage of the bond alpha to the carbonyl group.[3][6] This can lead to the loss of a neutral CO molecule, resulting in a fragment ion.
-
Retro-Diels-Alder (RDA) Reaction: The dihydroisoquinolinone scaffold can potentially undergo a retro-Diels-Alder reaction, leading to the cleavage of the six-membered heterocyclic ring. This type of fragmentation is known to occur in similar cyclic systems.
-
Loss of Chlorine Radical: The C-Cl bond can undergo homolytic cleavage, leading to the loss of a chlorine radical (•Cl). This is a common fragmentation pathway for aromatic halides.[3][7]
-
Loss of HCl: Elimination of a neutral molecule of hydrogen chloride (HCl) is another possible fragmentation route for chloro-substituted compounds.[3]
-
Cleavage of the Ethylamine Bridge: The bond between the aromatic ring and the ethylamine portion of the lactam can cleave, leading to fragments characteristic of the substituted benzene ring.
The interplay of these fragmentation pathways will generate a unique mass spectrum that can be used to identify this compound and distinguish it from its isomers.
Comparison with an Isomeric Alternative: 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one
To illustrate the specificity of the fragmentation pattern, let's consider a positional isomer, 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one . While the molecular weight and the isotopic pattern of chlorine-containing fragments will be identical, the relative abundances of certain fragment ions may differ due to the different position of the chlorine atom. For instance, the stability of radical cations formed upon cleavage can be influenced by the substituent position on the aromatic ring, potentially altering the preferred fragmentation pathways.
| Predicted Fragment Ion | Proposed Structure | m/z (³⁵Cl) | m/z (³⁷Cl) | Predicted Fragmentation Pathway |
| [M]⁺ | C₉H₈ClNO⁺ | 181 | 183 | Molecular Ion |
| [M-CO]⁺ | C₈H₈ClN⁺ | 153 | 155 | Loss of carbon monoxide |
| [M-Cl]⁺ | C₉H₈NO⁺ | 146 | - | Loss of chlorine radical |
| [M-HCl]⁺ | C₉H₇NO⁺ | 145 | - | Loss of hydrogen chloride |
| [C₇H₅Cl]⁺ | C₇H₅Cl⁺ | 112 | 114 | Cleavage of the ethylamine bridge |
| [C₆H₄Cl]⁺ | C₆H₄Cl⁺ | 111 | 113 | Fragment from the aromatic ring |
Table 1: Predicted key fragment ions for this compound.
Experimental Protocol for Mass Spectrometry Analysis
For researchers aiming to acquire a mass spectrum of this compound, the following experimental protocol for a standard electron ionization mass spectrometer is recommended:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or acetonitrile.
-
Inlet System: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level is sufficient to induce fragmentation and generate a reproducible spectrum.
-
Mass Analyzer: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-250).
-
Detector: An electron multiplier is typically used for ion detection.
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak, the isotopic pattern of chlorine-containing fragments, and the m/z values and relative intensities of the fragment ions.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Workflow for Compound Characterization
The following workflow outlines the steps for a comprehensive characterization of this compound, integrating mass spectrometry with other analytical techniques.
Caption: Integrated workflow for the synthesis and characterization of novel compounds.
Conclusion
The predictable and informative nature of mass spectrometry fragmentation makes it an indispensable tool for the structural characterization of organic molecules like this compound. By understanding the fundamental principles of fragmentation for its constituent chemical motifs—the lactam ring and the chloro-aromatic system—researchers can confidently interpret mass spectral data to confirm the identity and purity of their target compounds. The combination of alpha-cleavage, retro-Diels-Alder reactions, and cleavages specific to the chloro-substituent provides a robust fingerprint for this molecule, enabling its differentiation from isomers and other related compounds.
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A Tale of Two Substituents: Unraveling the Potential Biological Activity of 6-Chloro vs. 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
A Senior Application Scientist's Guide to Predicting Structure-Activity Relationships in Novel PARP Inhibitors
In the landscape of modern drug discovery, particularly in the realm of oncology, the 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure. Its rigid framework serves as an effective mimic of the nicotinamide moiety of NAD+, enabling potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] These enzymes are critical players in the DNA damage response (DDR), and their inhibition has proven to be a successful therapeutic strategy, especially in cancers harboring defects in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4]
The Central Hypothesis: Electronic and Steric Influences on PARP Inhibition
The primary biological target for this class of compounds is PARP1. Inhibition of PARP1 leads to the accumulation of single-strand DNA breaks, which, during replication, are converted into more lethal double-strand breaks. In cancer cells with a compromised homologous recombination repair system, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality.[5] The potency of a PARP inhibitor is intrinsically linked to its ability to fit snugly into the nicotinamide-binding pocket of the enzyme and engage in key interactions with amino acid residues.
Our comparative analysis will pivot on the distinct electronic and steric properties of the chloro and methoxy substituents at the 6-position of the isoquinolinone core and how these differences are likely to translate into variations in PARP1 affinity, selectivity, and overall cellular activity.
A Comparative Look at Physicochemical Properties
Before delving into the intricacies of enzyme-inhibitor interactions, it is crucial to consider the fundamental physicochemical properties of our two compounds of interest. These properties, summarized in the table below, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical determinant of its druglikeness.
| Property | 6-chloro-3,4-dihydroisoquinolin-1(2H)-one | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | Rationale for Comparison |
| Molecular Weight | 181.62 g/mol | 177.19 g/mol | Similar molecular weights suggest that differences in passive diffusion are likely to be minimal. |
| LogP (Predicted) | ~2.1 | ~1.5 | The chloro substituent is more lipophilic than the methoxy group, which could influence membrane permeability and plasma protein binding. |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | 2 (carbonyl and methoxy oxygens) | The additional hydrogen bond acceptor in the methoxy analog could enhance solubility and potentially form additional interactions within the binding pocket. |
| Hydrogen Bond Donors | 1 (amide N-H) | 1 (amide N-H) | Both molecules share the same hydrogen bond donor, a key feature for interaction with the PARP active site. |
Predicting Biological Activity: A Deep Dive into Structure-Activity Relationships
The Role of the 6-Position Substituent in PARP-1 Binding
The binding of 3,4-dihydroisoquinolin-1(2H)-one-based inhibitors to the PARP1 active site is well-characterized. The lactam ring mimics the nicotinamide of NAD+, forming crucial hydrogen bonds with the backbone of Gly863 and Ser904. The aromatic portion of the isoquinolinone core engages in π-π stacking interactions with Tyr907.[6] The substituent at the 6-position extends towards a region of the binding pocket that can accommodate a range of functionalities, and its nature can significantly modulate the inhibitor's potency and selectivity.
This compound: The Electron-Withdrawing Halogen
The chlorine atom is a classic electron-withdrawing group due to its high electronegativity. This property can influence the electronic distribution of the entire aromatic system.
-
Potential for Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like an oxygen or a sulfur) in the protein. This could provide an additional anchor point within the binding site, potentially increasing affinity.
-
Modulation of Aromatic Interactions: The electron-withdrawing nature of chlorine can alter the quadrupole moment of the aromatic ring, potentially influencing the strength of the π-π stacking interaction with Tyr907.
-
Lipophilicity: As indicated by the predicted LogP, the chloro group increases the lipophilicity of the molecule. While this can enhance membrane permeability, excessive lipophilicity can also lead to off-target effects and poor solubility.
6-methoxy-3,4-dihydroisoquinolin-1(2H)-one: The Electron-Donating Group
In contrast, the methoxy group is an electron-donating group through resonance, while being weakly electron-withdrawing through induction.
-
Hydrogen Bonding Potential: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a new hydrogen bond with a suitable donor in the active site. This could significantly enhance binding affinity.
-
Impact on Aromatic Interactions: The electron-donating nature of the methoxy group will also modulate the electronics of the aromatic ring, which could either strengthen or weaken the interaction with Tyr907 compared to the chloro-substituted analog.
-
Metabolic Considerations: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes, which could represent a metabolic liability, leading to faster clearance of the compound.
Workflow for Comparative Biological Evaluation
To empirically validate these theoretical predictions, a structured experimental workflow is essential. The following diagram outlines a logical progression of in vitro assays to compare the biological activity of the two compounds.
Caption: Proposed experimental workflow for the comparative biological evaluation of 6-chloro and 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
Experimental Protocols
PARP1 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PARP1.
Principle: A colorimetric or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins by recombinant human PARP1.
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of histone-coated assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 10 µL of a serial dilution of the test compounds (6-chloro and 6-methoxy analogs) and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Enzyme Addition: Add 20 µL of recombinant human PARP1 enzyme to each well.
-
Reaction Initiation: Add 20 µL of a PARP cocktail (containing biotinylated NAD+) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate three times with a wash buffer to remove unbound reagents.
-
Detection: Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.
-
Substrate Addition: After another wash step, add 100 µL of TMB substrate and incubate until color develops.
-
Measurement: Stop the reaction with 100 µL of stop solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular PAR Level Assay (Western Blot)
Objective: To assess the ability of the compounds to inhibit PARP activity within a cellular context.
Principle: To measure the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compounds.
Step-by-Step Methodology:
-
Cell Culture: Seed BRCA1-deficient cells (e.g., MDA-MB-436) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the 6-chloro and 6-methoxy analogs for 2 hours.
-
DNA Damage Induction: Add a DNA damaging agent (e.g., 10 mM H2O2) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against PAR, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the reduction in PAR levels.
Predicted Outcome and Concluding Remarks
Based on the principles of medicinal chemistry, it is plausible to hypothesize that the 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one may exhibit greater potency as a PARP1 inhibitor. The potential for an additional hydrogen bond interaction via the methoxy oxygen could provide a significant enthalpic advantage in binding. However, this could be offset by potential metabolic instability.
The This compound , while potentially having a slightly lower intrinsic affinity, might possess a more favorable pharmacokinetic profile due to its increased lipophilicity and reduced metabolic susceptibility. The possibility of a halogen bond interaction also presents an intriguing avenue for enhanced binding that should not be dismissed.
Ultimately, this guide serves as a framework for rational drug design and highlights the importance of considering the subtle interplay of electronic and steric factors. The proposed experimental workflows provide a clear path to empirically test these hypotheses and determine which of these two promising scaffolds warrants further development in the quest for novel and effective PARP inhibitors. The journey from a promising scaffold to a clinically effective drug is long and arduous, but it begins with a deep understanding of the structure-activity relationships that govern molecular recognition.
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Malyuchenko, N. V., Kirsanov, K. I., & Fedorov, A. Y. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968–1983. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
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Wahlberg, E., Karlberg, T., & Schüler, H. (2012). PARP inhibitors: from bench to bedside. Biochemical Society Transactions, 40(2), 463–468. [Link]
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Lord, C. J., & Ashworth, A. (2012). The HRD score: a new biomarker for HR deficiency in breast cancer. Breast Cancer Research, 14(5), 319. [Link]
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Amé, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. BioEssays, 26(8), 882–893. [Link]
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Karche, N. R., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(23), 115819. [Link]
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Gunderson, A. J., & Merajver, S. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 10, 567779. [Link]
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Weaver, A. N., & Yang, E. S. (2013). Beyond DNA repair: a new role for PARP-1 in microtubule dynamics. Cancer Biology & Therapy, 14(5), 395–396. [Link]
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Nizi, M. G., Maksimainen, M. M., Lehtiö, L., & Tabarrini, O. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry, 65(11), 7646–7667. [Link]
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Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP inhibitors: extending benefit beyond BRCA. Clinical Cancer Research, 23(13), 3247–3249. [Link]
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Rose, M., et al. (2020). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Signal Transduction and Targeted Therapy, 6(1), 1–14. [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
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Schiewer, M. J., & Knudsen, K. E. (2014). Linking DNA damage and hormone signaling pathways in cancer. Trends in Endocrinology & Metabolism, 25(9), 456–464. [Link]
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Brown, J. S., et al. (2017). The DNA repair-deficiency biomarker signature for PARP inhibitor response. Molecular Cancer Therapeutics, 16(8), 1635–1643. [Link]
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Hopkins, T. A., et al. (2015). Preclinical characterization of the PARP-1/2 inhibitor, talazoparib (BMN 673), as a single agent and in combination with temozolomide in pediatric cancer models. Molecular Cancer Therapeutics, 14(12), 2741–2750. [Link]
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Kraus, W. L. (2015). PARPs and ADP-ribosylation: 50 years of discovery and renewed interest. Molecular Cell, 58(6), 941–948. [Link]
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Sonnenblick, A., de Azambuja, E., & Piccart-Gebhart, M. (2015). An update on PARP inhibitors in the management of breast cancer. Current Opinion in Oncology, 27(6), 484–492. [Link]
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Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2012). Structural basis for DNA damage-dependent poly(ADP-ribosyl)ation by PARP-1. Science, 336(6082), 728–732. [Link]
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Mateo, J., Lord, C. J., & de Bono, J. S. (2015). PARP inhibitors in prostate cancer: a new role for an old target. European Urology, 68(5), 747–749. [Link]
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The Evolving Landscape of PARP Inhibition: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Derivatives
In the intricate world of oncology drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual endeavor. Among the most impactful targets to emerge in recent decades is Poly(ADP-ribose) polymerase (PARP), a family of enzymes central to DNA damage repair.[1][2] The therapeutic success of PARP inhibitors in cancers harboring DNA repair deficiencies, such as BRCA1/2 mutations, has galvanized research into novel chemical scaffolds that can offer improved efficacy, selectivity, and pharmacological properties.[2]
This guide delves into the structure-activity relationship (SAR) of a promising, yet specific, class of compounds: the 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one derivatives. While direct, extensive SAR literature on this exact scaffold is nascent, we can construct a robust and predictive comparison by analyzing its core components, drawing parallels from closely related 3,4-dihydroisoquinolin-1(2H)-one analogs, and contextualizing its place among other PARP inhibitors. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to navigate the chemical space of next-generation PARP inhibitors.
The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold: A Privileged Core for PARP Inhibition
The isoquinolinone core is a well-established pharmacophore in medicinal chemistry, recognized for its role in various biologically active compounds.[3] In the context of PARP inhibition, the 3,4-dihydroisoquinolin-1(2H)-one moiety is particularly significant. It acts as a bio-isosteric mimic of the nicotinamide portion of the NAD+ substrate, effectively competing for the enzyme's active site.[1] The lactam ring is crucial for this interaction, forming key hydrogen bonds with the active site residues of PARP, such as Gly863 and Ser904, which anchors the inhibitor in the nicotinamide-binding pocket.[1][4]
The core structure, particularly the lactam pharmacore, is the foundation upon which the inhibitory activity is built. The strategic placement of substituents on this scaffold is what fine-tunes potency, selectivity, and drug-like properties.
Caption: Core structure of this compound and key positions for derivatization.
Comparative SAR Analysis: Building on a Foundation of Analogs
Due to the limited specific data on 6-chloro derivatives, our analysis will draw heavily from a seminal study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which provides a robust framework for understanding the SAR of this class of compounds.[5] We will extrapolate these findings to predict the behavior of the 6-chloro scaffold and compare it with other known PARP inhibitors.
The Significance of the C4-Position Carboxamide
A key strategy in developing potent isoquinolinone-based PARP inhibitors has been the introduction of a carboxamide group at the C4 position.[5] This modification serves multiple purposes: it provides a vector for introducing a wide range of chemical diversity, and the substituent can extend into the adenosine-binding pocket of the PARP enzyme, forming additional interactions and boosting affinity.[6]
A study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides identified a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , which demonstrated significant PARP1 inhibitory activity.[5] This highlights the favorability of a bipiperidine moiety at the C4-carboxamide position.
The Role of Aromatic Ring Substitution: The Case for the 6-Chloro Group
The substitution pattern on the benzo-fused ring of the isoquinolinone core is critical for modulating the electronic properties of the molecule and can influence binding affinity and pharmacokinetic properties.
-
7-Fluoro Substitution: In the aforementioned study, a 7-fluoro substituent was found to be beneficial for activity.[5] Fluorine, being a small, lipophilic, and electron-withdrawing group, can enhance binding affinity through favorable interactions and improve metabolic stability.
-
6-Chloro Substitution (The Topic of Interest): While direct comparative data is scarce, we can infer the potential impact of a 6-chloro group. Chlorine is also an electron-withdrawing halogen, which can influence the electronics of the aromatic ring system. It is larger than fluorine and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The presence of the 6-chloro group is a feature of some reported antitumor agents based on a quinazoline scaffold, suggesting its compatibility with biological activity.[7]
Table 1: Comparative Biological Activity of Substituted 3,4-Dihydroisoquinolin-1(2H)-one Derivatives and Olaparib
| Compound/Scaffold | Modification | Target(s) | IC50 (nM) | Key Findings | Reference(s) |
| Olaparib (Clinical Benchmark) | Phthalazinone core | PARP1/2 | ~5 | Approved PARP inhibitor, serves as a benchmark for potency. | [8] |
| 1-oxo-3,4-dihydroisoquinoline-4-carboxamide (Lead Compound) | 7-Fluoro, C4-[1,4'-bipiperidine]-1'-carbonyl | PARP1 | Potent | Demonstrates that the 3,4-dihydroisoquinolin-1-one scaffold is a viable core for potent PARP inhibition. The C4-carboxamide with a bipiperidine moiety is a key feature for high affinity.[5] | [5] |
| Hypothetical this compound Derivative | 6-Chloro, C4-[1,4'-bipiperidine]-1'-carbonyl | PARP1/2 | Predicted | The 6-chloro substitution is expected to maintain or potentially enhance activity through favorable electronic and halogen bonding interactions, while retaining the key C4-substituent for potency. | N/A |
| Quinoxaline-based Derivatives | Bio-isosteric scaffold to phthalazinone | PARP1 | 2.31-3.05 | Shows that alternative heterocyclic systems mimicking the pharmacophore of Olaparib can yield highly potent inhibitors, often exceeding the potency of the reference compound.[8] | [8] |
Experimental Protocols: A Blueprint for Discovery
Reproducibility and methodological rigor are the cornerstones of scientific advancement. Below are representative protocols for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core and the subsequent evaluation of PARP inhibitory activity.
General Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acids
The synthesis of the core scaffold can be achieved via a modified Castagnoli-Cushman reaction, a powerful tool for the construction of nitrogen-containing heterocycles.[5]
Step-by-Step Protocol:
-
Reactant Preparation: A solution of a homophthalic anhydride (substituted as desired, e.g., with a chloro group) is prepared in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.
-
Addition of Formaldimine Equivalent: A 1,3,5-triazinane derivative is added to the solution. This serves as a synthetic equivalent of formaldimine.
-
Reaction: The mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.
Caption: General workflow for the synthesis of the core carboxylic acid intermediate.
In Vitro PARP1 Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of synthesized compounds against PARP1 using commercially available kits, which typically rely on a colorimetric or fluorescent readout.
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute all kit components (PARP1 enzyme, activated DNA, NAD+, developing reagents) as per the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., the this compound derivatives) in the assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).
-
Assay Plate Preparation: Add the assay buffer, activated DNA, and test compounds/controls to the wells of a 96-well plate.
-
Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to all wells except for the blank.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP reaction to proceed.
-
Development: Add the developing solution to stop the reaction and generate a signal (colorimetric or fluorescent) that is inversely proportional to the PARP1 activity.
-
Data Acquisition: Read the absorbance or fluorescence of the plate using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel PARP inhibitors. By leveraging the established SAR of related 3,4-dihydroisoquinolin-1(2H)-one derivatives, we can rationally design new compounds with high potential. The key takeaways are:
-
The isoquinolinone lactam is a critical pharmacophore for binding to the nicotinamide pocket of PARP.
-
Substitution at the C4 position , particularly with a carboxamide linked to moieties like bipiperidine, is a validated strategy for achieving high potency.
-
The 6-chloro substituent is predicted to be well-tolerated and may offer advantages through favorable electronic effects and potential halogen bonding, warranting further investigation.
Future work should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse C4-substituents. Direct comparison of these compounds with their 7-fluoro and non-halogenated counterparts will be crucial to definitively establish the SAR and the specific contribution of the 6-chloro group. Furthermore, evaluation against a panel of PARP isoforms will be essential to determine selectivity, a key factor in mitigating potential off-target effects and improving the therapeutic index.[2] Such studies will undoubtedly pave the way for the next generation of targeted cancer therapies.
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Potikha, L., Brovarets, V., & Zhirnov, V. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 52-63. Available from: [Link]
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Zhang, L., et al. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. International Journal of Molecular Sciences, 16(5), 10173-10184. Available from: [Link]
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Li, H., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113919. Available from: [Link]
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Pathak, V., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(15), 8349-8370. Available from: [Link]
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Syam, Y., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6599. Available from: [Link]
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Li, R., et al. (2015). Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(11), 2340-2344. Available from: [Link]
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ResearchGate. (n.d.). of SAR study for PARP-1 suppression effect of the most potent derivatives. Retrieved from [Link]
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El-Masry, G., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 655-666. Available from: [Link]
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Johnson, C., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Angewandte Chemie International Edition, e202404819. Available from: [Link]
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Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 563-571. Available from: [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10763-10774. Available from: [Link]
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Stepanov, A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Synthesis
Introduction: The Imperative for Rigorous Validation
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives are explored for a wide range of therapeutic applications, making the unambiguous synthesis and characterization of new analogues, such as 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, a critical task for researchers in drug development. The introduction of a chloro-substituent at the 6-position modifies the electronic properties of the aromatic ring, potentially influencing biological activity and metabolic stability.
This guide provides an in-depth, technically-grounded framework for the validation of synthesized this compound. We move beyond a simple recitation of methods to explain the causality behind the chosen spectroscopic techniques. This integrated, multi-technique approach ensures a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural confirmation.
Synthetic Strategy: A Comparative Overview
While numerous methods exist for constructing the 3,4-dihydroisoquinolin-1(2H)-one core, including metal-catalyzed C-H activation and multi-component reactions, a common and reliable approach involves the intramolecular cyclization of a suitable N-substituted phenethylamine derivative.[1][4] For the purpose of this validation guide, we will consider a plausible synthesis starting from 2-(4-chlorophenyl)acetic acid, which provides the necessary carbon skeleton and substitution pattern.
The validation workflow is independent of the specific synthetic route but is essential for confirming the outcome of any chosen method. Alternative strategies, such as the Bischler-Napieralski reaction followed by oxidation and functional group manipulation, offer different pathways that may be advantageous depending on available starting materials and desired scale.[5][6]
The Spectroscopic Validation Workflow: An Integrated Approach
The confirmation of a chemical structure is not a single event but a process of accumulating corroborating evidence. Our workflow employs three orthogonal spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to build a comprehensive and trustworthy data package.
Caption: A logical workflow for the synthesis and spectroscopic validation of the target compound.
Mass Spectrometry: The Foundational Check
Expertise & Rationale: Mass spectrometry serves as the first and most fundamental validation step. It directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing a rapid confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, leaving little doubt about the molecular formula.
Experimental Protocol (HRMS - ESI)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer using a known standard.
-
Analysis: Infuse the sample solution into the ESI source in positive ion mode. The ESI process will generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu).
Data Interpretation & Comparison
The primary goal is to match the experimentally observed mass with the theoretically calculated mass.
| Parameter | Theoretical Value | Expected Experimental Value (ESI+) |
| Molecular Formula | C₉H₈ClNO | C₉H₉ClNO⁺ |
| Monoisotopic Mass | 181.0294 g/mol [7] | - |
| [M+H]⁺ (Exact Mass) | - | 182.0367 |
| Isotopic Pattern | - | A characteristic ~3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes. |
A measured mass within ±5 ppm of the calculated value provides strong evidence for the correct elemental composition. The distinct isotopic pattern for chlorine is a critical secondary confirmation point.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule. By measuring the vibrations of bonds, it allows us to confirm the presence of key structural features like the amide C=O and N-H bonds, which are defining characteristics of the target isoquinolinone ring.
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, purified solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically over a range of 4000-650 cm⁻¹.
Data Interpretation & Comparison
We are looking for characteristic absorption bands that correspond to the functional groups in this compound.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale for Assignment |
| Amide | N-H stretch | ~3200 (broad) | Confirms the secondary amide (lactam) nitrogen. |
| Aromatic C-H | C-H stretch | 3100-3000 | Indicates the presence of the aromatic ring.[8] |
| Aliphatic C-H | C-H stretch | <3000 (typically 2950-2850) | Corresponds to the -CH₂-CH₂- moiety in the dihydro- portion of the ring. |
| Amide Carbonyl | C=O stretch | ~1660 (strong) | Key diagnostic peak for the lactam carbonyl. Its position indicates a conjugated, cyclic amide system. |
| Aromatic Ring | C=C stretch | ~1600, ~1475 | Characteristic absorptions for the benzene ring.[8] |
The absence of peaks corresponding to starting materials (e.g., a broad O-H stretch from a carboxylic acid at ~3000 cm⁻¹) is equally important for confirming reaction completion and product purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom. It allows for the complete assembly of the molecular skeleton, confirming connectivity and substitution patterns.
Caption: Structure of this compound.[7]
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended): Perform 2D NMR experiments like COSY (to establish H-H couplings) and HSQC (to link protons to their attached carbons) for unambiguous assignment.
-
Data Interpretation & Comparison (¹H NMR)
The ¹H NMR spectrum confirms the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H5 | ~8.0 | d | 1H | Deshielded due to proximity to the electron-withdrawing Cl and the anisotropic effect of the carbonyl group. Appears as a doublet coupled to H7. |
| H7 | ~7.3 | dd | 1H | Coupled to both H5 and H8. |
| H8 | ~7.2 | d | 1H | Standard aromatic proton chemical shift. Appears as a doublet coupled to H7. |
| NH | ~6.5-8.0 | br s | 1H | Broad singlet, chemical shift is solvent and concentration dependent. Can be confirmed by D₂O exchange. |
| H3 (-CH₂-N) | ~3.5 | t | 2H | Aliphatic protons adjacent to the nitrogen atom. Appears as a triplet due to coupling with H4. |
| H4 (-CH₂-Ar) | ~3.0 | t | 2H | Aliphatic protons adjacent to the aromatic ring. Appears as a triplet due to coupling with H3. |
Data Interpretation & Comparison (¹³C NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments, confirming the total carbon count of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 (C=O) | ~165 | Key diagnostic peak for the amide carbonyl carbon. |
| C4a, C8a | ~135-140 | Quaternary aromatic carbons at the ring fusion. |
| C6 | ~130-135 | Aromatic carbon directly attached to chlorine. |
| C5, C7, C8 | ~125-130 | Aromatic CH carbons. |
| C3 | ~40 | Aliphatic carbon adjacent to nitrogen. |
| C4 | ~28 | Aliphatic carbon adjacent to the aromatic ring. |
The combination of MS, IR, ¹H NMR, and ¹³C NMR data provides a powerful, self-validating toolkit. The molecular formula from HRMS is confirmed by the carbon and proton counts in NMR. The functional groups identified by IR are validated by the specific chemical shifts of the carbonyl carbon and amide proton in the NMR spectra. This cohesive dataset provides unequivocal proof of the successful synthesis of this compound.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is both an art and a science. The 3,4-dihydroisoquinolin-1(2H)-one core is one such scaffold that has garnered significant attention, demonstrating a remarkable versatility in targeting a range of biological processes. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of derivatives of this scaffold, supported by experimental data and protocols. Our focus is to bridge the crucial gap between benchtop activity and whole-organism therapeutic potential, offering insights into the causal relationships that govern experimental outcomes.
The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold: A Privileged Structure in Drug Discovery
The 3,4-dihydroisoquinolin-1(2H)-one moiety is a bicyclic lactam that serves as a rigid and versatile template for the design of biologically active molecules. Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This has led to the development of derivatives with a wide array of therapeutic applications, from oncology to agriculture. In this guide, we will explore three distinct classes of these derivatives, highlighting their efficacy as Poly(ADP-ribose) Polymerase (PARP) inhibitors, Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, and antioomycete agents.
Section 1: In Vitro Efficacy—The Proving Ground
In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct interaction of a compound with its biological target and its effect on cellular processes. These assays are crucial for establishing proof-of-concept, determining potency, and guiding structure-activity relationship (SAR) studies.
Enzymatic Inhibition Assays: A Direct Measure of Potency
For derivatives targeting specific enzymes like PARP1 and PRMT5, enzymatic assays are indispensable for quantifying their inhibitory activity. These assays typically measure the consumption of a substrate or the formation of a product in the presence of varying concentrations of the inhibitor.
A novel series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been identified as potent inhibitors of PARP, a key enzyme in DNA repair.[1][2][3] Similarly, derivatives of this scaffold have shown significant inhibitory activity against PRMT5, an enzyme implicated in various cancers.[4][5]
Cellular Assays: Assessing Biological Impact
While enzymatic assays reveal direct target engagement, cell-based assays provide a more holistic view of a compound's activity within a biological system. These assays can measure a compound's ability to induce a desired cellular response, such as inhibiting cancer cell proliferation.
For instance, 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated potent antiproliferative activity against non-Hodgkin's lymphoma (NHL) cell lines, such as Z-138.[4] In a different application, other derivatives have shown significant in vitro potency against the plant pathogen Pythium recalcitrans.[6][7][8]
Comparative In Vitro Efficacy Data
The following table summarizes the in vitro efficacy of representative 3,4-dihydroisoquinolin-1(2H)-one derivatives from the literature.
| Compound Class | Target/Organism | Assay Type | Key Derivative Example | Potency (IC₅₀/EC₅₀) | Reference |
| PARP Inhibitors | PARP1 | Enzymatic Assay | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Low nM range | [1][3] |
| PRMT5 Inhibitors | PRMT5 | Enzymatic Assay | D3 (proprietary) | 20.7 nM | [4] |
| Z-138 NHL Cells | Antiproliferative Assay | D3 (proprietary) | 2.2 nM | [4] | |
| Antioomycete Agents | Pythium recalcitrans | Mycelial Growth Inhibition | I23 (proprietary) | 14 µM | [6][7] |
Section 2: In Vivo Efficacy—Bridging the Gap to Therapeutic Reality
The transition from in vitro to in vivo is a critical juncture in drug development. In vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and safety in a complex physiological system. A successful translation from in vitro potency to in vivo efficacy is a key indicator of a compound's therapeutic potential.
Xenograft Models in Oncology
For anticancer agents, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating in vivo efficacy. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
A prime example is the evaluation of PRMT5 inhibitor D3 , which demonstrated remarkable antitumor efficacy in a Z-138 xenograft model.[4] This successful translation from potent in vitro antiproliferative activity to in vivo tumor growth inhibition underscores the therapeutic promise of this compound.
Efficacy in Plant Protection
In the context of agricultural applications, in vivo efficacy is assessed by a compound's ability to protect plants from pathogenic infection.
The antioomycete derivative I23 exhibited significant preventive efficacy against P. recalcitrans in a pot experiment.[6][8] This demonstrates the compound's ability to protect a host organism from the pathogen, a crucial step towards its development as a commercial fungicide.
Comparative In Vivo Efficacy Data
| Compound Class | Animal/Plant Model | Key Derivative Example | Dosing Regimen | Observed Efficacy | Reference |
| PRMT5 Inhibitors | Z-138 Xenograft (mice) | D3 (proprietary) | Not specified | Remarkable antitumor efficacy | [4] |
| Antioomycete Agents | Potted Plant (P. recalcitrans infection) | I23 (proprietary) | 5.0 mg/pot | 96.5% preventive efficacy | [6][8] |
Section 3: Understanding the Mechanism of Action
A deep understanding of a compound's mechanism of action is paramount for rational drug design and development. For the 3,4-dihydroisoquinolin-1(2H)-one derivatives discussed, their efficacy is rooted in their ability to modulate specific signaling pathways.
PARP Inhibition and Synthetic Lethality
PARP inhibitors exploit the concept of synthetic lethality. In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks, ultimately resulting in cancer cell death.
PRMT5 Inhibition and Cancer Progression
PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, thereby regulating gene expression and other cellular processes. In many cancers, PRMT5 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and promoting pro-survival pathways.
Conclusion
The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a highly promising starting point for the development of novel therapeutics. The successful translation of potent in vitro activity to significant in vivo efficacy, as demonstrated by the PARP and PRMT5 inhibitors and antioomycete agents discussed, highlights the potential of this chemical class. This guide has provided a framework for understanding and comparing the in vitro and in vivo performance of these derivatives, emphasizing the importance of robust experimental design and a thorough understanding of the underlying mechanism of action. As research in this area continues, we can anticipate the emergence of new and improved 3,4-dihydroisoquinolin-1(2H)-one derivatives with the potential to address significant unmet needs in medicine and agriculture.
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Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]
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Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Center for Biotechnology Information. [Link]
-
Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma. ResearchGate. [Link]
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- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
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- 7. PARP1 - Wikipedia [en.wikipedia.org]
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A Head-to-Head Comparison of Synthetic Routes to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one: A Guide for Researchers
The scaffold of 3,4-dihydroisoquinolin-1(2H)-one is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The targeted introduction of substituents onto this core framework is crucial for the modulation of pharmacological activity. This guide provides an in-depth, head-to-head comparison of distinct synthetic strategies for a key derivative, 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offering field-proven insights into practical synthesis.
This guide will explore two primary, distinct synthetic pathways to this compound:
-
Route 1: Intramolecular Friedel-Crafts Acylation of an N-Acyl Phenethylamine Precursor. This classical and robust method relies on the formation of a key amide intermediate followed by a Lewis acid-mediated cyclization.
-
Route 2: Bischler-Napieralski Reaction followed by Reduction. A cornerstone in isoquinoline synthesis, this approach involves the cyclodehydration of a phenethylamide to a dihydroisoquinoline, which is then selectively reduced to the target lactam.
We will dissect each route, providing detailed, step-by-step experimental protocols, a comparative analysis of their advantages and disadvantages, and supporting data to guide your synthetic strategy.
Visualizing the Synthetic Approaches
The following diagram illustrates the overarching strategies for the synthesis of this compound that will be discussed in this guide.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Route 1: Intramolecular Friedel-Crafts Acylation
This synthetic approach is a reliable and well-established method for the construction of cyclic ketones. The key transformation is an intramolecular electrophilic aromatic substitution, where the acyl group of an N-acyl phenethylamine derivative attacks the electron-rich aromatic ring to form the desired six-membered lactam.
Mechanistic Rationale
The success of this reaction hinges on the generation of a highly electrophilic acylium ion intermediate from the N-acyl precursor. This is typically achieved using a strong Lewis acid, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the amide, facilitating the intramolecular cyclization. The electron-withdrawing nature of the chlorine atom on the aromatic ring can slightly deactivate the ring towards electrophilic substitution. Therefore, forcing conditions, such as elevated temperatures, are often necessary to drive the reaction to completion.
Experimental Protocol
Step 1a: Synthesis of 2-(3-Chlorophenyl)ethylamine
A common precursor for this route is 2-(3-chlorophenyl)ethylamine. This can be synthesized from 3-chlorophenylacetic acid via reduction.
-
Procedure: To a solution of 3-chlorophenylacetic acid (1 eq.) in anhydrous tetrahydrofuran (THF), slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.5 eq.) at 0 °C under an inert atmosphere. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Cool the reaction to 0 °C and cautiously quench with methanol, followed by 6M hydrochloric acid. The mixture is then basified with aqueous sodium hydroxide and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-(3-chlorophenyl)ethylamine.
Step 1b: Synthesis of N-[2-(3-Chlorophenyl)ethyl]acetamide
The synthesized amine is then acetylated to form the crucial cyclization precursor.
-
Procedure: To a solution of 2-(3-chlorophenyl)ethylamine (1 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-[2-(3-chlorophenyl)ethyl]acetamide.
Step 1c: Intramolecular Friedel-Crafts Cyclization to this compound
This is the key ring-forming step.
-
Procedure: Add N-[2-(3-chlorophenyl)ethyl]acetamide (1 eq.) to polyphosphoric acid (PPA) (10 eq. by weight) at 60 °C. Heat the mixture to 120 °C and stir for 3 hours. Cool the reaction mixture to 80 °C and pour it onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum to give this compound.
Route 2: Bischler-Napieralski Reaction and Subsequent Oxidation
The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2] This route offers an alternative pathway to the target lactam, proceeding through a dihydroisoquinoline intermediate which is then oxidized.
Mechanistic Rationale
The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenethylamide using a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.[2] The resulting 6-chloro-3,4-dihydroisoquinoline can then be oxidized to the desired lactam.
Experimental Protocol
Step 2a: Synthesis of N-[2-(3-Chlorophenyl)ethyl]formamide
The starting amine is first formylated.
-
Procedure: A mixture of 2-(3-chlorophenyl)ethylamine (1 eq.) and an excess of ethyl formate is heated to reflux for 18 hours. The excess ethyl formate is removed by distillation. The crude N-[2-(3-chlorophenyl)ethyl]formamide is used in the next step without further purification.
Step 2b: Bischler-Napieralski Cyclization to 6-Chloro-3,4-dihydroisoquinoline
The formamide is cyclized to the corresponding dihydroisoquinoline.
-
Procedure: To a solution of N-[2-(3-chlorophenyl)ethyl]formamide (1 eq.) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃) (2 eq.) dropwise at 0 °C. The reaction mixture is then heated to reflux for 2 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and basified with concentrated ammonium hydroxide. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give crude 6-chloro-3,4-dihydroisoquinoline.
Step 2c: Oxidation to this compound
The final step involves the oxidation of the dihydroisoquinoline.
-
Procedure: To a solution of 6-chloro-3,4-dihydroisoquinoline (1 eq.) in a mixture of acetone and water, add potassium permanganate (KMnO₄) (1.5 eq.) portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours. The manganese dioxide is removed by filtration, and the filtrate is concentrated to remove acetone. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
Head-to-Head Comparison of the Synthetic Routes
| Feature | Route 1: Intramolecular Friedel-Crafts Acylation | Route 2: Bischler-Napieralski Reaction & Oxidation |
| Number of Steps | 3 (from 3-chlorophenylacetic acid) | 3 (from 2-(3-chlorophenyl)ethylamine) |
| Key Reagents | Polyphosphoric acid (PPA) | Phosphorus oxychloride (POCl₃), Potassium permanganate (KMnO₄) |
| Reaction Conditions | High temperature (120 °C) for cyclization | Reflux for cyclization, mild conditions for oxidation |
| Overall Yield | Generally moderate to good | Variable, can be moderate |
| Purification | Precipitation and filtration for the final product | Column chromatography often required for the final product |
| Scalability | Good, PPA can be challenging to handle on a very large scale | Good, though the use of KMnO₄ can be a consideration for large scale |
| Advantages | Direct formation of the lactam in the final step. | Utilizes a classic and well-understood named reaction. |
| Disadvantages | Requires high temperatures and a strong, viscous acid. | Requires a separate oxidation step which can add complexity. |
Conclusion and Recommendations
Both the Intramolecular Friedel-Crafts Acylation and the Bischler-Napieralski reaction followed by oxidation represent viable and effective strategies for the synthesis of this compound.
Route 1 (Intramolecular Friedel-Crafts Acylation) is arguably the more direct approach to the target lactam. The final cyclization step directly furnishes the desired product, often in a state that can be purified by simple filtration and washing. However, the use of polyphosphoric acid at high temperatures may not be suitable for substrates with sensitive functional groups and can present handling challenges on a larger scale.
Route 2 (Bischler-Napieralski Reaction & Oxidation) offers a more classical approach. The Bischler-Napieralski reaction itself is a robust and widely used method for constructing the dihydroisoquinoline core. The subsequent oxidation, while adding an extra step, can often be achieved under relatively mild conditions. This route may offer more flexibility if further derivatization of the dihydroisoquinoline intermediate is desired before oxidation. The need for chromatographic purification in the final step is a potential drawback for large-scale synthesis.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of reagents, and the tolerance of the starting materials to the reaction conditions. For a straightforward, gram-scale synthesis where the starting materials are robust, the Intramolecular Friedel-Crafts Acylation is a highly attractive option. For situations requiring milder conditions or the potential for intermediate derivatization, the Bischler-Napieralski approach provides a valuable alternative.
References
- 1. Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C9H8ClNO | CID 19375637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Analogs: A Methodological Approach
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. The 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold, forming the basis of inhibitors for diverse targets, from protein-protein interactions to enzymes crucial in oncology.[1][2] However, this chemical versatility necessitates a rigorous evaluation of cross-reactivity to ensure safety and efficacy.
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of novel analogs derived from this compound. In the absence of extensive public data on this specific parent compound, we will establish a robust, self-validating workflow. This document will explain the causality behind experimental choices, provide detailed protocols, and illustrate how to present and analyze the resulting data, empowering you to build a comprehensive selectivity profile for your compounds of interest.
The Imperative of Selectivity Profiling
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been successfully exploited to develop potent inhibitors for targets such as the p53-MDM2 interaction and Poly(ADP-ribose) polymerase (PARP).[1][3][4] For instance, the optimization of a dihydroisoquinolinone series led to NVP-CGM097, a highly potent and selective MDM2 inhibitor that has advanced to clinical trials.[5] Similarly, novel 3,4-dihydroisoquinol-1-one-4-carboxamides have been designed as effective PARP inhibitors.[3][4]
While these examples underscore the therapeutic potential of the scaffold, they also highlight the critical need for selectivity assessment. An inhibitor designed for PARP1 could inadvertently inhibit other PARP family members or unrelated kinases, leading to unforeseen toxicities or a diluted therapeutic effect.[6] Off-target binding is a primary cause of adverse drug reactions and a significant reason for late-stage clinical failures.[7] Therefore, a systematic cross-reactivity study early in the drug discovery process is not just a regulatory formality but a cornerstone of rational drug design.
Designing a Cross-Reactivity Screening Strategy
A logical workflow for assessing the selectivity of novel this compound analogs begins with defining the potential off-target landscape and selecting the appropriate screening platforms.
Rationale for Target Panel Selection
Given the structural motifs within the dihydroisoquinolinone scaffold, a primary concern is cross-reactivity with protein kinases. The ATP-binding pocket is highly conserved across the human kinome, making kinases susceptible to inhibition by ATP-competitive small molecules.[8] Therefore, an initial screen against a broad panel of kinases is essential. Commercial services like KINOMEscan® offer profiling against hundreds of kinases, providing a comprehensive overview of potential interactions.[9]
Beyond kinases, the diverse biological activities reported for related isoquinoline analogs—including effects on G-protein coupled receptors (GPCRs) and ion channels—warrant a broader off-target screen.[10] Companies like Charles River offer cell microarray technology to screen against a wide array of human plasma membrane and secreted proteins, which can reveal unexpected off-target binding.[11]
Experimental Protocols
Here, we detail two fundamental experimental workflows: a biochemical enzyme inhibition assay for quantitative analysis and a cell-based assay to confirm target engagement in a more physiologically relevant context.
Protocol 1: Biochemical Kinase Inhibition Assay (Example: Aurora Kinase A)
This protocol describes a radiometric assay to determine the IC50 value of a test compound against a putative off-target kinase identified in a primary screen.
Objective: To quantify the potency of an analog as an inhibitor of a specific kinase.
Materials:
-
Purified recombinant human Aurora Kinase A
-
Myelin Basic Protein (MBP) substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
P81 phosphocellulose paper and harvester
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound to each well. Add 10 µL of the substrate/ATP mixture (containing kinase assay buffer, DTT, MBP, and cold ATP).
-
Enzyme Addition: Add 10 µL of the diluted Aurora Kinase A to each well to initiate the reaction. The final reaction volume is 25 µL. Ensure the final DMSO concentration is ≤1%.
-
Incubation: Incubate the plate at 30°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M orthophosphoric acid.
-
Substrate Capture: Transfer 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This assay measures the ability of a compound to displace a tracer from the target protein within living cells, providing evidence of target engagement.
Objective: To confirm that the compound can bind to its intended target in a cellular environment.
Materials:
-
HEK293 cells
-
Target-NanoLuc® fusion vector
-
NanoBRET™ fluorescent tracer
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminescence reader equipped with appropriate filters (450 nm and 610 nm)
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the Target-NanoLuc® fusion vector. Plate the transfected cells in the 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM®. Add the compounds to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Detection Reagent Addition: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor to all wells.
-
Measurement: Read the plate within 10 minutes on a luminescence reader, measuring both donor emission (450 nm) and acceptor emission (610 nm).
-
Data Analysis: Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Convert these ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the compound concentration to determine the IC50 of displacement.
Data Presentation and Interpretation
Quantitative cross-reactivity data should be summarized in a clear and comparative format.
Table 1: Example Selectivity Profile of Analog X
| Target Class | Target | IC50 (nM) | Fold Selectivity (vs. Primary Target) |
| Primary Target | PARP1 | 5 | 1 |
| PARP Family | PARP2 | 50 | 10 |
| Tankyrase-1 | >10,000 | >2000 | |
| Kinases | Aurora Kinase A | 850 | 170 |
| CDK2 | 2,500 | 500 | |
| SRC | >10,000 | >2000 | |
| GPCRs | 5-HT2A Receptor | >10,000 | >2000 |
Visualizing Selectivity
A powerful way to visualize kinase selectivity is through a kinome tree diagram. This plots the inhibited kinases on a phylogenetic tree of the human kinome, with the size of the circle representing the potency of inhibition.
Interpreting the Data: Structure-Activity Relationships (SAR) for Selectivity
The goal is to correlate structural modifications of the this compound scaffold with changes in selectivity. For example, in developing PARP inhibitors from this scaffold, it was found that the choice of amide substituent at the 4-position was critical for potency and selectivity against different PARP family members.[3][4] Similarly, for kinase inhibitors, modifications to the core that extend into the solvent-exposed region can drastically alter the selectivity profile.[12]
By comparing the selectivity profiles of multiple analogs, researchers can build an SAR model for selectivity. For instance, if adding a bulky hydrophobic group at the N-2 position consistently reduces off-target kinase activity, this provides a rational basis for future compound design.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutics. However, its potential can only be fully realized through a rigorous and systematic evaluation of cross-reactivity. By employing a multi-faceted approach that combines broad initial screening with quantitative biochemical and cell-based assays, researchers can build a comprehensive understanding of their compounds' selectivity profiles. This data-driven approach, focused on establishing clear structure-selectivity relationships, is essential for mitigating the risk of off-target effects and advancing the most promising candidates toward clinical development.
References
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Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. Archives of Pharmacal Research. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Kinase inhibition profile of compound 1g. Kinome scan assays were... ResearchGate. [Link]
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Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology. [Link]
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Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]
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TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth. Nature Communications. [Link]
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Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Cancers. [Link]
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Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. [Link]
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Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. [Link]
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Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
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Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. [Link]
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Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology. [Link]
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New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. [Link]
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TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth. Nature Communications. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal. [Link]
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Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry. [Link]
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KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
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In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. [Link]
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Supplementary Material 8. ResearchGate. [Link]
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In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. [Link]
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The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
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Selectivity and therapeutic inhibition of kinases: to be or not to be? Arthritis Research & Therapy. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. [Link]
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Mixed-lineage kinase 1 and mixed-lineage kinase 3 subtype-selective dihydronaphthyl[3,4-a]pyrrolo[3,4-c]carbazole-5-ones: optimization, mixed-lineage kinase 1 crystallography, and oral in vivo activity in 1-methyl-4-phenyltetrahydropyridine models. Journal of Medicinal Chemistry. [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. [Link]
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Safety Operating Guide
Proper Disposal Procedures for 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22246-02-2), a halogenated heterocyclic compound. The procedures outlined herein are designed to mitigate risks, ensure the safety of laboratory personnel, and maintain compliance with environmental regulations.
Hazard Identification and Risk Assessment
Before any handling or disposal procedures are initiated, a thorough understanding of the potential hazards associated with this compound is imperative. While comprehensive toxicological data for this specific compound is not fully available, the existing Safety Data Sheet (SDS) and information from chemical suppliers indicate the following hazards[1]:
-
Irritant: Causes skin and serious eye irritation.[2]
-
Harmful if Swallowed or Inhaled: May be harmful by ingestion and inhalation, causing irritation to mucous membranes and the upper respiratory tract.[1][2]
Given the limited toxicological profile, it is prudent to handle this compound with a high degree of caution, treating it as potentially toxic.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure during handling and disposal. The selection of appropriate PPE is a critical control measure.
Caption: Workflow for Personal Protective Equipment (PPE) Selection.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[4] It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat and closed-toe shoes are the minimum requirements. For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If dust generation is possible or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill occurs within one.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the section above.
-
Contain and Absorb: For solid spills, carefully scoop the material into a designated waste container.[1] Avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand), and then scoop the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Waste Classification, Segregation, and Storage
Proper classification and segregation of chemical waste are mandated by the Resource Conservation and Recovery Act (RCRA) and are essential for safe disposal.
Waste Determination: this compound is a halogenated organic compound. As such, it must be treated as a hazardous waste. Depending on the specific circumstances of its use and disposal, it may fall under the "F" or "K" lists of hazardous wastes from non-specific or specific sources, respectively.[6][7] Wastes from the production of chlorinated aliphatic hydrocarbons are specifically listed.[8]
Segregation: This waste must be segregated from non-halogenated organic waste, aqueous waste, and solid waste.[9]
-
Halogenated Organic Waste Stream: All waste containing this compound, including contaminated solvents, reaction byproducts, and spill cleanup materials, should be collected in a designated, properly labeled container for halogenated organic waste.[9]
Container Management:
-
Compatibility: Use a container that is compatible with chlorinated organic compounds (e.g., a high-density polyethylene or glass container).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Disposal Procedure
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.
Caption: Disposal Decision Workflow.
Recommended Disposal Method: High-Temperature Incineration
Due to its chlorinated nature, the preferred method of disposal is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process is designed to achieve a destruction and removal efficiency (DRE) of 99.99% or greater for hazardous organic constituents.
Regulatory Considerations for Incineration:
-
Incinerators burning hazardous waste containing more than 0.5% chlorine must be equipped with emission control systems capable of removing at least 99% of the hydrogen chloride (HCl) from the exhaust gas.
-
The incineration facility must operate in compliance with the performance standards set forth by the U.S. Environmental Protection Agency (EPA) under RCRA.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound in a properly labeled and sealed container as described in the previous section.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.
-
Documentation: Complete all necessary hazardous waste manifests and documentation provided by your EHS department. This ensures a "cradle-to-grave" tracking of the waste.
-
Professional Disposal: The EHS department will then coordinate with a licensed hazardous waste disposal vendor to transport the waste to a permitted incineration facility.
Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination and is a violation of federal and local regulations.
Conclusion
The responsible management and disposal of this compound are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. By adhering to the principles of hazard identification, proper use of personal protective equipment, stringent waste segregation, and compliant disposal methods, researchers can mitigate the risks associated with this and other halogenated organic compounds. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
-
Capot Chemical. (n.d.). MSDS of 6-Chloro-3,4-dihydro-2H-isoquinolin-1-one. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Capot Chemical. (n.d.). 6-Chlor-3,4-dihydro-2H-isochinolin-1-on. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430.
-
University of Louisville. (n.d.). Waste Disposal Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Recovery of lead and chlorine via thermal co-treatment of municipal solid waste incineration fly ash and lead-rich waste cathode-ray tubes: Analysis of chlorination volatilization mechanism. Retrieved from [Link]
Sources
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- 2. 6-Chloro-3,4-dihydro-1(2H)-isoquinolinone 97% | CAS: 22246-02-2 | AChemBlock [achemblock.com]
- 3. CCOHS: Chlorine [ccohs.ca]
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Personal protective equipment for handling 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
A Researcher's Guide to Safely Handling 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a routine yet critical aspect of our work. This guide provides a detailed protocol for the safe handling of this compound, ensuring both personal safety and the integrity of your research. This document is designed to be a practical, immediate resource for laboratory professionals, offering clear, actionable steps grounded in established safety principles.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a compound that requires careful management in a laboratory setting. While specific toxicity data may be limited, it is crucial to treat this compound with the respect due to a potentially hazardous substance.
Based on available safety data, the primary concerns are skin, eye, and respiratory tract irritation. Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.
Table 1: Hazard Identification and Classification
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Warning | Harmful if swallowed. |
| Skin Corrosion/Irritation | Warning | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Warning | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure | Warning | May cause respiratory irritation. |
This information is synthesized from publicly available Safety Data Sheets (SDS) and should be considered the minimum standard for safe handling. Always consult the specific SDS provided by your supplier for the most accurate and up-to-date information.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
The foundation of safe chemical handling lies in a multi-layered approach that combines engineering controls with appropriate Personal Protective Equipment (PPE). This strategy is designed to minimize exposure through containment and personal shielding.
Engineering Controls: Containing the Hazard
All work with this compound should be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust any dust or vapors that may be generated, protecting the user from inhalation exposure. Ensure that the fume hood has been certified within the last year and that the sash is kept at the lowest practical height during all manipulations.
Personal Protective Equipment (PPE): A Barrier of Protection
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Nitrile gloves are the recommended choice for handling this compound. Always double-glove to provide an extra layer of protection. It is critical to inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect against accidental spills.
-
-
Respiratory Protection: When working with larger quantities or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Consult with your institution's Environmental Health and Safety (EHS) department for specific respirator selection and fit-testing requirements.
Safe Handling and Operational Workflow: A Step-by-Step Guide
A systematic approach to handling this compound will minimize the risk of exposure and ensure the smooth execution of your experimental protocol.
Pre-Operational Checklist
-
Verify Fume Hood Functionality: Check the airflow monitor to ensure the fume hood is operating within its specified parameters.
-
Assemble All Necessary Equipment: Have all glassware, spatulas, weighing paper, and waste containers pre-labeled and within easy reach inside the fume hood.
-
Don Appropriate PPE: Follow the PPE guidelines outlined in Section 2.2.
-
Review the Experimental Protocol: Mentally walk through the entire procedure before starting.
Weighing and Transfer
-
Tare the Balance: If using an analytical balance inside the fume hood, ensure it is tared with the weighing vessel.
-
Careful Dispensing: Use a clean, designated spatula to carefully transfer the desired amount of this compound from the stock container to the weighing vessel. Avoid any sudden movements that could generate dust.
-
Secure Closure: Immediately and securely close the stock container after dispensing.
-
Clean Up: Use a small brush and dustpan or a specialized laboratory vacuum with a HEPA filter to clean up any minor spills within the fume hood. Never use compressed air for cleaning.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out as you do so. Then, remove the inner pair of gloves using the same technique.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if there was no known contamination.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
Contain the Spill: If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Neutralize (if applicable): Consult the SDS for any specific neutralization procedures.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
